molecular formula C66H108N12O14 B15608763 Ac-Lys-Val-Cit-PABC-MMAE

Ac-Lys-Val-Cit-PABC-MMAE

货号: B15608763
分子量: 1293.6 g/mol
InChI 键: KCGMOXVVJSQNOS-IZNBURIHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ac-Lys-Val-Cit-PABC-MMAE is a useful research compound. Its molecular formula is C66H108N12O14 and its molecular weight is 1293.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C66H108N12O14

分子量

1293.6 g/mol

IUPAC 名称

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C66H108N12O14/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+/m0/s1

InChI 键

KCGMOXVVJSQNOS-IZNBURIHSA-N

产品来源

United States

Foundational & Exploratory

Ac-Lys-Val-Cit-PABC-MMAE: A Technical Overview of a Key Antibody-Drug Conjugate Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structure, components, and functional mechanisms of Ac-Lys-Val-Cit-PABC-MMAE, a critical agent-linker conjugate employed in the development of Antibody-Drug Conjugates (ADCs). This document outlines the molecular architecture, the role of each constituent part, and the scientific principles governing its targeted delivery and payload release.

Core Components and Molecular Structure

This compound is a complex chemical entity meticulously designed for stability in circulation and potent cytotoxicity upon internalization into target cells. It is comprised of a peptidic linker, a self-immolative spacer, and a highly potent cytotoxic agent.

The constituent components are:

  • Ac (Acetyl Group): An acetyl moiety capping the N-terminus of the lysine (B10760008) residue. This group serves to protect the N-terminus from degradation and unwanted reactions.

  • Lys (Lysine): An amino acid residue that can be a point of attachment to the antibody, often via its epsilon-amino group, although in this specific sequence, it forms part of the peptide linker.

  • Val (Valine) & Cit (Citrulline): A dipeptide sequence (Val-Cit) that constitutes the enzyme-cleavable linker. This specific dipeptide is designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][]

  • PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PABC moiety spontaneously undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[3][4] This traceless release mechanism is crucial for ensuring the full potency of the drug.

  • MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent.[3][5] MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells.[3][]

The molecular formula for this compound is C₆₆H₁₀₈N₁₂O₁₄, with a corresponding molecular weight of 1293.64 g/mol .[3]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₆₆H₁₀₈N₁₂O₁₄[3]
Molecular Weight 1293.64 g/mol [3]
Appearance White to off-white solid[7]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light)[7]
Structural Representation

The following diagram illustrates the sequential arrangement of the components within this compound.

Ac_Lys_Val_Cit_PABC_MMAE_Structure Ac Ac (Acetyl) Lys Lys (Lysine) Ac->Lys Amide Bond Val Val (Valine) Lys->Val Peptide Bond Cit Cit (Citrulline) Val->Cit Peptide Bond PABC PABC (p-aminobenzyloxycarbonyl) Cit->PABC Amide Bond (Cathepsin B Cleavage Site) MMAE MMAE (Monomethyl Auristatin E) PABC->MMAE Carbamate Linkage

Figure 1: Structural components of this compound.

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC containing this compound hinges on a precisely orchestrated series of events initiated upon binding to a target antigen on the cancer cell surface.

  • ADC Internalization: The ADC is internalized into the target cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle characterized by an acidic environment and the presence of various hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by Cathepsin B.[1][] This enzymatic reaction is highly specific and is favored by the acidic pH of the lysosome.[3]

  • Self-Immolation: The cleavage of the amide bond between citrulline and the PABC spacer triggers a spontaneous 1,6-elimination of the PABC moiety.[3][4]

  • Payload Release: This self-immolative cascade results in the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[]

The following diagram illustrates the payload release mechanism.

Payload_Release_Mechanism cluster_cell Target Cancer Cell ADC_Internalization 1. ADC Internalization (Receptor-Mediated Endocytosis) Lysosome 2. Trafficking to Lysosome ADC_Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation 4. PABC Self-Immolation Cleavage->Self_Immolation MMAE_Release 5. MMAE Release Self_Immolation->MMAE_Release Cytotoxicity 6. Tubulin Inhibition & Apoptosis MMAE_Release->Cytotoxicity Synthesis_Workflow cluster_synthesis Synthesis of this compound SPPS Solid-Phase Peptide Synthesis (Ac-Lys-Val-Cit on Resin) PABC_Coupling Coupling of PABC SPPS->PABC_Coupling Cleavage_Purification Cleavage from Resin & HPLC Purification PABC_Coupling->Cleavage_Purification MMAE_Conjugation Conjugation with MMAE Cleavage_Purification->MMAE_Conjugation Final_Purification Final HPLC Purification MMAE_Conjugation->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization

References

In-Depth Technical Guide to the Mechanism of Action of Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload, Ac-Lys-Val-Cit-PABC-MMAE. This molecule combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a sophisticated linker system designed for targeted delivery and controlled release within cancer cells. This document details the molecular interactions, enzymatic processes, and cellular consequences of this ADC, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

The therapeutic strategy of an ADC utilizing the this compound system is a multi-stage process, beginning with targeted delivery and culminating in the induction of apoptosis in cancer cells. The acetylated lysine (B10760008) (Ac-Lys) serves as a potential conjugation point to a monoclonal antibody, which is not the primary focus of this guide. The core mechanism revolves around the Val-Cit-PABC linker and the MMAE payload.

Once an ADC carrying this payload binds to its target antigen on the surface of a cancer cell, it is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, the linker is designed to be selectively cleaved.

The dipeptide, valine-citrulline (Val-Cit), is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2] This enzymatic cleavage occurs between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.

Following the cleavage of the Val-Cit linker, the PABC spacer becomes unstable and undergoes a rapid, spontaneous self-immolation process.[3] This 1,6-elimination reaction releases the potent cytotoxic drug, MMAE, in its unmodified and active form.

Free MMAE then diffuses from the lysosome into the cytoplasm, where it exerts its anti-cancer effects. MMAE is a highly potent anti-mitotic agent that inhibits tubulin polymerization.[4] By binding to tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to a G2/M phase cell cycle arrest and, ultimately, the induction of apoptosis (programmed cell death).[5]

Diagram of the Signaling Pathway

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endolysosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Internalization Cleavage Linker Cleavage Internalized_ADC->Cleavage Lysosomal Trafficking Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Releases PABC MMAE Free MMAE Self_Immolation->MMAE Releases MMAE Tubulin Tubulin Dimers MMAE->Tubulin Polymerization_Inhibition Tubulin Polymerization Inhibition Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Disruption Polymerization_Inhibition->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Quantitative Data

Cathepsin B Kinetic Parameters
SubstrateKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹·min⁻¹)Reference
Val-Cit-AL139596.64.29[6]
Ac-DEVD-PABC-Naph (Caspase-3)46.40.51 s⁻¹-[7]
Thrombin Substrate48.6-654 M⁻¹s⁻¹[8]

Note: The substrates listed are not identical to this compound but provide an indication of the kinetic range for related enzyme-linker systems.

PABC Self-Immolation Kinetics

The self-immolation of the PABC spacer is a rapid and spontaneous process that is triggered by the enzymatic cleavage of the Val-Cit linker.[3] The rate of this reaction is generally considered to be very fast, ensuring that the release of MMAE is not a rate-limiting step following linker cleavage. Specific kinetic data, such as half-life under physiological conditions, is not extensively reported in the literature, as the reaction is designed to be near-instantaneous upon cleavage. The efficiency of the 1,6-elimination is influenced by the electronic properties of the leaving group.[9]

In Vitro Tubulin Polymerization Inhibition

MMAE is a potent inhibitor of tubulin polymerization. The following table summarizes the reported IC50 values for MMAE in in vitro tubulin polymerization assays.

CompoundAssay TypeIC50/EC50 (µM)Reference
MMAETubulin Polymerization InhibitionEC50 values at various concentrations (0.1-30 µM)[10]
Cys-linker-MMAETubulin Polymerization InhibitionSimilar inhibition to free MMAE[11]

Note: IC50/EC50 values can vary depending on the specific assay conditions, including tubulin concentration and the method of detection (e.g., turbidity, fluorescence).

In Vitro Cytotoxicity of MMAE

The cytotoxic potency of MMAE has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting cell growth.

Cell LineCancer TypeIC50 (nM)Reference
SKBR3Breast Cancer3.27 ± 0.42[4]
HEK293Kidney Cancer4.24 ± 0.37[4]
PC-3Prostate Cancer~2[5]
C4-2BProstate Cancer~2[5]
MCF-7Breast Cancer0.5[12]
BT474Breast Cancer0.57[12]
SKBR3Breast Cancer0.23[12]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of cleavage of the Val-Cit linker in this compound by Cathepsin B.

Materials:

  • This compound

  • Recombinant human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Enzyme Activation: Prepare a stock solution of Cathepsin B in a suitable buffer. Immediately before use, activate the enzyme by incubating it in the assay buffer containing DTT for 15 minutes at 37°C.

  • Reaction Setup: Prepare a solution of this compound in the assay buffer.

  • Initiate Reaction: Add the activated Cathepsin B to the substrate solution to start the reaction. A typical final concentration would be in the nanomolar range for the enzyme and micromolar for the substrate. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate the uncleaved substrate from the cleaved products. The amount of released MMAE can be quantified by integrating the peak area and comparing it to a standard curve. Mass spectrometry can be used to confirm the identity of the cleavage products.

  • Data Analysis: Plot the concentration of the released MMAE over time to determine the initial reaction rate. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Objective: To measure the inhibitory effect of MMAE on tubulin polymerization.

Materials:

  • MMAE

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare a stock solution of MMAE in DMSO. Perform serial dilutions in General Tubulin Buffer to achieve the desired final concentrations.

  • Tubulin Preparation: On ice, prepare a tubulin solution in General Tubulin Buffer containing glycerol.

  • Reaction Mix: Prepare a master mix on ice containing General Tubulin Buffer, GTP, and the fluorescent reporter.

  • Assay Setup: Add the serially diluted MMAE or vehicle control to the wells of the 96-well plate.

  • Initiate Polymerization: Add the tubulin solution to the master mix, and then quickly add this to the wells containing the compound.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of MMAE that inhibits the rate of polymerization by 50% compared to the vehicle control.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxicity of MMAE on cancer cell lines.

Materials:

  • MMAE

  • Cancer cell line of interest (e.g., SKBR3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MMAE in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of MMAE. Include a vehicle control (medium with the same concentration of DMSO as the highest MMAE concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the MMAE concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by MMAE.

Materials:

  • MMAE

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with MMAE at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by MMAE.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of an ADC containing the this compound payload.

Diagram of the Experimental Workflow

Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays Linker_Cleavage Cathepsin B Cleavage Assay ADC_Treatment ADC/MMAE Treatment Linker_Cleavage->ADC_Treatment Informs on Payload Release Tubulin_Polymerization Tubulin Polymerization Inhibition Assay Tubulin_Polymerization->ADC_Treatment Confirms Target Engagement Cell_Culture Cancer Cell Line Culture Cell_Culture->ADC_Treatment Internalization Internalization Assay (e.g., pHrodo dye) ADC_Treatment->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT) ADC_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) ADC_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) ADC_Treatment->Cell_Cycle

Caption: A typical experimental workflow for ADC characterization.

References

Ac-Lys-Val-Cit-PABC-MMAE: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-Val-Cit-PABC-MMAE is a pivotal agent-linker conjugate extensively utilized in the research and development of Antibody-Drug Conjugates (ADCs). ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, applications in research, and relevant experimental protocols.

The conjugate comprises several key components:

  • Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

  • Val-Cit Linker: A dipeptide linker composed of valine and citrulline, designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[3][4][5]

  • PABC (p-aminobenzyl carbamate) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified MMAE payload.[3][4]

  • Ac-Lys (N-acetyl-lysine): An acetylated lysine (B10760008) residue that facilitates conjugation to the monoclonal antibody, often through its primary amine, enhancing solubility and stability.[1][6]

This molecule is a critical tool for researchers developing next-generation cancer therapeutics, offering a balance of stability in circulation and potent, targeted payload delivery.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker-drug is a multi-step process initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell.

  • Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific antigen on the tumor cell surface.[4] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]

  • Lysosomal Trafficking: Following internalization, the ADC is trafficked to the endosomal-lysosomal pathway. The acidic environment of the lysosome is crucial for the subsequent steps.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[3][4][5] This enzymatic cleavage is the primary mechanism for payload release and is designed to be minimally active in the bloodstream, thereby reducing off-target toxicity.

  • Self-Immolation and Payload Release: The cleavage of the amide bond between citrulline and the PABC spacer triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[3] This self-immolative cascade results in the release of the unmodified, highly potent MMAE into the cytoplasm of the cancer cell.

  • Cytotoxicity: Once released, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).

ADC Mechanism of Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) ADC ADC Circulating Receptor Tumor Antigen ADC->Receptor 1. Binding MMAE Released MMAE Tubulin Tubulin MMAE->Tubulin 5. Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Induces Internalized_ADC Internalized ADC Cleavage Linker Cleavage (Cathepsin B) Internalized_ADC->Cleavage 3. Lysosomal Trafficking Cleavage->MMAE 4. Payload Release Receptor->Internalized_ADC 2. Internalization

Figure 1: Mechanism of action of an ADC with this compound.

Data Presentation

The cytotoxic potency of MMAE and ADCs utilizing the Val-Cit-PABC-MMAE linker system has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these conjugates.

Cell LineCancer TypeCompoundIC50 (nM)Reference
HT-1080FibrosarcomaMMAE0.09358[3]
MCF-7Breast CancerMMAE0.4250[3]
HEK-293Embryonic KidneyMMAE0.8354[3]
BxPC-3Pancreatic CancerMMAE0.97[7]
PSN-1Pancreatic CancerMMAE0.99[7]
Capan-1Pancreatic CancerMMAE1.10[7]
Panc-1Pancreatic CancerMMAE1.16[7]
NCI-N87Gastric CancerHER2-ADC-MMAE0.028
BT-474Breast CancerHER2-ADC-MMAE0.170
MDA-MB-453Breast CancerHER2-ADC-MMAE0.095
MCF-7Breast CancerHER2-ADC-MMAE7.742
MDA-MB-231Breast CancerHER2-ADC-MMAE>1000

Note: The specific antibody and drug-to-antibody ratio (DAR) can significantly influence the IC50 values of the ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are synthesized protocols for key experiments.

Synthesis and Conjugation of this compound to a Monoclonal Antibody

This process involves the synthesis of the drug-linker and its subsequent conjugation to the antibody.

A. Synthesis of the Drug-Linker (Conceptual Steps)

The synthesis is a multi-step process often involving solid-phase peptide synthesis (SPPS).[8]

  • Peptide-Spacer Assembly: The Val-Cit-PABC core is assembled on a resin.

  • MMAE Coupling: The C-terminus of the peptide-spacer is coupled to the N-terminus of MMAE.

  • Lysine Addition and Acetylation: An acetylated lysine residue is added to the N-terminus of the peptide.

  • Activation for Conjugation: The N-terminus of the acetylated lysine is activated, for example, with an N-Hydroxysuccinimide (NHS) ester, to make it reactive towards the antibody.[8]

B. Conjugation to the Monoclonal Antibody (Lysine-based)

This protocol describes a common method for conjugating the drug-linker to the lysine residues of an antibody.[9]

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the activated this compound in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the final ADC product by SEC.

ADC_Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation s1 Peptide Synthesis (Val-Cit-PABC) s2 MMAE Coupling s1->s2 s3 Ac-Lys Addition s2->s3 s4 Activation s3->s4 c2 Conjugation Reaction s4->c2 Activated Drug-Linker c1 Antibody Preparation c1->c2 c3 Purification c2->c3 c4 Characterization c3->c4

Figure 2: General workflow for ADC synthesis and conjugation.
In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of MMAE from the ADC in the presence of Cathepsin B.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

    • Reconstitute recombinant human Cathepsin B in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (at a final concentration of ~1-10 µM) with the assay buffer.

    • Initiate the reaction by adding activated Cathepsin B (final concentration ~20-100 nM).

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released MMAE.

Antibody-Drug Conjugate Internalization Assay

This assay measures the uptake of the ADC by target cells.

  • Cell Culture:

    • Plate the target cancer cells in a 96-well plate and culture overnight.

  • ADC Labeling (Optional but Recommended):

    • For visualization, label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the lysosome.

  • Incubation:

    • Treat the cells with the ADC (labeled or unlabeled) at various concentrations.

    • Incubate at 37°C for different time points (e.g., 0.5, 2, 4, 24 hours) to allow for internalization. A control plate should be kept at 4°C to measure surface binding without internalization.

  • Cell Processing:

    • Wash the cells to remove unbound ADC.

    • For unlabeled ADCs, cells can be fixed, permeabilized, and stained with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody.

  • Analysis:

    • Analyze the cells by flow cytometry or high-content imaging to quantify the fluorescence intensity, which corresponds to the amount of internalized ADC.

Experimental_Workflows Key Experimental Workflows cluster_cleavage Cathepsin B Cleavage Assay cluster_internalization Internalization Assay cl1 Prepare Reagents cl2 Incubate ADC with Cathepsin B cl1->cl2 cl3 Quench Reaction at Time Points cl2->cl3 cl4 Analyze by HPLC/LC-MS cl3->cl4 in1 Plate Target Cells in2 Incubate Cells with ADC in1->in2 in3 Wash and Process Cells in2->in3 in4 Analyze by Flow Cytometry/Imaging in3->in4

Figure 3: High-level workflows for key in vitro experiments.

Conclusion

This compound is a sophisticated and highly effective drug-linker system that has become a cornerstone in the development of antibody-drug conjugates. Its design, which incorporates a potent cytotoxic agent with a protease-cleavable linker and a self-immolative spacer, allows for stable circulation and targeted release of the payload within cancer cells. This technical guide provides researchers with a foundational understanding of its mechanism, relevant performance data, and detailed experimental protocols to facilitate its use in the laboratory. As the field of targeted cancer therapy continues to evolve, the principles embodied in this compound will undoubtedly continue to inform the design of future generations of ADCs.

References

The Gatekeeper of Potency: A Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of the Ac-Lys-Val-Cit-PABC-MMAE drug-linker, a cornerstone technology in the development of modern antibody-drug conjugates (ADCs). We will dissect its core components, mechanism of action, and the critical interplay between the linker and the potent cytotoxic payload, monomethyl auristatin E (MMAE). This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams to illuminate the intricate processes from systemic circulation to targeted cell demise.

Introduction: Engineering a Smarter "Magic Bullet"

The concept of a "magic bullet," a therapeutic agent that selectively eliminates diseased cells while sparing healthy tissue, has been a long-standing goal in medicine. Antibody-drug conjugates represent a significant stride towards this ideal, combining the exquisite specificity of a monoclonal antibody with the formidable potency of a cytotoxic drug.[1] The success of an ADC is critically dependent on the sophisticated design of its three core components: the antibody, the cytotoxic payload, and the linker that connects them.

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, a derivative of the natural dolastatin 10.[2] Its toxicity is so profound—up to 1000 times more potent than conventional chemotherapeutics like doxorubicin—that it cannot be administered systemically as a standalone drug.[1][3] The this compound system elegantly addresses this challenge. It acts as a molecular "safety pin," keeping the powerful MMAE payload inert and securely attached to the antibody as it navigates the bloodstream. Only upon reaching the target cancer cell is this safety mechanism precisely undone, unleashing the cytotoxic agent within the intended cellular environment.

The Ac-Lys-Val-Cit-PABC component is a multi-functional linker system. The N-acetylated lysine (B10760008) (Ac-Lys) provides a defined point of attachment, while the valine-citrulline (Val-Cit) dipeptide serves as a protease-cleavable trigger. The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified MMAE payload.[4][5]

Mechanism of Action: A Multi-Step Cellular Assault

The therapeutic effect of an ADC equipped with the this compound linker is a cascade of precisely orchestrated events, beginning with target recognition and culminating in apoptosis of the cancer cell.

  • Targeting and Internalization: The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC, enclosing it within an endosome.[4]

  • Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC then traffics through the cell's endo-lysosomal pathway, eventually fusing with a lysosome.[1] The acidic environment and, crucially, the high concentration of lysosomal proteases like cathepsin B within the lysosome are the keys to activating the payload.[6] Cathepsin B specifically recognizes and cleaves the amide bond between the citrulline and the PABC moiety of the linker.[6][7]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the "self-immolative" cascade of the PABC spacer. This rapid, spontaneous electronic rearrangement results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[5][8]

  • Microtubule Disruption and Apoptosis: Once liberated, MMAE exerts its potent antimitotic effect by binding to tubulin, the protein subunit of microtubules.[3][9] This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division. The cell cycle is arrested in the G2/M phase, and this prolonged mitotic arrest ultimately triggers the programmed cell death pathway, apoptosis.[1][2]

  • The Bystander Effect: A key advantage of using MMAE with a cleavable linker is its ability to induce a "bystander effect." Because MMAE is cell-permeable, once released into a target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells within the tumor microenvironment. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[1][2]

Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_bystander Neighboring Cell ADC 1. ADC Circulates (this compound) Binding 2. ADC Binds to Tumor Antigen ADC->Binding Targeting Antigen Tumor Antigen Antigen->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome with ADC Internalization->Endosome Cleavage 4. Cathepsin B Cleaves Val-Cit Linker Endosome->Cleavage Fuses with Lysosome Lysosome Lysosome Lysosome->Cleavage Release 5. PABC Self-Immolates, Releasing MMAE Cleavage->Release MMAE Free MMAE Release->MMAE Disruption 6. Microtubule Polymerization Disruption MMAE->Disruption Bystander 9. Bystander Killing of Antigen-Negative Cell MMAE->Bystander Cell Permeation Tubulin Tubulin Tubulin->Disruption Arrest 7. G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis 8. Apoptosis Arrest->Apoptosis Synthesis_Workflow General Synthesis Workflow for Drug-Linker Start Start with Resin Couple_Cit 1. Couple Fmoc-Cit-OH Start->Couple_Cit Deprotect1 2. Fmoc Deprotection Couple_Cit->Deprotect1 Couple_Val 3. Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 4. Fmoc Deprotection Couple_Val->Deprotect2 Couple_Lys 5. Couple Ac-Lys(Boc)-OH Deprotect2->Couple_Lys Couple_PABC 6. Couple PABC Spacer Couple_Lys->Couple_PABC Cleave 7. Cleave from Resin Couple_PABC->Cleave Purify1 8. HPLC Purification Cleave->Purify1 Couple_MMAE 9. Couple to MMAE Purify1->Couple_MMAE Purify2 10. Final HPLC Purification Couple_MMAE->Purify2 End Final Drug-Linker Purify2->End MTT_Assay_Workflow In Vitro Cytotoxicity (MTT) Assay Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate Overnight (Allow attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of ADC and controls Incubate1->Treat Incubate2 4. Incubate for 72-96 hours Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze

References

An In-Depth Technical Guide to Val-Cit-PABC Linker Chemistry and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated mechanism, which balances robust plasma stability with specific enzymatic cleavage in the tumor microenvironment, has made it a linker of choice for numerous successful ADCs, including the FDA-approved drug Adcetris® (Brentuximab Vedotin).[1][2][3] This guide provides a comprehensive overview of the Val-Cit-PABC linker's chemistry, properties, and the experimental protocols essential for its evaluation.

Core Chemistry and Components

The Val-Cit-PABC linker is a multi-component system meticulously designed for controlled payload release.[4] It comprises three key moieties:

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in tumor cells.[3][] The hydrophobic valine residue interacts with the S2 subsite of Cathepsin B, while the citrulline residue binds to the S1 subsite.[4]

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload.[][6] Its critical function is to ensure that upon cleavage of the dipeptide, a spontaneous electronic cascade is initiated, leading to the clean and traceless release of the unmodified drug.[4] This prevents bulky linker remnants from interfering with the payload's activity.[]

  • Maleimidocaproyl (MC) Group (Optional but common): Often, a maleimidocaproyl group is included to facilitate conjugation to the antibody via cysteine residues.[1]

Mechanism of Action: A Two-Step Payload Release

The efficacy of an ADC utilizing a Val-Cit-PABC linker hinges on a sequential process that begins with internalization and culminates in intracellular drug release.[7]

  • Enzymatic Cleavage: Following the binding of the ADC to its target antigen on a cancer cell, the complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][8] The acidic and enzyme-rich environment of the lysosome, with active Cathepsin B, facilitates the hydrolysis of the amide bond between citrulline and the PABC spacer.[4][6] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to this cleavage.[4][9]

  • Self-Immolation: The cleavage of the dipeptide triggers the critical self-immolation of the PABC spacer. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[4] This process fragments the spacer, releasing the active cytotoxic payload, carbon dioxide, and an aromatic remnant.[4]

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.5) ADC ADC with Val-Cit-PABC Linker Internalized_ADC Internalized ADC ADC->Internalized_ADC 1. Internalization Cleaved_Intermediate Unstable Intermediate (Post-Cleavage) Internalized_ADC->Cleaved_Intermediate 2. Enzymatic Cleavage (Cathepsin B) CathepsinB Cathepsin B CathepsinB->Internalized_ADC Released_Drug Active Cytotoxic Payload Cleaved_Intermediate->Released_Drug 3. PABC Self-Immolation G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Synthesize & Purify ADC C Incubate ADC with Cathepsin B at 37°C A->C B Prepare Reagents (Buffer, Enzyme) B->C D Collect & Quench Samples at Time Intervals C->D E Analyze via LC-MS D->E F Quantify Released Drug & Intact ADC E->F G Determine Cleavage Rate F->G G Drug Released MMAE in Cytosol Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Caspase Caspase Activation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

The Core Function of MMAE Payload in Targeted Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Warhead" of Antibody-Drug Conjugates

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent that has emerged as a cornerstone cytotoxic payload in the field of antibody-drug conjugates (ADCs).[1][2] ADCs are a revolutionary class of targeted therapies designed to function as "magic bullets," selectively delivering highly potent cytotoxic agents to cancer cells while minimizing damage to healthy tissues.[3] MMAE, a derivative of the natural compound dolastatin 10, is too toxic to be used as a standalone drug.[1][4] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, it becomes a powerful and precise weapon against cancer.[2][4] This guide provides a comprehensive technical overview of MMAE's mechanism of action, quantitative properties, and the experimental protocols used to evaluate its function in targeted therapy.

Physicochemical Properties of MMAE

MMAE is a peptide-like molecule with specific chemical characteristics that are crucial for its function as an ADC payload.[2][4]

PropertyValueReference
Chemical Formula C39H67N5O7[2]
Molar Mass 717.993 g·mol−1[1]
CAS Number 474645-27-7[2]
Solubility Soluble in DMSO up to 20 mM[2]
Description Synthetic analogue of dolastatin 10[3]

Mechanism of Action: A Multi-Step Assault on Cancer Cells

The therapeutic effect of an MMAE-based ADC is a cascade of events that begins with targeted binding and culminates in programmed cell death.[3]

  • Targeting and Internalization: The ADC circulates through the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[3] Upon binding, the cancer cell internalizes the ADC-antigen complex through a process called endocytosis.[4]

  • Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, containing the ADC is transported to the lysosome.[3][4] Inside the lysosome, the acidic environment and proteolytic enzymes, such as cathepsin B, cleave the linker that connects the MMAE to the antibody.[1][] This cleavage is a critical step, as it releases the active MMAE payload into the cytoplasm of the cancer cell.[4]

  • Microtubule Disruption and Mitotic Arrest: Once freed, MMAE exerts its potent cytotoxic effect by binding to tubulin, the protein subunit of microtubules.[6][7] This binding inhibits the polymerization of tubulin, preventing the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[1][3] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[4][8]

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers a programmed cell death pathway known as apoptosis, or "mitotic catastrophe."[3][9] This process involves the activation of a cascade of enzymes called caspases (e.g., caspase-3 and caspase-9) and the cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP), ultimately leading to the demise of the cancer cell.[3][10]

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (MMAE-Linker-mAb) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE 4. Linker Cleavage (e.g., Cathepsin B) Tubulin Tubulin Free_MMAE->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Induction of Programmed Cell Death

Figure 1: General mechanism of action of an MMAE-based ADC.

Intracellular Signaling Pathway of MMAE

The cytotoxic effects of MMAE are mediated through a well-defined intracellular signaling pathway that ultimately leads to apoptosis.

MMAE_Signaling_Pathway Free_MMAE Free MMAE in Cytosol Tubulin_Binding Binds to Tubulin Free_MMAE->Tubulin_Binding Microtubule_Polymerization_Inhibition Inhibits Microtubule Polymerization Tubulin_Binding->Microtubule_Polymerization_Inhibition Mitotic_Spindle_Disruption Disrupts Mitotic Spindle Formation Microtubule_Polymerization_Inhibition->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis (Mitotic Catastrophe) G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase-9, Caspase-3 Activation Apoptosis_Induction->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Cell Death PARP_Cleavage->Cell_Death

Figure 2: Intracellular signaling pathway of MMAE.

The Bystander Effect: Amplifying Antitumor Activity

A significant advantage of MMAE as an ADC payload is its ability to induce a "bystander effect."[4][11] Because MMAE is cell-permeable, once released into a target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells.[3][12] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[11] The bystander effect enhances the overall antitumor activity of the ADC.[13] In contrast, the related payload MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable and thus has a minimal bystander effect.[6][11]

Quantitative Data: Potency and Pharmacokinetics

The potency of MMAE is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of cells. The IC50 of free MMAE is generally in the low nanomolar to picomolar range across various cancer cell lines.[3]

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs

ADCTarget AntigenCell LineIC50 (ng/mL)Reference
Brentuximab vedotin (cAC10-vcMMAE)CD30Karpas 299~10[13]
cOKT9-vcMMAECD71Karpas 299<10[13]

Note: This table provides representative data; IC50 values can vary depending on the specific ADC construct, cell line, and assay conditions.

The pharmacokinetics (PK) of MMAE-based ADCs are complex, involving the clearance of the intact ADC, the conjugated antibody, and the unconjugated (free) MMAE.[14]

Table 2: Representative Pharmacokinetic Parameters of MMAE-Based ADCs in Humans (at 2.4 mg/kg)

AnalyteCmax (mean)Tmax (median)Reference
Antibody-conjugated MMAE (acMMAE)>100-fold higher than unconjugated MMAE~ infusion end[14]
Unconjugated MMAE3.15–7.01 ng/mL~2-3 days post-infusion[14]

Note: These are generalized values from a study analyzing eight different vc-MMAE ADCs.[14] Specific values will vary between different ADCs.

Experimental Protocols

I. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 of an MMAE-based ADC.[15][16]

1. Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well microplates

  • MMAE-based ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16][17]

  • ADC Treatment: Prepare serial dilutions of the MMAE-based ADC and a control antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[17]

  • Incubation: Incubate the plate for a period that allows for cell division and the ADC to exert its effect (e.g., 72-120 hours).[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

3. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against the logarithm of the ADC concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

II. Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][12]

1. Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line (labeled with a fluorescent marker, e.g., GFP)

  • Materials for the in vitro cytotoxicity assay

2. Procedure:

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[11]

  • ADC Treatment: Treat the co-cultured cells with serial dilutions of the MMAE-based ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Viability Assessment: Measure the viability of the GFP-labeled antigen-negative cells using flow cytometry or a fluorescence plate reader.

3. Data Analysis:

  • Compare the viability of the antigen-negative cells in the presence and absence of the antigen-positive cells and the ADC. A decrease in the viability of the antigen-negative cells in the presence of both indicates a bystander effect.

Experimental and Developmental Workflow

The development and evaluation of an MMAE-based ADC follows a structured workflow.

ADC_Development_Workflow Start Start Antibody_Selection 1. Target Antigen & Antibody Selection Start->Antibody_Selection Linker_Payload_Selection 2. Linker & Payload (MMAE) Selection Antibody_Selection->Linker_Payload_Selection Conjugation 3. Antibody-MMAE Conjugation Linker_Payload_Selection->Conjugation Purification_Characterization 4. Purification & Characterization (e.g., DAR) Conjugation->Purification_Characterization In_Vitro_Assays 5. In Vitro Evaluation Purification_Characterization->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro_Assays->Cytotoxicity Bystander Bystander Effect Assay In_Vitro_Assays->Bystander In_Vivo_Studies 6. In Vivo Efficacy Studies (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies Toxicity_Studies 7. Preclinical Toxicity & PK/PD Studies In_Vivo_Studies->Toxicity_Studies Clinical_Trials 8. Clinical Trials Toxicity_Studies->Clinical_Trials End Approved ADC Clinical_Trials->End

Figure 3: General workflow for the development of an MMAE-based ADC.

Conclusion

Monomethyl Auristatin E is a highly potent and clinically validated cytotoxic payload that is integral to the success of numerous ADCs. Its well-characterized mechanism of action, involving precise intracellular delivery, potent microtubule inhibition, and the induction of apoptosis, makes it a powerful tool in targeted cancer therapy.[3] The ability of MMAE to exert a bystander effect further enhances its therapeutic potential by enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor.[11] The detailed experimental protocols provided herein serve as a guide for the robust evaluation of MMAE-based ADCs, ensuring the generation of reliable and reproducible data for the advancement of next-generation targeted cancer treatments.

References

The Architecture of Targeted Destruction: A Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, development, and core mechanics of the Ac-Lys-Val-Cit-PABC-MMAE drug-linker, a sophisticated system designed for the targeted delivery of cytotoxic agents in the form of Antibody-Drug Conjugates (ADCs). We will explore its synthesis, mechanism of action, and the critical experimental protocols used to validate its efficacy and safety, providing a comprehensive resource for professionals in the field of oncology and drug development.

Introduction: The Evolution of a "Magic Bullet"

The concept of a "magic bullet," a therapeutic that could selectively eliminate diseased cells without harming healthy tissue, has been a long-standing goal in medicine. Antibody-Drug Conjugates (ADCs) represent a significant stride towards this ideal.[1] These complex biotherapeutics consist of three main components: a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1] The this compound system is a prime example of a clinically relevant drug-linker, meticulously designed to remain stable in circulation and execute a precise, multi-step release of its cytotoxic payload within the target cancer cell.

The core of this system is the Val-Cit-PABC linker, a protease-cleavable linker that has been successfully utilized in several approved ADCs.[2][3] The payload, monomethyl auristatin E (MMAE), is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[4][5] The addition of an N-terminal acetylated lysine (B10760008) (Ac-Lys) to the peptide linker is a modification intended to potentially enhance specific properties of the ADC, such as solubility or stability, although the specific rationale and developmental history of this particular variant are not extensively detailed in publicly available literature.

The Molecular Architecture and Mechanism of Action

The this compound drug-linker is a modular system where each component has a distinct and vital role in the overall function of the ADC.

  • Ac-Lys (N-acetyl-Lysine): This N-terminal modification of the peptide linker can influence the physicochemical properties of the ADC. Acetylation of the terminal amine group can prevent unwanted side reactions during conjugation and may improve the linker's stability or solubility.[][7]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the specific recognition site for the lysosomal protease Cathepsin B.[1][2] Cathepsin B is often overexpressed in the lysosomes of tumor cells, providing a degree of tumor-specific cleavage.[8]

  • PABC (p-aminobenzyloxycarbonyl): This unit acts as a self-immolative spacer.[4][9] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, fully active MMAE payload.[4]

  • MMAE (Monomethyl Auristatin E): As the cytotoxic payload, MMAE is a highly potent antimitotic agent.[4] Upon its release inside the cancer cell, it binds to tubulin and inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][10]

The following diagram illustrates the sequential activation and drug release mechanism of an ADC equipped with the this compound drug-linker.

ADC Mechanism of Action Mechanism of Action of an ADC with this compound cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC Circulating in Bloodstream (Stable) AntigenBinding 1. ADC Binds to Target Antigen ADC->AntigenBinding Targeting Internalization 2. Receptor-Mediated Endocytosis AntigenBinding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome Trafficking Cleavage 3. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage SelfImmolation 4. PABC Self-Immolation Cleavage->SelfImmolation MMAE_Release 5. MMAE is Released SelfImmolation->MMAE_Release Tubulin_Inhibition 6. MMAE Inhibits Tubulin Polymerization MMAE_Release->Tubulin_Inhibition Apoptosis 7. Cell Cycle Arrest & Apoptosis Tubulin_Inhibition->Apoptosis

Caption: Intracellular activation cascade of an ADC with this compound.

Apoptotic Signaling Pathway Induced by MMAE

The release of MMAE and subsequent disruption of microtubule dynamics triggers a cascade of signaling events culminating in apoptosis.[10] This process involves the activation of the intrinsic apoptotic pathway.[2]

Apoptotic Signaling Pathway MMAE-Induced Apoptotic Signaling Pathway MMAE MMAE MicrotubuleDisruption Microtubule Disruption MMAE->MicrotubuleDisruption MitoticArrest G2/M Phase Arrest MicrotubuleDisruption->MitoticArrest JNK_Activation JNK Activation MitoticArrest->JNK_Activation Bcl2_Inactivation Bcl-2/Bcl-xL Phosphorylation (Inactivation) JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation JNK_Activation->Bax_Bak_Activation Bcl2_Inactivation->Bax_Bak_Activation Inhibition of inhibition Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade from microtubule disruption to apoptosis.

Development and Characterization Workflow

The development of an ADC with the this compound drug-linker is a multi-stage process that requires rigorous characterization at each step to ensure a safe and effective therapeutic.[11][12]

ADC Development Workflow General Workflow for ADC Development and Characterization cluster_discovery Discovery & Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Analytical Characterization cluster_preclinical Preclinical Evaluation mAb_Selection 1. Monoclonal Antibody Selection & Production Conjugation 3. Conjugation of Drug-Linker to mAb mAb_Selection->Conjugation Linker_Synthesis 2. Synthesis of This compound Linker_Synthesis->Conjugation Purification 4. Purification of ADC Conjugation->Purification DAR_Analysis 5. Drug-to-Antibody Ratio (DAR) Determination Purification->DAR_Analysis Purity_Analysis 6. Purity and Aggregation Analysis DAR_Analysis->Purity_Analysis Binding_Assay 7. Antigen Binding Affinity (ELISA, SPR) Purity_Analysis->Binding_Assay InVitro 8. In Vitro Cytotoxicity (IC50) Binding_Assay->InVitro InVivo 9. In Vivo Efficacy (Xenograft Models) InVitro->InVivo PK_PD 10. Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PK_PD Toxicity 11. Toxicology Studies PK_PD->Toxicity

Caption: A streamlined workflow for the development and preclinical assessment of ADCs.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs

ADC TargetCell LineAntigen ExpressionIC50 (ng/mL)
CD30Karpas 299High5 - 15
CD30L540High10 - 20
HER2SK-BR-3High8 - 25
HER2BT-474High12 - 30
HER2MCF7Low>1000
Nectin-4T24High1 - 10
Nectin-4RT4High5 - 15

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: In Vivo Efficacy of Val-Cit-MMAE ADCs in Xenograft Models

ADC TargetXenograft ModelDosing ScheduleTumor Growth Inhibition (%)
CD30Karpas 2991 mg/kg, single dose>90
HER2SK-BR-33 mg/kg, single dose80 - 95
Nectin-4T241 mg/kg, single dose>90

Table 3: Pharmacokinetic Parameters of a Representative Val-Cit-MMAE ADC in Cynomolgus Monkeys

ParameterValueUnit
Clearance (CL)0.5 - 1.5mL/h/kg
Volume of Distribution (Vd)50 - 100mL/kg
Half-life (t1/2)70 - 150hours

Note: Pharmacokinetic parameters are highly dependent on the specific antibody and ADC construct.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of ADCs with a Val-Cit-PABC-MMAE based linker system.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for the specific this compound molecule is not publicly available. However, the general synthetic strategy involves solid-phase peptide synthesis to assemble the Ac-Lys-Val-Cit peptide, followed by solution-phase coupling to the PABC spacer and subsequent conjugation to MMAE.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[3][14]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and control cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with untreated cells as a negative control and medium only as a blank.

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic dose-response curve.[1]

In Vivo Efficacy in a Xenograft Mouse Model

This protocol describes a typical study to evaluate the anti-tumor activity of an ADC in vivo.[15][16]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line for xenograft establishment

  • ADC constructs, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile surgical and injection equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).[18]

  • Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC treatment). Administer the ADC and controls intravenously at the specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The this compound drug-linker represents a highly engineered and effective system for the targeted delivery of the potent cytotoxic agent MMAE to cancer cells. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for stable circulation and controlled intracellular release of the payload. The methodologies outlined in this guide provide a framework for the rigorous evaluation of ADCs employing this advanced linker technology. As our understanding of tumor biology and protein engineering continues to evolve, further refinements to this and other drug-linker systems will undoubtedly lead to the development of even more precise and powerful cancer therapeutics.

References

The PABC Spacer: A Self-Immolative Core for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in modern drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs). Its self-immolative nature allows for the controlled and efficient release of a therapeutic payload at the target site, a crucial feature for maximizing efficacy while minimizing systemic toxicity. This guide provides a comprehensive technical overview of the PABC spacer, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Mechanism: The Self-Immolative Cascade

The functionality of the PABC spacer is predicated on a 1,6-elimination reaction, an electronic cascade that proceeds spontaneously upon the removal of an activating group. In the context of ADCs, this activating group is typically a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by specific enzymes, like Cathepsin B, that are overexpressed in the lysosomal compartments of tumor cells.[1][2]

Upon enzymatic cleavage of the dipeptide, the exposed aniline (B41778) nitrogen of the PABC moiety initiates a rapid intramolecular cyclization. This process results in the formation of an unstable intermediate that promptly fragments, releasing the unmodified active drug, carbon dioxide, and an aza-quinone methide by-product.[3][4] This "self-immolation" is a key advantage, as it is an intramolecular process and does not require additional enzymatic machinery to liberate the payload.[5]

The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a typical Val-Cit-PABC linker.

PABC_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Lysosome Lysosome (Tumor Cell) cluster_SelfImmolation Self-Immolation Cascade ADC Antibody-Linker-Payload CathepsinB Cathepsin B ADC->CathepsinB Internalization Cleavage Dipeptide Cleavage CathepsinB->Cleavage Enzymatic Action Aniline Unstable Aniline Intermediate Cleavage->Aniline Triggers Elimination 1,6-Elimination Aniline->Elimination Payload Active Payload Elimination->Payload Byproducts CO2 + Aza-quinone methide Elimination->Byproducts

Figure 1. Mechanism of payload release via PABC self-immolation.

Quantitative Data on PABC Linker Performance

The stability of the linker in systemic circulation is paramount to the safety and efficacy of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity.[6] Conversely, the linker must be efficiently cleaved at the target site to ensure a therapeutic effect. The following tables summarize key quantitative data on the stability and cleavage of PABC-based linkers.

Table 1: Stability of Val-Cit-PABC Linkers in Plasma
SpeciesLinker SystemIncubation Time% Intact ADC RemainingReference
HumanVal-Cit-PABC-MMAF28 days~100%[7]
HumanVal-Cit-PABC-MMAE7 days>99.99%[4]
Mouse (BALB/c)Val-Cit-PABC-MMAF14 days< 5%[7]
Mouse (CD1)Val-Cit-PABC-MMAE6 days~75%[8]
RatVal-Cit-PABC-MMAE6 days~97.5%[8]

Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of the carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[6][9]

Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Half-life (t½) with Cathepsin BReference
Val-Cit1.04.6 h[7]
Ser-Val-Cit (SVCit)Slower5.4 h[7]
Glu-Val-Cit (EVCit)Faster2.8 h[7]
Val-Ala~50% of Val-Cit rateNot specified[10]
Phe-Lys~30-fold faster than Val-Cit (isolated enzyme)Not specified[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PABC-containing ADCs. The following sections provide methodologies for key assays.

In Vitro Plasma Stability Assay

This protocol assesses the stability of an ADC in plasma from various species.

Workflow Diagram:

Plasma_Stability_Workflow start Start prep_plasma Prepare Plasma (e.g., Human, Mouse) start->prep_plasma spike_adc Spike ADC into Plasma (e.g., 0.1 mg/mL) prep_plasma->spike_adc incubate Incubate at 37°C spike_adc->incubate collect_aliquots Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48, 72h) incubate->collect_aliquots stop_reaction Stop Reaction (e.g., Protease Inhibitors) collect_aliquots->stop_reaction analyze Analyze Samples (ELISA, HIC-HPLC, LC-MS) stop_reaction->analyze data_analysis Calculate % Intact ADC and Half-life analyze->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro plasma stability assay.

Methodology:

  • Preparation of Plasma:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

    • Carefully collect the supernatant (plasma) and store at -80°C until use. Avoid repeated freeze-thaw cycles.[11]

  • Incubation:

    • Thaw plasma on ice.

    • Spike the ADC into the plasma to a final concentration of approximately 0.1 mg/mL.[11]

    • Incubate the mixture in a water bath or incubator at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[11]

  • Sample Processing and Analysis:

    • Immediately stop the reaction in the collected aliquots by adding a protease inhibitor cocktail and/or storing them at -80°C.

    • Quantify the amount of intact ADC at each time point using one of the following methods:

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use a dual-antibody sandwich ELISA to measure the concentration of the intact ADC.[6]

      • Hydrophobic Interaction Chromatography (HIC-HPLC): Separate ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.[11]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify the intact ADC and/or the released payload.[6]

  • Data Analysis:

    • Calculate the percentage of intact ADC relative to the amount at time zero.

    • Determine the half-life (t½) of the ADC in the plasma of each species.[6]

In Vitro Cathepsin B Cleavage Assay

This protocol measures the rate of payload release from an ADC in the presence of Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).

    • Activate Cathepsin B by pre-incubating it in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to precipitate the protein and stop the enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the released payload using reverse-phase HPLC or LC-MS/MS.

  • Data Analysis:

    • Generate a standard curve for the payload to quantify its concentration in the samples.

    • Plot the concentration of the released payload against time to determine the cleavage rate.

    • Calculate the half-life of the linker cleavage.[7]

Synthesis of Mc-Val-Cit-PABC-MMAE Drug-Linker

This protocol outlines the synthesis of a common PABC-containing drug-linker construct.

Synthesis Pathway Diagram:

Synthesis_Pathway cluster_Step1 Step 1: PABC-Payload Formation cluster_Step2 Step 2: Fmoc Deprotection cluster_Step3 Step 3: Maleimide Coupling Fmoc_VCPAB_PNP Fmoc-Val-Cit-PABC-PNP Fmoc_VCPAB_MMAE Fmoc-Val-Cit-PABC-MMAE Fmoc_VCPAB_PNP->Fmoc_VCPAB_MMAE MMAE MMAE MMAE->Fmoc_VCPAB_MMAE NH2_VCPAB_MMAE H2N-Val-Cit-PABC-MMAE Fmoc_VCPAB_MMAE->NH2_VCPAB_MMAE Piperidine (B6355638)/DMF Final_Product Mc-Val-Cit-PABC-MMAE NH2_VCPAB_MMAE->Final_Product Mc_OSu Mc-OSu Mc_OSu->Final_Product

Figure 3. Synthetic pathway for Mc-Val-Cit-PABC-MMAE.

Methodology:

  • Synthesis of Fmoc-Val-Cit-PABC-MMAE:

    • Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PAB-PNP), monomethyl auristatin E (MMAE), and 1-hydroxybenzotriazole (B26582) (HOBt) in anhydrous dimethylformamide (DMF) and dry pyridine.

    • Stir the reaction at room temperature and monitor its progress by HPLC.

    • Upon completion, purify the crude product by semi-preparative HPLC and lyophilize to obtain Fmoc-VC-PAB-MMAE.[12]

  • Fmoc Deprotection:

    • Dissolve Fmoc-VC-PAB-MMAE in DMF.

    • Add piperidine and stir at room temperature for approximately 20 minutes.

    • Purify the crude product by reverse-phase preparative-HPLC and lyophilize to yield H2N-Val-Cit-PABC-MMAE.[12]

  • Coupling with Maleimidohexanoic Acid:

    • In a separate reaction, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF to generate 6-maleimidohexanoic acid succinimidyl ester (Mc-OSu) in situ.

    • Add the previously synthesized H2N-Val-Cit-PABC-MMAE to the Mc-OSu solution.

    • Stir the reaction at room temperature.

    • Purify the final product, Mc-Val-Cit-PABC-MMAE, by preparative HPLC.

Conclusion

The self-immolative PABC spacer is a cornerstone of modern ADC technology, enabling the targeted release of potent cytotoxic agents. A thorough understanding of its mechanism, coupled with robust quantitative analysis of its stability and cleavage kinetics, is essential for the rational design of safe and effective drug conjugates. The experimental protocols provided herein offer a framework for the comprehensive evaluation of novel PABC-based constructs, facilitating the advancement of next-generation targeted therapies.

References

The Architect of Targeted Destruction: An In-depth Technical Guide to Cathepsin B Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an enhanced therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker, the molecular bridge connecting a potent cytotoxic payload to a tumor-targeting monoclonal antibody. Among the various linker strategies, those susceptible to cleavage by the lysosomal protease cathepsin B have emerged as a cornerstone of ADC design, underpinning several clinically approved and investigational agents.

This in-depth technical guide provides a comprehensive exploration of cathepsin B cleavable linkers. We will delve into the core principles of their design and mechanism of action, present a compilation of quantitative data to facilitate comparison, and provide detailed experimental protocols for their synthesis and evaluation. Visual diagrams generated using Graphviz will illuminate key pathways and workflows, offering a clear and concise understanding of this pivotal ADC technology.

The Central Dogma of Cathepsin B Cleavable Linkers: Stability in Circulation, Release in the Lysosome

The fundamental principle governing cathepsin B cleavable linkers is the stark contrast between the physiological conditions of the bloodstream and the intracellular environment of a cancer cell's lysosome. An ideal linker must remain stable in the systemic circulation to prevent premature release of the highly toxic payload, which could lead to severe off-target toxicities.[1][2][3] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway.[3][4][5] The lysosome provides a unique microenvironment characterized by a low pH (4.5-5.0) and a high concentration of degradative enzymes, including cathepsin B.[6][]

Cathepsin B, a cysteine protease, is frequently overexpressed in various tumor types and exhibits optimal enzymatic activity in the acidic milieu of the lysosome.[] This differential expression and activity make it an attractive target for ADC linker cleavage. The most widely employed cathepsin B-sensitive motif is the dipeptide sequence valine-citrulline (Val-Cit).[][8][9] Cathepsin B recognizes and cleaves the peptide bond C-terminal to the citrulline residue.[9]

This cleavage event typically initiates a cascade that leads to the release of the payload. A common strategy involves the incorporation of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the dipeptide and the drug. Once the Val-Cit linker is cleaved by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified, active cytotoxic agent into the cytoplasm to exert its cell-killing effect.[2][9]

Quantitative Insights: A Comparative Look at Linker Performance

The selection of a specific dipeptide sequence can significantly impact the cleavage kinetics, plasma stability, and ultimately, the therapeutic index of an ADC. While the Val-Cit linker is the most prevalent, other dipeptides such as valine-alanine (Val-Ala) have also been explored to modulate properties like hydrophobicity and cleavage efficiency. The following tables summarize key quantitative data from various studies to aid in the comparison of different cathepsin B cleavable linkers.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BNotesReference(s)
Valine-Citrulline (Val-Cit)BaselineThe most widely used and well-characterized cathepsin B cleavable linker.[9]
Valine-Alanine (Val-Ala)~50% of Val-CitOffers lower hydrophobicity, which can reduce the propensity for ADC aggregation.[9][]
Phenylalanine-Lysine (Phe-Lys)~30-fold faster than Val-Cit (with isolated enzyme)Rapidly cleaved by purified cathepsin B, but cleavage rates are comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.[9]
Glycine-Proline-Leucine-Glycine (GPLG)Faster initial cleavage than Val-CitShowed rapid cleavage within the first 30 minutes of a cathepsin B assay.[6]
ADC LinkerPayloadCell LineIC50 (ng/mL)Reference(s)
Trastuzumab-Val-Cit-MMAEMMAEHER2-positive (various)Potency correlates with HER2 expression levels.[11]
Trastuzumab-SMCC (non-cleavable)DM1HER2-positive (various)Potency correlates with HER2 expression levels.[11]
Trastuzumab-cBu-Cit-MMAEMMAEHER2-positiveShowed greater tumor inhibition in vitro compared to Val-Cit linker.[][12]
Trastuzumab-Val-Ala-MMAEMMAEHER2-positiveSimilar in vitro cytotoxicity to Val-Cit linked ADCs.[]
Anti-CD30-Val-Cit-MMAE (Brentuximab Vedotin)MMAECD30-positivepM range[13]
Linker TypeStability in Human PlasmaStability in Mouse PlasmaNotesReference(s)
Valine-Citrulline (Val-Cit)Generally stableUnstable due to cleavage by carboxylesterase 1c (Ces1c).This instability in mouse plasma can complicate preclinical evaluation.[8][14][15]
Glutamic acid-Valine-Citrulline (EVCit)StableSignificantly more stable than Val-Cit.The addition of a charged amino acid at the P3 position reduces susceptibility to Ces1c.[14]
Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit)StableNot explicitly stated, but designed for improved specificity.Designed to be more specific for cathepsin B, potentially reducing off-target cleavage.[1][][12]
Glycine-Proline-Leucine-Glycine (GPLG)Higher stability than Val-CitHigher stability than Val-CitShowed enhanced stability in both human and rat plasma.[6]

Visualizing the Process: Pathways and Workflows

To provide a clearer understanding of the complex processes involved with cathepsin B cleavable linkers, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm 4. Linker Cleavage & Payload Release Nucleus Nucleus Cytoplasm->Nucleus 5. Target Engagement Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Linker_Cleavage_Mechanism ADC_Internalized ADC in Lysosome Antibody Val-Cit-PABC Payload Cleavage Cleavage of Val-Cit Bond ADC_Internalized:f1->Cleavage Byproducts Antibody Fragments & Linker Remnants ADC_Internalized:f0->Byproducts CathepsinB Cathepsin B CathepsinB->Cleavage PABC_intermediate PABC-Payload Intermediate Cleavage->PABC_intermediate Self_Immolation 1,6-Self-Immolation PABC_intermediate->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload

Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., Mc-Val-Cit-PABOH) Payload_Attach Payload Attachment Linker_Synth->Payload_Attach Antibody_Conj Antibody Conjugation Payload_Attach->Antibody_Conj Purification ADC Purification & Characterization Antibody_Conj->Purification Cleavage_Assay Cathepsin B Cleavage Assay Purification->Cleavage_Assay Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Xenograft_Model Xenograft Tumor Models Cytotoxicity_Assay->Xenograft_Model Efficacy_Study Efficacy Studies Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study

Caption: A typical experimental workflow for the development and evaluation of ADCs.

Methodologies for the Modern ADC Laboratory: Key Experimental Protocols

The successful development of ADCs with cathepsin B cleavable linkers relies on robust and reproducible experimental protocols. This section provides an overview of essential methodologies.

Synthesis of a Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol (Mc-Val-Cit-PABOH) Linker

The synthesis of this widely used linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, while avoiding epimerization.[2][16][17]

Materials:

  • L-Citrulline

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • p-aminobenzyl alcohol (PABOH)

  • Fmoc-L-valine-N-succinimidyl ester (Fmoc-Val-OSu)

  • 6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Triethylamine (TEA), Piperidine (B6355638)

  • Coupling reagents: e.g., HATU, HOBt

  • Purification: Flash column chromatography, HPLC

General Procedure:

  • Protection of L-Citrulline: The amino group of L-Citrulline is protected with an Fmoc group.

  • Coupling of PABOH: The Fmoc-protected citrulline is coupled to p-aminobenzyl alcohol.

  • Fmoc Deprotection: The Fmoc group is removed from the citrulline-PABOH conjugate using a solution of piperidine in DMF.

  • Dipeptide Formation: The deprotected citrulline-PABOH is reacted with Fmoc-Val-OSu to form the dipeptide.

  • Final Fmoc Deprotection: The Fmoc group is removed from the valine residue.

  • Maleimide (B117702) Installation: The free amino group of the valine is reacted with Mc-OSu to install the maleimide functionality for antibody conjugation.

  • Purification: The final Mc-Val-Cit-PABOH linker is purified by chromatography.

Note: For a detailed, step-by-step protocol with specific reagents and reaction conditions, please refer to the cited literature.[2][17][18]

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for confirming the susceptibility of the linker to enzymatic cleavage and for comparing the cleavage kinetics of different linker designs.

Materials:

  • Purified human cathepsin B

  • ADC construct with the cleavable linker

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0-5.5, containing DTT as a reducing agent)

  • Quenching solution (e.g., acetonitrile (B52724) with formic acid)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Activate Cathepsin B: Pre-incubate the cathepsin B enzyme in the assay buffer with DTT to ensure its activity.

  • Incubate ADC with Enzyme: Add the ADC to the activated cathepsin B solution and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquots.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.

For a more detailed protocol, including reagent concentrations and instrument settings, please consult the cited references.[9][19][20][21]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to determine the potency (IC50) of an ADC against cancer cell lines.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, control antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

For detailed guidance on cell line selection, reagent preparation, and data analysis, refer to the cited protocols.[22][23][24][25][26]

Conclusion and Future Directions

Cathepsin B cleavable linkers, particularly the Val-Cit dipeptide, have proven to be a robust and effective strategy for the targeted delivery of cytotoxic payloads in ADCs. Their ability to maintain stability in the circulation while undergoing efficient cleavage within the lysosomal compartment of tumor cells has been instrumental in the success of several approved and clinical-stage ADCs.

The field continues to evolve, with ongoing research focused on developing next-generation linkers with enhanced specificity for cathepsin B over other proteases to further minimize off-target toxicities.[1][][12] Additionally, strategies to overcome the instability of traditional dipeptide linkers in preclinical rodent models are being explored to improve the translatability of in vivo efficacy studies.[8][14] The continued refinement of linker chemistry, coupled with a deeper understanding of the intricacies of ADC trafficking and metabolism, will undoubtedly lead to the development of safer and more effective antibody-drug conjugates for the treatment of cancer.

References

An In-depth Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-Val-Cit-PABC-MMAE is a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs designed to treat cancer. ADCs are complex molecules that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This guide provides a detailed overview of the this compound conjugate, its mechanism of action, and protocols for its evaluation in cancer cell line studies.

The conjugate consists of two primary components: the linker, Ac-Lys-Val-Cit-PABC, and the cytotoxic payload, Monomethyl Auristatin E (MMAE).[1][2] The linker is a crucial element, designed to be stable in circulation and to release the payload only upon internalization into the target cancer cell.[3] The Ac-Lys (acetylated lysine) portion provides a point of attachment to the antibody, while the Val-Cit (valine-citrulline) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment.[3][4] Following this cleavage, the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer decomposes, releasing the active MMAE payload.[3][4]

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system is a multi-step process initiated by the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell.

  • Binding and Internalization: The ADC circulates in the bloodstream until it recognizes and binds to its target antigen on the tumor cell surface. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[3][4]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active MMAE payload into the cytoplasm of the cancer cell.[3][4]

  • Cytotoxicity: Free MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of microtubules, which are essential for mitotic spindle formation and other vital cellular functions. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Signaling Pathway and Experimental Workflow Diagrams

MMAE_Signaling_Pathway MMAE Signaling Pathway ADC ADC (this compound) Internalization Internalization ADC->Internalization Binding to Cell Surface Receptor Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Release MMAE Release CathepsinB->Release Cleavage of Val-Cit Tubulin Tubulin Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of MMAE released from an ADC.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddADC Add serially diluted ADC (this compound) Incubate1->AddADC Incubate2 Incubate (72-96h) AddADC->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->AddReagent Incubate3 Incubate AddReagent->Incubate3 Measure Measure Signal (Absorbance/Luminescence) Incubate3->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro cytotoxicity assay.

ADC_Component_Relationship ADC Component Relationship ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Targeting Moiety) ADC->Antibody Linker Linker (Ac-Lys-Val-Cit-PABC) ADC->Linker Payload Payload (MMAE) ADC->Payload AcLys Ac-Lys (Attachment Site) Linker->AcLys ValCit Val-Cit (Cleavage Site) Linker->ValCit PABC PABC (Self-immolative Spacer) Linker->PABC

Caption: Logical relationship of the ADC components.

Data Presentation

Table 1: In Vitro Cytotoxicity of vc-MMAE (mc-Val-Cit-PABC-MMAE)

Cell LineIC50 (nM)Reference
SKBR3410.54 ± 4.9[]
HEK293482.86 ± 6.4[]
BJ480[]
U2OS560[]
U2OS-FGFR1580[]
MDA-MB-134-VI520[]

Table 2: In Vitro Cytotoxicity of Free MMAE

Cell LineIC50 (nM)Reference
U87MG0.23[6]
SK-OV-30.03[6]

Note: The IC50 values for the free payload (MMAE) are significantly lower (more potent) than for the drug-linker conjugate alone. This is expected, as the conjugate requires internalization and cleavage to become active, whereas the free drug can more readily enter cells and exert its cytotoxic effect. The efficacy of an ADC is determined by its ability to selectively deliver the payload to target cells, leading to a potent effect on antigen-positive cells while sparing antigen-negative cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of an ADC featuring the this compound conjugate in cancer cell lines.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is adapted from standard methodologies for determining the IC50 value of an ADC.

Materials:

  • Target cancer cell lines (e.g., SKBR3, BT-474)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • ADC with this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare a series of dilutions of the ADC in culture medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.

    • Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate.

    • Include wells with medium only (blank) and cells with medium but no ADC (negative control).

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate for 4-18 hours at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis induced by the ADC.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • ADC with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the ADC at its IC50 concentration and a higher concentration for 48 hours. Include an untreated control.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the ADC on the cell cycle distribution.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • ADC with this compound

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with the ADC at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix by adding them dropwise into cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

    • Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of MMAE.

References

Navigating the ADC Frontier: A Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Ac-Lys-Val-Cit-PABC-MMAE. We delve into its core components, mechanism of action, and the experimental protocols essential for its evaluation. This document serves as a critical resource for researchers and developers in the field of targeted cancer therapy.

Supplier and Product Information

This compound is a key reagent in the construction of ADCs. It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a cleavable linker system designed for selective release within the tumor microenvironment. Several suppliers offer this compound and related derivatives.

SupplierProduct NameCatalog NumberNotes
MedChemExpressThis compoundHY-147286A widely cited source for this specific compound.
BenchchemAcetylene-linker-Val-Cit-PABC-MMAEB1139226Offers a variant with an acetylene (B1199291) linker for conjugation.
BroadPharmMC-Val-Cit-PAB-MMAEBP-23969Provides a maleimidocaproyl (MC) variant for antibody conjugation.
Creative BiolabsVal-Cit-PAB-MMAEADC-S-079Offers a similar core structure for ADC development.

Mechanism of Action: From Systemic Circulation to Cellular Demise

The therapeutic strategy of an ADC armed with this compound is a multi-stage process, ensuring that the potent cytotoxic payload is delivered specifically to cancer cells, thereby minimizing off-target toxicity.

Once an ADC incorporating this linker-payload binds to a specific antigen on the surface of a cancer cell, it is internalized, typically through receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked to the lysosome, an organelle containing a host of degradative enzymes.[1][2]

Within the acidic environment of the lysosome, the Valine-Citrulline (Val-Cit) dipeptide of the linker is recognized and cleaved by lysosomal proteases, most notably cathepsin B.[3][4][5] However, research has shown that other cathepsins, such as S, L, and F, can also facilitate this cleavage, providing a degree of redundancy to the release mechanism.[3][6]

The cleavage of the Val-Cit moiety initiates a self-immolative cascade of the para-aminobenzyloxycarbonyl (PABC) spacer.[7] This spontaneous decomposition releases the unmodified MMAE payload into the cytoplasm of the cancer cell.[7]

Free MMAE is a highly potent inhibitor of tubulin polymerization.[8][9] By binding to tubulin, it disrupts the formation of the mitotic spindle, a structure essential for cell division.[2] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Receptor-Mediated Cleavage Linker Cleavage (Cathepsins) Internalization->Cleavage Lysosomal Trafficking MMAE Free MMAE Cleavage->MMAE Payload Release Cytoplasm Cytoplasm Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Cellular processing of an ADC with a cleavable Val-Cit-PABC-MMAE linker.

Key Experimental Protocols

The successful development and characterization of an ADC require a suite of robust analytical and biological assays. Below are outlines of essential experimental protocols.

In Vitro Linker Cleavage Assay

Objective: To confirm the selective cleavage of the Val-Cit linker by its target protease.

Methodology:

  • Incubate the this compound compound with recombinant human cathepsin B in an appropriate assay buffer at a pH mimicking the lysosomal environment (pH 4.5-5.0).

  • Include control groups without the enzyme and with a non-specific protease to assess linker stability and cleavage specificity.

  • Monitor the reaction over time by taking aliquots at various intervals.

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the disappearance of the parent compound and the appearance of the cleaved payload (MMAE).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Culture a cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free MMAE.

  • Incubate the cells for a period of 72 to 96 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its cytotoxic potency.

Experimental Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Cleavage Linker Cleavage Assay (Cathepsin B) Cytotoxicity Cytotoxicity Assay (Cancer Cell Line) Xenograft Tumor Xenograft Model (e.g., in mice) Cytotoxicity->Xenograft Proceed if potent and selective Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment (e.g., body weight) Xenograft->Toxicity

A generalized workflow for the preclinical evaluation of an ADC.
In Vivo Antitumor Efficacy Studies

Objective: To evaluate the therapeutic efficacy of the ADC in a living organism.

Methodology:

  • Establish tumor xenografts by subcutaneously implanting human cancer cells into immunodeficient mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).

  • Administer the treatments, typically via intravenous injection, according to a predetermined dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Track animal body weight and observe for any signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination).

Concluding Remarks

This compound represents a sophisticated and highly effective component in the design of modern antibody-drug conjugates. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for the successful development of novel targeted cancer therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this promising therapeutic modality.

References

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This powerful synergy allows for the selective delivery of potent payloads to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a chemical linker, and a cytotoxic payload—is critical to their therapeutic success. This technical guide delves into the fundamental principles of ADC design, offering insights into the selection and optimization of each component, detailed experimental protocols for their characterization, and a discussion of the key considerations that underpin the development of safe and effective ADC therapeutics.

Core Components of Antibody-Drug Conjugates

The efficacy of an ADC is not merely the sum of its parts but rather the result of a carefully orchestrated interplay between the antibody, linker, and payload. Each component must be meticulously selected and engineered to ensure the final conjugate possesses the desired pharmacokinetic, pharmacodynamic, and safety profile.

The Monoclonal Antibody: The Guiding Missile

The monoclonal antibody (mAb) serves as the targeting moiety, responsible for recognizing and binding to a specific antigen expressed on the surface of cancer cells. The ideal target antigen should be highly and homogenously expressed on tumor cells with minimal to no expression on healthy tissues to reduce off-target toxicity.[1]

Key considerations for antibody selection include:

  • Target Antigen Specificity and Expression: The antigen should be abundantly and specifically expressed on the surface of cancer cells.[1]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[2]

  • Immunogenicity: The antibody should have low immunogenicity to prevent an adverse immune response in patients. Humanized or fully human antibodies are generally preferred.[3]

  • Fc Receptor Engagement: The Fc region of the antibody can influence its half-life and effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which can contribute to the overall anti-tumor activity.

The Linker: The Crucial Bridge

The linker is a critical component that connects the cytotoxic payload to the antibody. Its primary role is to ensure that the ADC remains stable in systemic circulation, preventing the premature release of the payload, which could lead to systemic toxicity.[2][4] Once the ADC is internalized into the target cell, the linker must be efficiently cleaved to release the active payload.[5]

Linkers are broadly classified into two categories:

  • Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[5] Common cleavable linkers include hydrazones (acid-labile) and dipeptides (enzyme-cleavable).

  • Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload. This often results in the payload being released with an attached amino acid residue from the antibody.

The choice of linker significantly impacts the ADC's therapeutic index and mechanism of action, including the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

The Cytotoxic Payload: The Potent Warhead

The payload is the pharmacologically active component of the ADC responsible for inducing cell death. Due to the targeted delivery, payloads used in ADCs can be significantly more potent than traditional chemotherapeutic agents.[5]

Classes of commonly used payloads include:

  • Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

  • DNA-Damaging Agents: This category includes calicheamicins and duocarmycins, which bind to the minor groove of DNA and cause DNA strand breaks, ultimately triggering cell death.[4]

  • Topoisomerase Inhibitors: Payloads like SN-38, the active metabolite of irinotecan, inhibit topoisomerase I, an enzyme essential for DNA replication and repair.

The selection of the payload depends on several factors, including its potency, mechanism of action, and compatibility with the chosen linker and antibody.

The Mechanism of Action: A Step-by-Step Journey

The therapeutic effect of an ADC is realized through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC 1. ADC Administration & Circulation Binding 2. Target Binding ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release Lysosome->Release TargetAction 6. Payload Binds Intracellular Target Release->TargetAction Apoptosis 7. Apoptosis TargetAction->Apoptosis

Caption: The sequential mechanism of action of an antibody-drug conjugate.

Key Design and Development Considerations

The successful development of an ADC hinges on the careful optimization of several key parameters that collectively determine its efficacy and safety.

Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) refers to the average number of payload molecules conjugated to a single antibody.[4] The DAR is a critical attribute that significantly influences the ADC's potency, pharmacokinetics, and therapeutic index. A low DAR may result in insufficient potency, while a high DAR can lead to instability, aggregation, and rapid clearance from circulation.[1] The optimal DAR is typically between 2 and 4.[6]

Conjugation MethodTypical DARHomogeneity
Cysteine-based2, 4, 8Moderate to High
Lysine-based0-8 (average ~3.5)Low
Site-specific2, 4High
Conjugation Chemistry

The method used to attach the linker-payload to the antibody is crucial for the homogeneity and stability of the final ADC product.

  • Cysteine and Lysine (B10760008) Conjugation: Traditional methods involve the conjugation to native cysteine or lysine residues on the antibody. However, this can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.

  • Site-Specific Conjugation: To overcome the limitations of traditional methods, various site-specific conjugation technologies have been developed. These techniques utilize engineered cysteines, unnatural amino acids, or enzymatic approaches to produce a homogenous ADC with a precisely controlled DAR and conjugation site.

ADC_Development_Workflow Target Target Identification & Validation Antibody Antibody Engineering & Selection Target->Antibody Payload Payload & Linker Selection Target->Payload Conjugation Conjugation & Purification Antibody->Conjugation Payload->Conjugation Characterization In Vitro & In Vivo Characterization Conjugation->Characterization Clinical Preclinical & Clinical Development Characterization->Clinical

Caption: A simplified workflow for the development of an antibody-drug conjugate.

Experimental Protocols for ADC Characterization

A comprehensive suite of in vitro and in vivo assays is essential to characterize the properties of an ADC and predict its clinical performance.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Bystander Effect Assay

Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Model: Establish a co-culture of antigen-positive and antigen-negative cancer cells (e.g., labeled with different fluorescent proteins).

  • ADC Treatment: Treat the co-culture with the ADC for a defined period.

  • Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of both the antigen-positive and antigen-negative cell populations. An increase in the death of antigen-negative cells in the presence of the ADC indicates a bystander effect.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Tumor Implantation: Implant human tumor cells (as a cell line-derived xenograft or patient-derived xenograft) subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size.

  • ADC Administration: Administer the ADC, a vehicle control, and relevant control antibodies intravenously at various dose levels and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

The design of antibody-drug conjugates is a multifaceted process that requires a deep understanding of chemistry, biology, and pharmacology. The careful selection of the antibody, linker, and payload, coupled with precise control over the drug-to-antibody ratio and conjugation chemistry, is paramount to developing a successful ADC therapeutic. As our understanding of cancer biology and protein engineering advances, so too will the sophistication and efficacy of the next generation of ADCs, offering new hope to patients with cancer.

References

Methodological & Application

Application Note: Protocol for the Conjugation of Ac-Lys-Val-Cit-PABC-MMAE to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, enabling targeted delivery to cancer cells.[1][2] An ADC is composed of three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[3][4] This document provides a detailed protocol for the conjugation of the drug-linker Ac-Lys-Val-Cit-PABC-MMAE to a monoclonal antibody.

The drug-linker consists of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization, and a cleavable linker system.[5][6][7] The linker features a valine-citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[8][9] This is connected to a p-aminobenzylcarbamate (PABC) self-immolative spacer.[7][9] Upon cleavage of the Val-Cit peptide inside the target cell, the PABC spacer spontaneously decomposes, releasing the active MMAE payload to induce cell death.[7] The conjugation process described herein utilizes the robust and widely adopted thiol-maleimide reaction, where interchain disulfide bonds on the antibody are partially reduced to generate free thiols for reaction with a maleimide (B117702) group on the linker.[10][]

Mechanism of Action

The therapeutic strategy of an MMAE-based ADC relies on a multi-step process that begins with systemic administration and ends with targeted cell killing.

  • Targeting & Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[4][9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[9]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Payload Release: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit linker.[7][8] This cleavage triggers the PABC spacer to self-immolate, releasing the unmodified, fully active MMAE payload into the cytoplasm.[7][9]

  • Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][6]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome MMAE_Released Released MMAE Lysosome->MMAE_Released 4. Payload Release CathepsinB Cathepsin B CathepsinB->Lysosome 3. Cleavage of Val-Cit Linker Microtubules Microtubules MMAE_Released->Microtubules 5. Tubulin Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action for a Val-Cit-PABC-MMAE ADC.

Experimental Protocols

This section details the step-by-step methodology for the preparation and characterization of the ADC.

Materials and Reagents

Proper preparation and quality of materials are critical for successful conjugation.

Category Item Suggested Specifications
Antibody Monoclonal Antibody (mAb)Concentration: 5-20 mg/mL; Purity: >95% by SEC
Drug-Linker This compoundMaleimide-activated; Purity >95%
Reducing Agent TCEP HCl (Tris(2-carboxyethyl)phosphine)Solid, >98% pure
Solvent Dimethyl sulfoxide (B87167) (DMSO)Anhydrous, >99.9%
Buffers Phosphate Buffered Saline (PBS)pH 7.2-7.4, sterile filtered
Conjugation Buffer100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
Purification Desalting Columns / SEC Columne.g., Sephadex G-25 / Superdex 200 or equivalent
Equipment UV-Vis Spectrophotometer
HPLC System with UV detector
Centrifugal concentrators
pH meter, Stir plate, Pipettes
Conjugation Workflow

The conjugation process involves three main stages: antibody reduction, reaction with the drug-linker, and purification of the final ADC.

cluster_reaction Step 2: Conjugation Reaction mAb Monoclonal Antibody (mAb) Reduction Step 1: Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Partially Reduced mAb (-SH) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Coupling Reduced_mAb->Conjugation DrugLinker Drug-Linker (Ac-Lys...MMAE) DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Step 3: Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis.
Protocol 2.1: Antibody Reduction

This step generates free thiol groups on the antibody by partially reducing interchain disulfide bonds.

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA). The antibody concentration should be between 5-10 mg/mL.

  • Prepare a fresh stock solution of the reducing agent TCEP (e.g., 10 mM in conjugation buffer).

  • Add a calculated molar excess of TCEP to the antibody solution. A 2.5 to 5-fold molar excess of TCEP per mole of antibody is a common starting point for achieving an average Drug-to-Antibody Ratio (DAR) of ~4.

  • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

Protocol 2.2: Conjugation Reaction
  • Just before the antibody reduction is complete, dissolve the this compound drug-linker in DMSO to create a concentrated stock solution (e.g., 10-20 mM).[10]

  • Allow the reduced antibody solution to cool to room temperature.

  • Add a slight molar excess of the drug-linker stock solution to the reduced antibody. A common starting ratio is 1.2 moles of drug-linker per mole of generated thiol.

  • Immediately after adding the drug-linker, mix gently and thoroughly.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • (Optional) The reaction can be quenched by adding a 3-fold molar excess of N-acetylcysteine relative to the drug-linker to cap any unreacted maleimide groups.

Protocol 2.3: ADC Purification

Purification is essential to remove unreacted drug-linker, reducing agents, and any protein aggregates.

  • The primary method for purification is Size Exclusion Chromatography (SEC).[10]

  • Equilibrate an SEC column (e.g., Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the crude ADC mixture onto the column.

  • Collect fractions corresponding to the monomeric ADC peak, which will elute first. Unconjugated drug-linker and other small molecules will elute later.

  • Pool the ADC-containing fractions and determine the protein concentration using UV absorbance at 280 nm.

  • Sterile filter the final product and store at 2-8°C for short-term use or at -80°C for long-term storage.

Parameter Example Value Notes
Antibody Concentration 10 mg/mLHigher concentrations can increase aggregation risk.
TCEP Molar Excess 3.5x (over mAb)Varies based on desired DAR. Must be optimized.
Reduction Time/Temp 90 min / 37°C
Drug-Linker Molar Excess 5.0x (over mAb)Corresponds to 1.25x over available thiols for DAR4.
Conjugation Time/Temp 90 min / 25°CCan be extended at 4°C to ensure completion.
Final Buffer PBS, pH 7.4

Characterization of the Antibody-Drug Conjugate

Thorough analytical characterization is required to ensure the quality, consistency, and efficacy of the ADC.[1] Key attributes include the drug-to-antibody ratio (DAR), purity, and stability.[2]

Protocol 3.1: DAR Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the most common method for determining the DAR distribution.[12] The addition of the hydrophobic MMAE payload increases the antibody's overall hydrophobicity, allowing separation of species with different numbers of conjugated drugs.

Parameter Typical Condition
Column e.g., TSKgel Butyl-NPR
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm

The resulting chromatogram will show multiple peaks, corresponding to the unconjugated antibody (DAR=0) and antibodies with 2, 4, 6, and 8 drugs conjugated (for cysteine-based conjugation). The weighted average of these peak areas is used to calculate the average DAR of the sample.

Protocol 3.2: Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) is used to separate molecules based on their hydrodynamic radius. It is the standard method for quantifying ADC purity and detecting the presence of high molecular weight species (aggregates) or fragments.[2]

Parameter Typical Condition
Column e.g., TSKgel G3000SWxl
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Run Time 30 minutes

The main peak represents the monomeric ADC. Any peaks eluting earlier correspond to aggregates, while later-eluting peaks indicate fragments. A purity of >95% monomer is typically desired.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and characterization of an this compound antibody-drug conjugate. The described methods, from controlled antibody reduction and specific thiol-maleimide conjugation to robust purification and analytical characterization, form a foundational workflow for the development of potent and targeted cancer therapeutics. Careful optimization of each step is critical to achieving a homogenous ADC with a desired drug-to-antibody ratio and minimal aggregation, ensuring its potential for clinical success.

References

Application Notes and Protocols for Ac-Lys-Val-Cit-PABC-MMAE in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-Val-Cit-PABC-MMAE is a potent agent-linker conjugate widely utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This system comprises the highly cytotoxic microtubule inhibitor, Monomethyl Auristatin E (MMAE), connected to a cleavable linker. The linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl alcohol (PABC) self-immolative spacer, and an N-acetyl lysine (B10760008) for conjugation purposes. The Val-Cit motif is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism ensures the selective delivery of MMAE to cancer cells, minimizing systemic toxicity.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound-based ADCs in preclinical in vivo xenograft models.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that begins with the specific binding of the ADC's monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by proteases like Cathepsin B. This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the highly potent MMAE payload into the cytoplasm. Once liberated, MMAE exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization, which disrupts the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][3]

MMAE_Signaling_Pathway Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (Antibody-Drug Conjugate) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE Release Lysosome->MMAE_release Val-Cit Cleavage by Cathepsin B Tubulin Tubulin MMAE_release->Tubulin Binding Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibition of Polymerization Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Mechanism of action of an ADC with this compound.

Data Presentation: In Vivo Efficacy in Xenograft Models

The following tables summarize representative quantitative data from various preclinical xenograft studies employing MMAE-based ADCs with cleavable linkers. These data illustrate the typical anti-tumor efficacy observed.

Table 1: Tumor Growth Inhibition in Human Cancer Xenograft Models

Cancer TypeCell LineAnimal ModelADC DosageDosing ScheduleTumor Growth Inhibition (%)Reference
Gastric CancerNCI-N87Nude Mice5 mg/kgOnce weekly for 4 weeksSignificant inhibition[4][5]
Breast CancerBT-474Nude Mice10 mg/kgSingle doseTumor regression observed
Pancreatic Cancer--5 mg/kg-Significant suppression[6]
CholangiocarcinomaHuCCT1-5 mg/kgEvery 3 days62%[2]
LymphomaKarpas-299SCID Mice10 mg/kgSingle doseSignificant tumor regression

Table 2: Efficacy of Different Dosing Regimens in a Gastric Cancer Xenograft Model (NCI-N87)

ADC DosageDosing ScheduleMean Tumor Volume (mm³) at Day 21 (Treatment vs. Control)Survival BenefitReference
10 mg/kgDay 0, 7, 14~100 vs. ~1200Significant[7]
30 mg/kgDay 0, 7, 14Complete tumor eradication vs. ~1200Significant[7]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line of interest (e.g., NCI-N87, BT-474)

  • Immunocompromised mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Resuspension: Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

In Vivo Efficacy Study Protocol

This protocol describes the administration of the ADC and monitoring of its anti-tumor effects.

Materials:

  • Tumor-bearing mice from the CDX model

  • ADC constructed with this compound

  • Vehicle control (e.g., sterile PBS or formulation buffer)

  • Dosing syringes and needles

Procedure:

  • Treatment Groups:

    • Vehicle Control

    • ADC (low dose, e.g., 5 mg/kg)

    • ADC (high dose, e.g., 10 mg/kg)

    • Isotype control ADC (optional, to demonstrate target specificity)

  • Dosing: Administer the ADC and vehicle control intravenously (IV) via the tail vein. The dosing schedule will depend on the study design (e.g., single dose, once weekly).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions and calculate the volume 2-3 times per week.

    • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical considerations. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow cluster_preparation Model Preparation cluster_study Efficacy Study Cell_Culture 1. Cell Culture (e.g., NCI-N87) Cell_Harvesting 2. Cell Harvesting Cell_Culture->Cell_Harvesting Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Group Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. ADC Administration (IV) (e.g., 5-10 mg/kg) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

References

Determining the Drug-to-Antibody Ratio of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, enabling specific delivery of the therapeutic agent to tumor cells while minimizing systemic toxicity. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An optimal DAR ensures sufficient potency at the target site without compromising the pharmacokinetic properties or inducing excessive toxicity.

This application note provides detailed protocols for determining the DAR of ADCs constructed with the Ac-Lys-Val-Cit-PABC-MMAE drug-linker. This linker system incorporates a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE). The protocols described herein utilize three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Principle of DAR Determination

The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. This principle is exploited by chromatographic techniques to separate ADC species with different numbers of conjugated drugs.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates molecules based on their surface hydrophobicity. ADCs with higher DARs will have greater hydrophobicity and thus elute later from the HIC column.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing technique that separates molecules based on their hydrophobicity. For cysteine-linked ADCs, prior reduction of the interchain disulfide bonds is necessary to separate the light and heavy chains. The DAR is then calculated based on the relative abundance of the unconjugated and conjugated chains.

  • Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the intact ADC or its subunits. The mass difference between the unconjugated antibody and the drug-loaded species allows for the unambiguous determination of the number of conjugated drugs and their distribution.

Quantitative Data Summary

The following table summarizes representative DAR values and distribution for vc-MMAE ADCs, which are structurally similar to this compound ADCs. The average DAR for many vc-MMAE ADCs in clinical development is approximately 3.5.[1]

Analytical MethodADC TargetAverage DARDAR Distribution (Relative Abundance %)Reference
HIC-HPLCHER22.1DAR0, DAR2 (major), DAR4[2]
HIC-HPLCHER23.2DAR0, DAR2, DAR4 (major), DAR6[2]
HIC-HPLCHER23.8DAR0, DAR2, DAR4 (major), DAR6, DAR8[2]
HIC-HPLCHER26.6DAR2, DAR4, DAR6, DAR8 (major)[2]
Mass SpectrometryCD22, CD79b, etc.~3.5DAR0, DAR2, DAR4, DAR6, DAR8[1]

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for determining the DAR distribution of intact ADCs under non-denaturing conditions.[3][4][5]

Materials:

  • HIC Column: TSKgel Butyl-NPR column (4.6 mm ID x 3.5 cm, 2.5 µm) or similar

  • Mobile Phase A: 1.8 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 75% (v/v) 25 mM Sodium Phosphate, pH 7.0, 25% (v/v) Isopropyl Alcohol

  • HPLC or UHPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Wash the column with 100% Mobile Phase B.

    • Re-equilibrate the column with 100% Mobile Phase A.

  • Data Analysis:

    • Integrate the peak areas of all DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the relative abundance of each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of Drugs) / 100

Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is an orthogonal method to HIC for DAR determination, particularly useful for cysteine-linked ADCs.[6][7][8][9]

Materials:

  • RP-HPLC Column: PLRP-S column (4.6 mm ID x 50 mm, 5 µm, 1000 Å) or similar C4 or C8 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC or UHPLC system with UV detector

Procedure:

  • ADC Reduction (Sample Preparation):

    • To approximately 100 µg of the ADC (at 1-2 mg/mL), add DTT to a final concentration of 10-20 mM.

    • Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

  • Chromatographic Conditions:

    • Flow Rate: 0.5-1.0 mL/min

    • Column Temperature: 70-80 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

  • Gradient Elution:

    • Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B).

    • Inject the reduced sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 10% to 60% B over 20-30 minutes).

    • Wash the column with a high concentration of Mobile Phase B.

    • Re-equilibrate the column to the initial conditions.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light chains (LC, LC-D) and heavy chains (HC, HC-D1, HC-D2, etc.).

    • Calculate the average DAR using the following formula, assuming a typical IgG1 with 4 interchain disulfide bonds available for conjugation: Average DAR = [ (Area(LC-D) / (Area(LC) + Area(LC-D))) * 2 ] + [ ( (Area(HC-D1) * 1) + (Area(HC-D2) * 2) + ... ) / (Area(HC) + Area(HC-D1) + Area(HC-D2) + ...) * 2 ]

Protocol 3: DAR Determination by Mass Spectrometry (MS)

MS provides the most accurate determination of DAR by directly measuring the mass of the different ADC species.[10][11][12]

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer)

  • Size Exclusion Chromatography (SEC) or RP-HPLC column for online desalting/separation

  • Mobile phases compatible with MS (e.g., using formic acid instead of TFA)

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • Intact ADC Analysis: Dilute the ADC to 0.1-1 mg/mL in a suitable buffer. For native MS, use a volatile buffer like ammonium acetate.

    • Reduced ADC Analysis: Reduce the ADC as described in the RP-HPLC protocol.

  • LC-MS Conditions:

    • Use an appropriate LC method (SEC or RP-HPLC) to introduce the sample into the mass spectrometer.

    • Optimize MS parameters (e.g., source conditions, resolution) for intact protein analysis.

  • Data Acquisition: Acquire mass spectra over the appropriate m/z range for the ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species based on their mass increase (mass of this compound is approximately 1316.7 Da).[13]

    • Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum.

    • Calculate the average DAR using the formula provided in the HIC protocol.

Visualizations

experimental_workflow_hic cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute to 1 mg/mL ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Gradient Elution (Increasing Hydrophobicity) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Peak Integration Detection->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

Caption: Workflow for DAR determination by HIC.

experimental_workflow_rphplc cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT/TCEP ADC_Sample->Reduction Injection Inject onto RP-HPLC Column Reduction->Injection Gradient Gradient Elution (Increasing Acetonitrile) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Integrate LC/HC Peaks Detection->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

Caption: Workflow for DAR determination by RP-HPLC.

signaling_pathway_adc_action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell TumorCell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release MMAE Release Cleavage->Release Apoptosis Tubulin Polymerization Inhibition & Apoptosis Release->Apoptosis

Caption: Mechanism of action of a vc-MMAE ADC.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. The use of orthogonal analytical methods, such as HIC, RP-HPLC, and MS, provides a comprehensive characterization of the DAR and its distribution. The detailed protocols and workflows presented in this application note serve as a guide for researchers and scientists to accurately and reliably assess this crucial quality attribute, ensuring the development of safe and efficacious antibody-drug conjugates.

References

Application Notes and Protocols for the Analytical Characterization of Ac-Lys-Val-Cit-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization of antibody-drug conjugates (ADCs).

Introduction: The Ac-Lys-Val-Cit-PABC-MMAE linker-drug system is a widely utilized platform in the development of antibody-drug conjugates. The valine-citrulline (Val-Cit) linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target cells, releasing the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2] The p-aminobenzyl alcohol (PABC) spacer ensures efficient release of the unmodified drug. Comprehensive analytical characterization is crucial to ensure the quality, efficacy, and safety of these complex biotherapeutics.[1] This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound ADCs.

Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the drug load distribution of cysteine-linked ADCs like those utilizing the this compound linker.[3] The separation is based on the increasing hydrophobicity of the ADC species with a higher number of conjugated drug molecules.[3][4] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[5][6][7]

Experimental Protocol:

Objective: To separate and quantify the different drug-loaded species of an this compound ADC and calculate the average DAR.

Materials:

  • This compound ADC sample

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[8]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol)[8]

  • HIC column (e.g., Protein-Pak Hi Res HIC, TSKgel Ether-5PW)[8]

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column Temperature: 25-30 °C[8]

    • Flow Rate: 0.5-1.0 mL/min[8]

    • Detection: UV at 280 nm and/or 248 nm (for the drug payload)

    • Injection Volume: 10-50 µL

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30-50 minutes.[8]

    • Hold at 100% Mobile Phase B for 5-10 minutes to elute all species.

    • Re-equilibrate the column with 100% Mobile Phase A.

  • Data Analysis:

    • Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the percentage of each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100[3]

Data Presentation:
Drug-Loaded SpeciesRetention Time (min)Peak Area (%)
DAR0 (Unconjugated mAb)e.g., 5.2e.g., 5.1
DAR2e.g., 8.9e.g., 20.3
DAR4e.g., 12.5e.g., 45.2
DAR6e.g., 15.8e.g., 22.4
DAR8e.g., 18.2e.g., 7.0
Average DAR e.g., 4.2

Experimental Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC/UPLC cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution HIC_Column HIC Column Gradient Gradient Elution (High to Low Salt) HIC_Column->Gradient Detector UV Detection Gradient->Detector Chromatogram Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Average DAR Calculation Integration->DAR_Calc

Caption: Workflow for DAR analysis by HIC.

Analysis of Size Variants by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a critical method for the detection and quantification of aggregates and fragments in ADC preparations.[9][10] The presence of aggregates can lead to immunogenicity and affect the product's safety and efficacy.[9][11] Due to the hydrophobic nature of the MMAE payload, ADCs are more prone to non-specific interactions with the SEC stationary phase, which can lead to poor peak shape and inaccurate quantification.[12][13] The inclusion of organic modifiers or specific salts in the mobile phase can mitigate these effects.[9][14]

Experimental Protocol:

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an this compound ADC sample.

Materials:

  • This compound ADC sample

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[15] (Note: Addition of 10-15% isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce hydrophobic interactions)[14]

  • SEC column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl)[13][16]

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 25 °C

    • Flow Rate: 0.3-1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10-20 µL

  • Isocratic Elution:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • Run the isocratic mobile phase for a sufficient time to elute the monomer and any fragments (typically 15-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

Data Presentation:
SpeciesRetention Time (min)Peak Area (%)
Aggregate (HMW)e.g., 8.1e.g., 1.5
Monomere.g., 10.2e.g., 98.0
Fragment (LMW)e.g., 12.5e.g., 0.5

Experimental Workflow:

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC/UPLC cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase ADC_Sample->Dilution SEC_Column SEC Column Isocratic Isocratic Elution SEC_Column->Isocratic Detector UV Detection Isocratic->Detector Chromatogram Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Aggregate & Fragment (%) Integration->Quantification CEX_Workflow cluster_prep Sample Preparation cluster_hplc CEX-HPLC/UPLC cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Low Salt Buffer ADC_Sample->Dilution CEX_Column CEX Column Gradient Salt or pH Gradient CEX_Column->Gradient Detector UV Detection Gradient->Detector Chromatogram Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Charge Variants (%) Integration->Quantification LCMS_Logic cluster_middle Middle-Up Analysis cluster_bottom Bottom-Up Analysis cluster_info Information Obtained Intact_ADC Intact ADC IdeS IdeS Digestion Intact_ADC->IdeS Tryptic_Digest Tryptic Digestion Intact_ADC->Tryptic_Digest Reduction Reduction IdeS->Reduction LCMS_Subunit LC-MS of Subunits (Lc, Fd, Fc/2) Reduction->LCMS_Subunit DAR_Distribution DAR Distribution LCMS_Subunit->DAR_Distribution Glycosylation Glycoprofiling (from Fc/2) LCMS_Subunit->Glycosylation LCMS_Peptide LC-MS/MS of Peptides Tryptic_Digest->LCMS_Peptide Conjugation_Site Conjugation Site Confirmation LCMS_Peptide->Conjugation_Site FreeDrug_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample & Standards Spike_IS Spike Internal Standard (IS) ADC_Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge RP_Column RP-UPLC MSMS Tandem MS (MRM Mode) RP_Column->MSMS Std_Curve Generate Standard Curve Quantify Quantify Free MMAE Std_Curve->Quantify

References

Ac-Lys-Val-Cit-PABC-MMAE solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ac-Lys-Val-Cit-PABC-MMAE, a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document covers solubility, stability, and preparation for experimental use, including detailed methodologies for key assays.

Compound Overview

This compound is a sophisticated chemical entity that combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a protease-cleavable linker system.[1][2] This drug-linker is designed for conjugation to monoclonal antibodies (mAbs), creating ADCs that selectively deliver the cytotoxic payload to target cancer cells.[]

The key components of this system are:

  • Ac-Lys-Val-Cit: An acetylated lysine-valine-citrulline tripeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4][5]

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload.[4][5]

  • MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6][7]

The linker is designed to be stable in the bloodstream's neutral pH, preventing premature drug release and minimizing systemic toxicity.[4]

Solubility and Stability

Proper handling and storage of this compound are crucial for maintaining its integrity and activity.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use DMSO for preparing stock solutions.

SolventConcentrationNotes
DMSO≥ 200 mg/mL (154.60 mM)Saturation unknown.[2]
DCM (Dichloromethane)SolubleQuantitative data not specified.[8]
Storage and Stability
ConditionDurationNotes
Stock Solution in Solvent6 months at -80°CProtect from light.[1][2][9]
Stock Solution in Solvent1 month at -20°CProtect from light.[1][2][9]

Important: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]

Mechanism of Action of this compound based ADC

The following diagram illustrates the mechanism by which an ADC utilizing this drug-linker exerts its cytotoxic effect.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH) ADC ADC in Circulation (Stable Linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding ADC_Internalized Internalized ADC ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Fusion Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC_Lysosome->Cleavage MMAE_Released Released MMAE Cleavage->MMAE_Released Self-immolation of PABC Tubulin Tubulin Dimers MMAE_Released->Tubulin 3. Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis G2/M Arrest & Apoptosis Microtubules->Apoptosis 4. Cell Death Receptor->ADC_Internalized 2. Internalization

Caption: Mechanism of action of an ADC with a cleavable Val-Cit-PABC-MMAE linker.

Experimental Protocols

The following are general protocols for the preparation and use of this compound in research. Optimization may be required for specific antibodies and cell lines.

Protocol for Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (MW: 1293.64 g/mol )[2]

  • Anhydrous DMSO

  • Sterile, light-blocking microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add 77.30 µL of DMSO per 1 mg of the compound.[2]

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

General Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating a maleimide-activated form of the Val-Cit-PABC-MMAE linker to an antibody via cysteine residues. This typically involves the reduction of interchain disulfide bonds in the antibody.

ADC_Preparation_Workflow start Start: Purified Antibody (IgG) buffer_exchange 1. Buffer Exchange (e.g., PBS with EDTA, pH 7.0-7.5) start->buffer_exchange reduction 2. Antibody Reduction (Add TCEP, incubate at 30-37°C for 2h) buffer_exchange->reduction conjugation 4. Conjugation Reaction (Add drug-linker to reduced antibody, incubate 1-4h at RT or 4°C) reduction->conjugation drug_prep 3. Prepare Drug-Linker (Dissolve MC-Val-Cit-PABC-MMAE in DMSO) drug_prep->conjugation purification 5. Purification (e.g., Size Exclusion Chromatography to remove unreacted drug) conjugation->purification characterization 6. Characterization (HIC, LC-MS for DAR; SDS-PAGE, SEC for purity) purification->characterization end End: Purified ADC characterization->end

Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Materials:

  • Purified monoclonal antibody (>90% pure)

  • Maleimide-activated linker-drug (e.g., MC-Val-Cit-PABC-MMAE)

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[10]

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Anhydrous DMSO

  • Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

  • Antibody Preparation: Perform a buffer exchange to transfer the antibody into the conjugation buffer.[11] Dilute the antibody to a suitable concentration (e.g., 2 mg/mL).[10]

  • Antibody Reduction: Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.[10] The amount of TCEP will determine the number of available sulfhydryl groups and thus the final Drug-to-Antibody Ratio (DAR). Incubate at 30-37°C for approximately 2 hours.[10]

  • Drug-Linker Preparation: While the antibody is being reduced, dissolve the maleimide-activated Val-Cit-PABC-MMAE in DMSO to a known concentration.[11]

  • Conjugation: Add the dissolved drug-linker to the reduced antibody solution.[11] The molar excess of the drug-linker should be optimized to achieve the desired DAR.[11] Incubate the reaction mixture with gentle mixing for 1-4 hours at room temperature or 4°C.[11]

  • Purification: Remove unreacted drug-linker and other small molecules from the ADC using a purification method such as size exclusion chromatography (e.g., Sephadex G25) or ultrafiltration.[10]

  • Characterization: Characterize the purified ADC to determine the DAR (e.g., by Hydrophobic Interaction Chromatography or LC-MS) and confirm its purity and integrity (e.g., by SDS-PAGE and SEC).[4][11]

  • Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol for In Vitro Cell Viability Assay (IC₅₀ Determination)

This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to determine the cytotoxic potency (IC₅₀) of the prepared ADC on target and non-target cell lines.

Cell_Viability_Workflow start Start: Target and Control Cells seed_cells 1. Seed Cells (Plate cells in 96-well plates, allow to adhere overnight) start->seed_cells treat_cells 3. Treat Cells (Add drug dilutions to wells, include untreated controls) seed_cells->treat_cells prepare_dilutions 2. Prepare Serial Dilutions (ADC, free MMAE, control antibody) prepare_dilutions->treat_cells incubate 4. Incubate (e.g., 72-96 hours at 37°C, 5% CO2) treat_cells->incubate add_reagent 5. Add Viability Reagent (e.g., MTT, XTT, or WST-1) incubate->add_reagent incubate_reagent 6. Incubate with Reagent (1-4 hours) add_reagent->incubate_reagent read_plate 7. Read Absorbance (Plate reader at appropriate wavelength) incubate_reagent->read_plate analyze 8. Data Analysis (Plot dose-response curve, calculate IC50 value) read_plate->analyze end End: IC50 Value analyze->end

Caption: Experimental workflow for an in vitro cell viability assay to determine IC₅₀.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Prepared ADC, free MMAE, and unconjugated antibody

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a series of dilutions of the ADC, free MMAE (as a positive control), and the unconjugated antibody (as a negative control) in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the prepared dilutions. Include wells with medium only (blank) and cells with medium but no drug (untreated control).

  • Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 72 to 96 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (usually 1-4 hours).

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the untreated control wells (representing 100% viability). Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

Application Notes and Protocols for Cell-Based Assays Using Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-Val-Cit-PABC-MMAE is a potent cytotoxic drug-linker conjugate designed for targeted cancer therapy research. It comprises the highly potent tubulin polymerization inhibitor, Monomethyl Auristatin E (MMAE), linked via a protease-cleavable linker. This linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and an N-terminal acetylated lysine (B10760008) residue. The Val-Cit motif is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted cleavage mechanism ensures the conditional release of the highly toxic MMAE payload within cancer cells, minimizing systemic toxicity. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and bystander effects.

Mechanism of Action

The mechanism of action for this compound, when delivered to a target cell (e.g., as part of an Antibody-Drug Conjugate or through other targeted delivery systems), involves a series of sequential steps leading to programmed cell death.

  • Internalization: The conjugate is internalized by the target cell, typically through endocytosis, and trafficked to the lysosome.

  • Proteolytic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the citrulline and the PABC spacer of the linker.[1][2]

  • Self-Immolation: Cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active MMAE payload into the cytoplasm.[2]

  • Tubulin Inhibition: Free MMAE, a potent antimitotic agent, binds to tubulin, inhibiting its polymerization into microtubules.[3][4]

  • Cell Cycle Arrest & Apoptosis: Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[1][5]

Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytoplasm Cytoplasm Drug_Linker This compound Cleavage Proteolytic Cleavage (Cathepsin B) Drug_Linker->Cleavage Internalization & Lysosomal Trafficking Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Free_MMAE Free MMAE Self_Immolation->Free_MMAE Release Tubulin_Inhibition Tubulin Polymerization Inhibition Free_MMAE->Tubulin_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of action of this compound.

Data Presentation

The cytotoxic activity of the closely related valine-citrulline-PABC-MMAE (vc-MMAE) and free MMAE has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. Note that the IC50 for this compound is expected to be in a similar nanomolar range, contingent on the efficiency of intracellular cleavage.

Cell LineCancer TypeCompoundIC50 (nM)Reference
SKBR3Breast Cancervc-MMAE410.54 ± 4.9[6]
HEK293Kidneyvc-MMAE482.86 ± 6.4[6]
HT-1080FibrosarcomaMMAE0.09358[7]
MCF-7Breast CancerMMAE0.4250[7]
BxPC-3Pancreatic CancerMMAE0.97 ± 0.10[8]
PSN-1Pancreatic CancerMMAE0.99 ± 0.09[8]
Capan-1Pancreatic CancerMMAE1.10 ± 0.44[8]
Panc-1Pancreatic CancerMMAE1.16 ± 0.49[8]
NCI-N87Gastric CancerMMAE~0.23[1]
SK-OV-3Ovarian CancerMMAE~0.03[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Treatment Treat cells with serial dilutions of This compound Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Incubation4 Incubate for 15 min (with shaking) Solubilization->Incubation4 Measurement Measure absorbance at 570 nm Incubation4->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Figure 2. Workflow for the in vitro cytotoxicity assay.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Bystander Effect Assay (Co-culture Method)

This protocol is designed to assess the ability of the released MMAE from this compound (when processed by a target cell) to kill neighboring, non-target cells. This requires a scenario where the drug-linker is selectively delivered to and processed by one cell type in a mixed culture. For the free drug-linker, this assay is adapted to demonstrate the cell-killing effect on neighboring cells after the presumed uptake and processing by a "target" cell population.

Bystander_Effect_Assay_Workflow Start Start Label_Cells Label bystander cells with a fluorescent marker (e.g., GFP) Start->Label_Cells Co_culture Co-culture target cells and labeled bystander cells Label_Cells->Co_culture Incubation1 Incubate for 24h Co_culture->Incubation1 Treatment Treat with this compound (assuming selective uptake/processing by target cells) Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 Viability_Stain Stain with a viability dye (e.g., Propidium Iodide) Incubation2->Viability_Stain Imaging Image cells using fluorescence microscopy Viability_Stain->Imaging Analysis Quantify the percentage of dead (PI-positive) bystander cells (GFP-positive) Imaging->Analysis End End Analysis->End

Figure 3. Workflow for the bystander effect co-culture assay.

Materials:

  • This compound

  • "Target" cell line (high Cathepsin B expression)

  • "Bystander" cell line (low Cathepsin B expression, labeled with a fluorescent protein like GFP)

  • Complete cell culture medium

  • 96-well clear-bottom black tissue culture plates

  • Fluorescent viability dye (e.g., Propidium Iodide)

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Ensure the bystander cell line stably expresses a fluorescent protein for easy identification.

    • Harvest and count both target and bystander cells separately.

  • Co-culture Seeding:

    • Seed a mixture of target and bystander cells into a 96-well plate at a defined ratio (e.g., 1:1) with a total of 10,000 cells per well in 100 µL of medium.

    • Include control wells with each cell type cultured alone.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the co-cultures and monocultures with a concentration of this compound that is cytotoxic to the target cells.

    • Include a vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Staining and Imaging:

    • Add Hoechst 33342 and a viability dye (e.g., Propidium Iodide) to the wells and incubate according to the manufacturer's instructions.

    • Image the plates using a high-content imaging system or a fluorescence microscope. Capture images in the brightfield, GFP, DAPI (for Hoechst), and red fluorescent (for Propidium Iodide) channels.

  • Data Analysis:

    • Quantify the number of total bystander cells (GFP-positive) and dead bystander cells (GFP-positive and Propidium Iodide-positive).

    • Calculate the percentage of dead bystander cells in the treated co-culture wells and compare it to the percentage of dead bystander cells in the treated monoculture wells. A significant increase in the death of bystander cells in the co-culture setting indicates a bystander effect.

Signaling Pathway

MMAE-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress caused by mitotic arrest.

Apoptosis_Signaling_Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibition of polymerization Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family induces stress Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

References

Application Notes and Protocols for Flow Cytometry Analysis of ADC Binding with Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1] These complex molecules combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, delivered via a specialized linker.[1][2] The ADC described herein utilizes a monoclonal antibody conjugated to the highly potent antimitotic agent, Monomethyl Auristatin E (MMAE), through a cleavable Ac-Lys-Val-Cit-PABC linker.[3]

The valine-citrulline (Val-Cit) component of the linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][] Upon cleavage, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes self-immolation, releasing the active MMAE payload into the cytoplasm of the target cancer cell.[4] MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6][7]

Characterizing the binding of this ADC to its target antigen on the cell surface is a critical step in preclinical development, as it directly influences the efficacy and therapeutic window of the drug. Flow cytometry is a powerful and quantitative technique for assessing the binding affinity and specificity of ADCs to target cells.[8][9] This document provides detailed protocols for analyzing the binding of an Ac-Lys-Val-Cit-PABC-MMAE ADC using flow cytometry.

Mechanism of Action

The therapeutic action of an ADC with the this compound system is a multi-step process:

  • Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.[6]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[10]

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.[6]

  • Linker Cleavage: The Val-Cit dipeptide in the linker is cleaved by lysosomal proteases, such as Cathepsin B.[4][7]

  • Payload Release: Following linker cleavage, the PABC spacer self-immolates, releasing the active MMAE payload into the cytosol.[4]

  • Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6][11]

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE-Induced Apoptotic Signaling Pathway cluster_cell Target Cancer Cell MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation triggers Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) Apoptosis_Initiation->Caspase_Cascade activates PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: MMAE-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: ADC Binding to Target Cells

This protocol describes the direct measurement of ADC binding to antigen-positive cells using a fluorescently labeled secondary antibody.

Materials:

  • Target cells (antigen-positive) and control cells (antigen-negative)

  • ADC with this compound

  • Unconjugated (naked) monoclonal antibody (isotype control)

  • Staining Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)

  • Propidium Iodide (PI) or other viability dye

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend cells in cold Staining Buffer to a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

  • ADC Incubation:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in Staining Buffer. A typical concentration range is 0.1 to 1000 nM.

    • Add 100 µL of the diluted ADC or control antibody to the respective tubes.

    • Incubate the tubes on ice for 1-2 hours, protected from light.

  • Washing:

    • Wash the cells three times with 1 mL of cold Staining Buffer.

    • Centrifuge at 300 x g for 5 minutes at 4°C between each wash.

  • Secondary Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended concentration.

    • Incubate on ice for 30-60 minutes, protected from light.

  • Final Wash and Staining:

    • Wash the cells twice with 1 mL of cold Staining Buffer as described in step 3.

    • Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

    • Add a viability dye such as PI just before analysis to exclude dead cells.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events in the live-cell gate.

    • Record the Mean Fluorescence Intensity (MFI) for the fluorescent channel corresponding to the secondary antibody.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding specificity of the ADC.

Materials:

  • Same as Protocol 1, with the addition of a fluorescently labeled version of the unconjugated antibody.

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Incubation with Unlabeled Antibody:

    • Prepare serial dilutions of the unlabeled ADC or unconjugated antibody.

    • Add the unlabeled antibodies to the cells and incubate on ice for 30 minutes.

  • Incubation with Labeled Antibody:

    • Add a constant, saturating concentration of the fluorescently labeled unconjugated antibody to all tubes.

    • Incubate on ice for 1-2 hours, protected from light.

  • Washing and Data Acquisition:

    • Wash the cells as described in Protocol 1.

    • Resuspend the cells in Staining Buffer with a viability dye.

    • Acquire data on a flow cytometer.

Experimental Workflow Diagram

ADC_Binding_Workflow Flow Cytometry Workflow for ADC Binding Analysis cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition and Analysis Harvest_Cells Harvest and Wash Cells Resuspend_Cells Resuspend in Staining Buffer Harvest_Cells->Resuspend_Cells Aliquot_Cells Aliquot Cells into FACS Tubes Resuspend_Cells->Aliquot_Cells Add_ADC Add Diluted ADC or Control Antibody Aliquot_Cells->Add_ADC Incubate_Primary Incubate on Ice (1-2 hours) Add_ADC->Incubate_Primary Wash_1 Wash Cells (3x) Incubate_Primary->Wash_1 Add_Secondary Add Fluorescent Secondary Antibody Wash_1->Add_Secondary Incubate_Secondary Incubate on Ice (30-60 mins) Add_Secondary->Incubate_Secondary Wash_2 Wash Cells (2x) Incubate_Secondary->Wash_2 Resuspend_Final Resuspend in Staining Buffer + Viability Dye Wash_2->Resuspend_Final Acquire_Data Acquire Data on Flow Cytometer Resuspend_Final->Acquire_Data Analyze_Data Analyze MFI of Live Cells Acquire_Data->Analyze_Data

Caption: Flow cytometry workflow for ADC binding analysis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.

Table 1: ADC Binding to Target and Control Cell Lines

ADC Concentration (nM)Mean Fluorescence Intensity (MFI) - Target Cells% Positive Cells - Target CellsMean Fluorescence Intensity (MFI) - Control Cells% Positive Cells - Control Cells
01502.11451.9
0.185025.41552.3
1450085.21602.5
101250098.51752.8
1002500099.81803.1
10002650099.91853.2

Table 2: Binding Affinity and Specificity

AntibodyTarget Antigen ExpressionApparent Dissociation Constant (Kd) (nM)Reference
This compound ADCHigh5.2[Hypothetical Data]
Unconjugated AntibodyHigh4.8[Hypothetical Data]
Isotype ControlN/ANot Applicable[Hypothetical Data]

Table 3: Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (nM) of ADCReference
Target Cell LineHigh1.5[Hypothetical Data]
Control Cell LineLow/Negative>1000[Hypothetical Data]

Troubleshooting

IssuePossible CauseSolution
High Background Staining Insufficient washingIncrease the number and volume of washes.
Non-specific binding of secondary antibodyInclude a secondary antibody-only control. Use a blocking step with serum from the same species as the secondary antibody.
Dead cells trapping antibodyEnsure the use of a viability dye and gate on the live-cell population.
Low Signal Low target antigen expressionConfirm antigen expression using a validated antibody.
Inefficient secondary antibodyTitrate the secondary antibody to determine the optimal concentration.
ADC concentration too lowIncrease the concentration range of the ADC.
High Variability between Replicates Inconsistent cell numbersEnsure accurate cell counting and pipetting.
Temperature fluctuations during incubationKeep samples on ice throughout the staining procedure.

Conclusion

Flow cytometry is an indispensable tool for the characterization of ADCs. The protocols outlined in this application note provide a robust framework for assessing the binding characteristics of ADCs utilizing the this compound linker-payload system. By carefully performing these experiments and analyzing the data, researchers can gain critical insights into the affinity, specificity, and ultimately, the potential therapeutic efficacy of their ADC candidates.

References

Application Notes and Protocols for the Analysis of Ac-Lys-Val-Cit-PABC-MMAE using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Ac-Lys-Val-Cit-PABC-MMAE, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which are essential techniques for the characterization, quantification, and stability assessment of such complex molecules.

Introduction

This compound is a sophisticated molecule composed of a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), attached to a peptide linker system. This linker, comprising Acetyl-Lysine-Valine-Citrulline and a self-immolative para-aminobenzyl alcohol carbamate (B1207046) (PABC) spacer, is designed to be stable in circulation but cleavable by intracellular enzymes like Cathepsin B, ensuring targeted release of the cytotoxic payload within cancer cells.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, stability testing, and quality control during the manufacturing of ADCs containing this drug-linker.

The following sections detail the recommended HPLC and mass spectrometry methods, sample preparation procedures, and data analysis strategies for this compound.

Chemical Structure and Fragmentation

A clear understanding of the molecule's structure is fundamental for its analysis.

G Chemical Structure of this compound MMAE MMAE Moiety PABC PABC PABC->MMAE Cleavage Site Cit Citrulline Cit->PABC Val Valine Val->Cit Lys Lysine Lys->Val Ac Acetyl Ac->Lys

Caption: Logical representation of the this compound drug-linker conjugate.

A characteristic in-source fragmentation ion at m/z 718.5 is consistently observed in mass spectra of molecules containing vc-MMAE, serving as a key identifier.[3][4] Additional diagnostic ions for MMAE have been reported at m/z 686.49, 506.36, 411.26, 321.21, 170.11, 152.10, and 134.09.[2]

HPLC-MS/MS Method for Quantification of Released MMAE

This protocol is designed for the quantification of the free MMAE payload in biological matrices, which is a critical aspect of ADC pharmacokinetic and stability studies.

Experimental Workflow

G Workflow for MMAE Quantification Sample Biological Sample (e.g., Serum, Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Analysis LCMS->Data

Caption: General workflow for the quantification of free MMAE from biological samples.

Sample Preparation Protocol
  • Thaw Samples : Thaw biological samples (e.g., serum, plasma) on ice.

  • Protein Precipitation : To 5 µL of the sample, add a mixture of methanol (B129727) and ethanol (B145695) for protein precipitation.[5] Alternatively, acetonitrile (B52724) can be used.[6]

  • Vortex : Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.

HPLC Parameters
ParameterRecommended Conditions
Column Waters XBridge BEH Amide (or equivalent HILIC column)[7]
Mobile Phase A Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[7]
Mobile Phase B 95:5 Acetonitrile/Water with 0.1% formic acid and 1 mM ammonium formate[7]
Flow Rate 0.25 mL/min[7]
Column Temperature 40°C[7]
Injection Volume 1-5 µL[5]
Gradient A linear gradient should be optimized to ensure proper separation of MMAE from matrix components.
Mass Spectrometry Parameters
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions MMAE: 718.7 -> 152.2; MMAE-d8 (Internal Standard): 726.6 -> 152.1[8]
Source Temperature 150°C[9]
Desolvation Temperature 650°C[9]
Capillary Voltage 3.0 kV[9]
Quantitative Data Summary

The following table summarizes the linear response ranges and limits of quantification for MMAE analysis found in the literature.

MatrixLinear RangeLower Limit of Quantification (LLOQ)Reference
Mouse Serum0.04–100 nM0.04 nM[5]
Human Plasma1.01–2200 ng/mL1.01 ng/mL[6][10]
Cell Lysate-10 pg/mL[7]
Blood/Plasma0.0352–18.0 ng/mL0.0352 ng/mL[8]

HPLC Method for Characterization of the Intact Drug-Linker Conjugate

For the analysis of the intact this compound or related drug-linker species, Reversed-Phase HPLC (RP-HPLC) is a suitable technique. This method is often used for stability studies and to identify and quantify degradation products.

Experimental Protocol
  • Sample Preparation : Dilute the sample containing this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • HPLC Analysis : Inject the prepared sample onto the RP-HPLC system.

HPLC Parameters
ParameterRecommended Conditions
Column Waters ACQUITY UPLC BEH C4, 1.7 µm, 2.1 mm × 50 mm (or equivalent C4 or C18 column)[11]
Mobile Phase A 0.1% Formic acid in Water[9] or 0.1% Trifluoroacetic acid (TFA) in Water[12]
Mobile Phase B 0.1% Formic acid in Acetonitrile[9] or 0.1% TFA in Acetonitrile[12]
Flow Rate 0.4 mL/min[9]
Column Temperature 50°C[9]
Detection UV at 280 nm (for protein-conjugated forms) and/or Mass Spectrometry
Gradient A suitable gradient from low to high percentage of Mobile Phase B should be developed to elute the conjugate and its potential impurities. For example, a linear gradient from 25% to 85% B over 8 minutes.[9]

Data Analysis and Interpretation

For quantitative analysis of MMAE, a calibration curve should be constructed using a suitable regression model, such as a quadratic regression with 1/concentration² weighting.[10] The accuracy and precision of the assay should be within ±25% for quality control samples.[10]

For the characterization of the intact drug-linker, mass spectrometry data should be analyzed to confirm the molecular weight of the parent compound and identify any degradation products based on their mass-to-charge ratios and fragmentation patterns.

Conclusion

The HPLC and mass spectrometry methods outlined in this document provide a robust framework for the comprehensive analysis of this compound. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately quantify the released payload in biological systems and characterize the integrity of the drug-linker conjugate, which are critical steps in the development of safe and effective Antibody-Drug Conjugates.

References

Ac-Lys-Val-Cit-PABC-MMAE storage and stability conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ac-Lys-Val-Cit-PABC-MMAE

Product: this compound CAS No: 1650569-89-3 Molecular Formula: C₆₆H₁₀₈N₁₂O₁₄ Molecular Weight: 1293.64 g/mol

Product Description

This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), linked to an acetylated lysine (B10760008) residue via a protease-cleavable linker system.[1][2] This linker consists of a valine-citrulline (Val-Cit) dipeptide, which is designed to be selectively cleaved by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[3][4][5] Upon cleavage of the Val-Cit peptide bond within the target cancer cell's lysosome, the PABC spacer spontaneously releases the active MMAE payload, leading to cell cycle arrest and apoptosis.[3][6][] The stability of the linker is critical, designed to remain intact in systemic circulation to minimize off-target toxicity while ensuring efficient payload release after internalization into tumor cells.[3][8][9]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound. The compound is supplied as a solid, typically a white to off-white powder.[1][10]

Storage Conditions

It is imperative to protect the compound from light and moisture.[11] For long-term stability, adhere to the following storage conditions:

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CAs per CoAProtect from light, store sealed away from moisture.[11]
In Solvent -80°C6 MonthsProtect from light.[1][10]
-20°C1 MonthProtect from light.[1][10]

Note: Repeated freeze-thaw cycles should be avoided. Once a stock solution is prepared, it is recommended to aliquot it into single-use vials and store as indicated.

Recommended Solvents

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For example, it is soluble in DMSO at concentrations of 200 mg/mL (154.60 mM) or greater.[1][10] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][10]

Stability Profile

The stability of the this compound linker is pH-dependent. The Val-Cit-PABC linker is designed for stability at the neutral pH of the bloodstream, which prevents the premature release of the MMAE payload and reduces systemic toxicity.[3] The primary mechanism for drug release is enzymatic cleavage.

Enzymatic Cleavage Pathway

The release of MMAE is a two-step process that occurs within the acidic environment of the lysosome after the ADC is internalized by the target cell.[5]

  • Protease-Mediated Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the amide bond between the citrulline and the PABC spacer.[3][5] Cathepsin B activity is optimal in the acidic conditions (pH 5.0-6.2) of the lysosome.[3]

  • Self-Immolation: The cleavage event generates an unstable aniline (B41778) intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which releases the unmodified, active MMAE payload and carbon dioxide.[3]

G cluster_circulation Systemic Circulation (Neutral pH) cluster_cell Target Cell ADC ADC with This compound Stable Linker is Stable ADC->Stable No MMAE Release Internalization Receptor-Mediated Endocytosis Stable->Internalization ADC Binding & Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation MMAE_Release Active MMAE Released SelfImmolation->MMAE_Release Apoptosis Cell Death MMAE_Release->Apoptosis G start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock incubation Spike Stock into Plasma (37°C) to Final Conc. (e.g., 10 µM) prep_stock->incubation sampling Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubation->sampling quench Quench Reaction & Precipitate Proteins with Cold Acetonitrile sampling->quench centrifuge Centrifuge at >12,000 x g, 4°C quench->centrifuge supernatant Transfer Supernatant to HPLC Vials centrifuge->supernatant analysis Analyze by HPLC-MS supernatant->analysis data Integrate Peak Areas & Calculate % Remaining vs. Time analysis->data end End data->end

References

Protocol for Assessing the Bystander Effect of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells. The Ac-Lys-Val-Cit-PABC-MMAE linker-payload system is a widely utilized combination in ADC development. This system consists of a monoclonal antibody, a cleavable linker (Ac-Lys-Val-Cit-PABC), and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). A critical feature of ADCs employing this technology is the "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse into and kill neighboring, antigen-negative tumor cells.[1][2] This phenomenon is particularly significant for treating heterogeneous tumors where antigen expression can be varied.[2]

This document provides detailed application notes and protocols for the in vitro assessment of the bystander effect of ADCs utilizing the this compound system.

Mechanism of this compound Bystander Effect

The bystander effect of an this compound ADC is a multi-step process initiated upon the ADC binding to its target antigen on the surface of a cancer cell (Ag+).[2][3]

  • Internalization: The ADC-antigen complex is internalized by the cancer cell via endocytosis.[3]

  • Lysosomal Trafficking: The complex is trafficked to the lysosome.

  • Linker Cleavage: Within the lysosome, the Valine-Citrulline (Val-Cit) dipeptide of the linker is cleaved by lysosomal proteases, such as Cathepsin B.[3]

  • Self-Immolation: Cleavage of the Val-Cit moiety triggers the self-immolation of the para-aminobenzyl carbamate (B1207046) (PABC) spacer.[3]

  • Payload Release: This process results in the release of the unmodified, potent MMAE payload into the cytoplasm.[3]

  • Bystander Killing: Due to its physicochemical properties, the released MMAE is membrane-permeable and can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing microtubule disruption and subsequent apoptosis.[1][2]

Bystander_Effect_Pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC ADC Antigen Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE_release Released MMAE Cleavage->MMAE_release Apoptosis_Ag_pos Apoptosis MMAE_release->Apoptosis_Ag_pos Microtubule Disruption MMAE_diffusion Diffused MMAE MMAE_release->MMAE_diffusion Diffusion Apoptosis_Ag_neg Apoptosis MMAE_diffusion->Apoptosis_Ag_neg Microtubule Disruption

Mechanism of this compound bystander effect.

Experimental Protocols

Two primary in vitro methods are commonly employed to assess the bystander effect: the co-culture assay and the conditioned medium transfer assay.[4][5]

Protocol 1: In Vitro Co-Culture Bystander Assay

This assay directly evaluates the effect of ADC-treated antigen-positive cells on co-cultured antigen-negative cells.[2]

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive N87 or SKBR3)

  • Antigen-negative (Ag-) cancer cell line, sensitive to MMAE (e.g., HER2-negative MCF7)

    • It is highly recommended to engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[2]

  • This compound ADC of interest

  • Isotype control ADC

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or flow cytometer

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[2] The total cell density should be optimized for logarithmic growth over the assay duration (e.g., 10,000 cells/well).[6]

    • Include monocultures of both Ag+ and Ag- cells as controls.[2]

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.

    • The concentration range should be chosen such that the highest concentration is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[2] A concentration of 100 nM has been used for Trastuzumab-vc-MMAE in a co-culture of N87 and MCF7 cells.[1]

    • Remove the overnight culture medium from the cells and add the ADC-containing medium.

  • Incubation:

    • Incubate the plate for a period sufficient to observe cytotoxicity, typically 72-96 hours.[2]

  • Data Acquisition and Analysis:

    • Fluorescence Microscopy/Flow Cytometry: If using a fluorescently labeled Ag- cell line, quantify the number of viable fluorescent cells in the co-cultures and compare it to the number in the Ag- monoculture control. A significant decrease in the number of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[2]

    • Cell Viability Assay: Alternatively, use a cell viability reagent to measure the overall viability in each well. To specifically determine the viability of the Ag- population, a parallel plate with only the Ag- cells at the corresponding densities should be run.

Co_Culture_Workflow cluster_workflow In Vitro Co-Culture Bystander Assay Workflow start Start seed_cells Seed Ag+ and Ag- cells (various ratios and monocultures) start->seed_cells adhesion Allow cells to adhere overnight seed_cells->adhesion adc_treatment Treat with ADC and controls adhesion->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation data_acquisition Quantify viability of Ag- cells (Microscopy, Flow Cytometry, or Viability Assay) incubation->data_acquisition analysis Compare Ag- viability in co-culture vs. monoculture data_acquisition->analysis end End analysis->end

Workflow for the in vitro co-culture bystander assay.
Protocol 2: Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic agent is released into the culture medium by the Ag+ cells and can subsequently kill Ag- cells.[4][5]

Materials:

  • Same as Protocol 1, with the addition of sterile centrifuge tubes.

Procedure:

  • Prepare Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere overnight.

    • Treat the Ag+ cells with the this compound ADC at a cytotoxic concentration for a predetermined time (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.

  • Treat Ag- Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and add the conditioned medium to the Ag- cells.

    • As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC that was used to treat the Ag+ cells.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 24-48 hours.

    • Assess the viability of the Ag- cells using a suitable method (e.g., MTT, CellTiter-Glo®).

    • A greater reduction in viability in the cells treated with conditioned medium compared to the direct ADC treatment control indicates a bystander effect.[4]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Monoculture Cytotoxicity of this compound ADC

Cell LineAntigen StatusIC50 (nM)
N87Positive (HER2+)Insert experimental value
SKBR3Positive (HER2+)Insert experimental value
MCF7Negative (HER2-)Insert experimental value

Table 2: Bystander Effect in Co-Culture (72-hour incubation)

Ag+:Ag- RatioADC Concentration (nM)% Viability of Ag- Cells (Co-culture)% Viability of Ag- Cells (Monoculture)
1:3100Insert experimental valueInsert experimental value
1:1100Insert experimental valueInsert experimental value
3:1100Insert experimental valueInsert experimental value

Conclusion

The protocols described provide a robust framework for the in vitro characterization of the bystander effect of this compound ADCs. Understanding the extent of bystander killing is crucial for the preclinical evaluation and selection of ADC candidates with the potential for enhanced therapeutic efficacy in the context of heterogeneous tumors.

References

Preclinical Application Notes and Protocols for Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-Val-Cit-PABC-MMAE is a sophisticated drug-linker system designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells via an antibody-drug conjugate (ADC). This system comprises a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative para-aminobenzylcarbamate (PABC) spacer, and the microtubule-disrupting drug MMAE. The N-terminal acetylated lysine (B10760008) provides a potential site for conjugation to a monoclonal antibody. This document provides a detailed overview of the preclinical evaluation of ADCs utilizing this and structurally similar linker-drug systems, summarizing key quantitative data and experimental protocols from various studies.

Mechanism of Action

The targeted delivery and intracellular release of MMAE by an ADC utilizing a Val-Cit-PABC linker is a multi-step process.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable at neutral pH) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 2. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic Action Release Self-Immolation of PABC Spacer Cleavage->Release 4. Payload Release Initiation MMAE_active Free MMAE Release->MMAE_active Tubulin Tubulin Dimers MMAE_active->Tubulin 5. Binding to Tubulin Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: Mechanism of action of a Val-Cit-PABC-MMAE ADC.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical animal studies of ADCs using a Val-Cit-PABC-MMAE linker system.

Table 1: In Vivo Efficacy in Xenograft Models
ADC TargetCancer TypeAnimal ModelDosing RegimenOutcomeReference
HER2Gastric Carcinoma (NCI-N87)MiceSingle intravenous doseTumor stasis or regression observed.[1]
HER2Non-Small Cell Lung Carcinoma (NCI-H522)MiceSingle intravenous doseSignificant tumor growth inhibition compared to vehicle.[1]
HER2Breast CancerMiceSingle dose (1 or 3 mg/kg)Curative effects with no tumor regrowth at 3 mg/kg with an EVCit linker.[2][3][2][3]
CD22Non-Hodgkin LymphomaMiceNot specifiedPotent anti-tumor activity and negligible toxicity.[4]
Trop-2Pancreatic Cancer (CFPAC-1)MiceNot specifiedComplete tumor regression.[5][5]
Trop-2Breast Cancer (MDA-MB-468)MiceNot specifiedComplete tumor regression.[5][5]
Table 2: Pharmacokinetic Parameters in Rats

Data from Disitamab Vedotin (RC48-ADC), an anti-HER2 ADC with an MC-Val-Cit-PABC-MMAE linker.[][7]

AnalyteDose (mg/kg)Cmax (μg/mL or ng/mL)AUC (h·μg/mL or h·ng/mL)
Total Antibody4111.0 ± 12.110600 ± 1570
Total Antibody8212.0 ± 29.822400 ± 4140
Total Antibody16425.0 ± 47.950500 ± 5620
Conjugated Antibody4108.0 ± 12.18910 ± 1400
Conjugated Antibody8206.0 ± 29.818800 ± 3590
Conjugated Antibody16413.0 ± 47.742400 ± 5090
Free MMAE46.8 ± 1.3240.0 ± 54.7
Free MMAE816.4 ± 4.4557.0 ± 161.0
Free MMAE1628.5 ± 5.91110.0 ± 248.0
Table 3: Preclinical Toxicity Profile in Monkeys

Data from Disitamab Vedotin (RC48-ADC).[8][9]

SpeciesDosingKey Findings
Cynomolgus MonkeySingle and repeat doses- Well tolerated at doses up to 6 mg/kg.[8][9]- Equivalent doses of free MMAE resulted in severe myelosuppression.[8][9]- Primary toxicities included bone marrow/hematology toxicity and lymphoid organ toxicity.[8][9]- No significant toxicity observed with the naked antibody.[8][9]
Cynomolgus MonkeyExploratory safety study of an anti-Trop-2 ADCSevere on-target skin toxicity leading to mortality with an MMAE-based ADC.[5]

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ADC in a mouse xenograft model.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., NCI-N87) start->cell_culture implantation 2. Subcutaneous Implantation of cells into nude mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups (when tumors reach ~120 mm³) tumor_growth->randomization treatment 5. Intravenous Administration (Single or multiple doses) - ADC - Vehicle Control - Naked Antibody randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight (e.g., 3 times a week) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor volume threshold, pre-defined time point) monitoring->endpoint analysis 8. Data Analysis - Tumor Growth Inhibition (TGI) - Statistical Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.

1. Animal Models:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used to prevent rejection of human tumor xenografts.

  • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

2. Cell Line and Implantation:

  • Select a cancer cell line that expresses the target antigen of the ADC's antibody.

  • Subcutaneously implant a specified number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomly assign mice to treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).

4. Dosing:

  • Administer the ADC, vehicle, or control antibody, typically via intravenous injection.

  • Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for 3 weeks).

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) at regular intervals.

  • Monitor animal body weight as an indicator of toxicity.

  • The study may be terminated when tumors in the control group reach a specific size or after a set duration.

6. Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Protocol 2: Pharmacokinetic Study in Rats

This protocol provides a general method for determining the pharmacokinetic profile of an ADC and its components.

1. Animal Model and Dosing:

  • Use healthy male and female rats (e.g., Sprague-Dawley), approximately 8-12 weeks old.

  • Administer a single intravenous dose of the ADC at various dose levels (e.g., 4, 8, 16 mg/kg).[7]

2. Sample Collection:

  • Collect blood samples from a suitable site (e.g., tail vein) at multiple time points post-administration (e.g., pre-dose, 5 min, 1, 4, 8, 24, 48, 72, 168, 336, 504 hours).

  • Process blood to obtain serum or plasma and store frozen until analysis.

3. Bioanalysis:

  • Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (conjugated and unconjugated).

  • Conjugated Antibody (or Antibody-Conjugated MMAE): Employ an ELISA that specifically captures the antibody and detects the conjugated drug (MMAE) to measure the concentration of the active ADC.

  • Free MMAE: Use a sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the released cytotoxic payload in the circulation.

4. Pharmacokinetic Parameter Calculation:

  • Use non-compartmental analysis to calculate key PK parameters from the concentration-time data for each analyte, including:

    • Cmax (maximum concentration)

    • Tmax (time to maximum concentration)

    • AUC (area under the concentration-time curve)

    • t1/2 (half-life)

    • CL (clearance)

    • Vd (volume of distribution)

Conclusion

The this compound drug-linker represents a potent system for the development of targeted cancer therapies. Preclinical studies on structurally similar ADCs have demonstrated significant anti-tumor efficacy in various xenograft models and have characterized their pharmacokinetic and toxicological profiles. The protocols outlined here provide a foundation for the preclinical evaluation of novel ADCs utilizing this technology. A key consideration for preclinical studies in mice is the potential for premature linker cleavage by mouse-specific carboxylesterases, which may necessitate the use of alternative models or linker technologies for accurate assessment.[2]

References

Application Note and Protocols: Antibody Modification and Conjugation with a Cysteine-Reactive Val-Cit-MMAE Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Antibody-Drug Conjugates (ADCs).

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[1] An ADC is composed of three primary components: a monoclonal antibody that binds to a specific antigen on the target cell surface, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[2]

The drug-linker Ac-Lys-Val-Cit-PABC-MMAE is a widely used system for creating potent and stable ADCs.[3] Its components are:

  • Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[4][5][]

  • Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within the intracellular environment of tumor cells.[7][] This ensures that the payload is released primarily after the ADC has been internalized by the target cell.[2]

  • p-Aminobenzylcarbamoyl (PABC) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload.[7]

  • Maleimide (B117702) Group: For conjugation to the antibody, this drug-linker is typically functionalized with a thiol-reactive maleimide group (e.g., as part of a maleimidocaproyl, or 'MC', group).[][7][9]

Conjugation is most commonly achieved through the thiol groups of cysteine residues within the antibody.[] This method, known as cysteine-based conjugation, involves the partial reduction of the antibody's interchain disulfide bonds, primarily in the hinge region, to generate free sulfhydryl (thiol) groups.[11] These thiols then react with the maleimide group on the drug-linker via a Michael addition reaction to form a stable thioether bond.[][12] This approach allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that directly influences the ADC's efficacy and safety.[][13]

This document provides detailed protocols for the reduction of a monoclonal antibody, its conjugation with a maleimide-activated Val-Cit-MMAE drug-linker, and the subsequent purification and characterization of the resulting ADC.

Mechanism of Action of a vc-MMAE ADC

The therapeutic effect of an ADC relies on a multi-step process that begins with systemic administration and ends with the targeted killing of antigen-expressing cells.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell ADC 1. ADC Circulates Antigen Target Antigen ADC->Antigen 2. Binding Internalization 3. Internalization (Endocytosis) Endosome 4. Endosomal Trafficking Internalization->Endosome Lysosome 5. Fusion with Lysosome (pH ~5.0) Endosome->Lysosome Cleavage 6. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 7. MMAE Release Cleavage->Release Apoptosis 8. Tubulin Inhibition & Apoptosis Release->Apoptosis

Caption: Workflow of ADC from systemic circulation to target cell apoptosis.

Experimental Protocols

The following protocols outline a general procedure for creating an ADC using a cysteine-based conjugation strategy. Optimization may be required for specific antibodies and drug-linkers.

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 6.5-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Propan-2-ol (Isopropyl alcohol)

  • Ammonium Sulfate

  • Sodium Phosphate (B84403)

  • Purification/Buffer Exchange system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) columns)

  • Analytical Chromatography systems (HIC and SEC)

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol generates free thiol groups for conjugation by selectively reducing the more accessible interchain disulfide bonds.[14]

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a degassed phosphate buffer, pH 7.0-7.5.

  • TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same degassed buffer.

  • Reduction Reaction: Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.[14] The exact molar ratio should be optimized to achieve the desired number of cleaved disulfides (typically aiming for an average of 4 or 8 free thiols per antibody).

  • Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at 37°C for 60-90 minutes.[14]

  • Cooling: After incubation, immediately place the reaction mixture on ice to slow down the reaction. The reduced antibody should be used promptly for the conjugation step. Unlike DTT, excess TCEP does not need to be removed before adding the maleimide linker as it reacts poorly with maleimides.[14]

Protocol 2: Thiol-Maleimide Conjugation

This step covalently links the drug-linker to the reduced antibody.

  • Drug-Linker Preparation: Immediately before use, dissolve the maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE) in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a slight molar excess of the drug-linker stock solution (e.g., 1.2 equivalents per free thiol) to the chilled, reduced antibody solution. A typical final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Mix gently and incubate the reaction at room temperature for 1-2 hours, protected from light.[12] The reaction pH should be maintained between 6.5 and 7.5 for optimal thiol-maleimide specificity.[]

  • Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any remaining maleimide groups.

Conjugation_Workflow Start Monoclonal Antibody (Intact Disulfides) Reduction Step 1: Partial Reduction (with TCEP) Start->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation Step 2: Conjugation (Thiol-Maleimide Reaction) Reduced_Ab->Conjugation DrugLinker Maleimide-VC-MMAE (in DMSO) DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Step 3: Purification (TFF or SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis via cysteine conjugation.

Protocol 3: ADC Purification

Purification is essential to remove unreacted drug-linker, solvents, and potential aggregates.[15][16]

  • Method Selection: Tangential Flow Filtration (TFF) with a suitable molecular weight cut-off membrane (e.g., 30 kDa) is widely used for buffer exchange and removal of small molecule impurities.[] Alternatively, Size Exclusion Chromatography (SEC) can be used.

  • Buffer Exchange: Perform diafiltration against a formulation buffer (e.g., PBS, pH 7.2) to remove DMSO, excess drug-linker, and quenching reagent.

  • Concentration: Concentrate the purified ADC solution to the desired final concentration.

  • Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the Antibody-Drug Conjugate

Thorough analytical characterization is required to ensure the quality, consistency, and safety of the ADC.[18][19] Key parameters include the drug-to-antibody ratio (DAR) and the level of aggregation.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on the number of conjugated hydrophobic drug-linkers.[20][21]

  • Column: A HIC column (e.g., Butyl or Phenyl-based) is typically used.

  • Mobile Phase A: A high-salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: A low-salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, potentially with 10-15% isopropanol).[18]

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) as hydrophobicity increases.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for each species.

Data Presentation: Representative HIC Data
SpeciesRetention Time (min)Peak Area (%)
DAR 08.510.2
DAR 212.135.5
DAR 415.340.8
DAR 617.912.0
DAR 819.81.5

Note: Retention times are illustrative and will vary based on the specific antibody, drug-linker, column, and gradient conditions.

Calculation of Average DAR

The average DAR is calculated from the relative peak areas of the different species identified by HIC.[18]

Average DAR = Σ (% Area of Species * DAR of Species) / Σ (% Area of all Species)

For the data in the table above: Average DAR = ((10.2 * 0) + (35.5 * 2) + (40.8 * 4) + (12.0 * 6) + (1.5 * 8)) / 100 Average DAR = (0 + 71 + 163.2 + 72 + 12) / 100 = 3.18

Protocol 5: Analysis of Aggregation by SEC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the standard method for quantifying aggregates.[18][21]

  • Column: An appropriate SEC column (e.g., TSKgel G3000SWxl).[18]

  • Mobile Phase: A physiological buffer such as PBS, pH 6.8-7.4.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to high molecular weight species (aggregates). Calculate the percentage of monomer and aggregate by integrating the respective peak areas.

Data Presentation: Representative SEC Data
SpeciesRetention Time (min)Peak Area (%)Specification
Aggregate7.91.8< 5%
Monomer10.298.2> 95%

Note: Retention times are illustrative and depend on the column and flow rate.

Thiol-Maleimide Conjugation Chemistry

The core of the conjugation process is the highly specific and efficient reaction between the thiol group of a cysteine residue and the carbon-carbon double bond within the maleimide ring.[12] This Michael addition reaction forms a stable thioether linkage.[]

Thiol_Maleimide_Reaction Thiol-Maleimide Michael Addition cluster_reactants Antibody Reduced Antibody-SH Reaction pH 6.5 - 7.5 Plus + DrugLinker Maleimide-Linker-Payload Product Antibody-S-Linker-Payload (Stable Thioether Bond) Reaction->Product

Caption: The chemical basis of thiol-maleimide bioconjugation.

Conclusion

The protocols described provide a robust framework for the synthesis, purification, and characterization of antibody-drug conjugates using a cysteine-reactive Val-Cit-MMAE drug-linker. Careful control over the reduction and conjugation steps is critical for producing ADCs with a consistent drug-to-antibody ratio. Furthermore, comprehensive analytical characterization using orthogonal methods like HIC and SEC is essential to ensure the final product meets the required specifications for purity, homogeneity, and stability, which are paramount for the development of safe and effective ADC therapeutics.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency of Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Lys-Val-Cit-PABC-MMAE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the conjugation of this linker-payload to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the functions of its components?

A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Each component has a specific role:

  • Ac-Lys (Acetylated Lysine): The N-terminal acetylation of lysine (B10760008) can influence the linker's overall properties.

  • Val-Cit (Valine-Citrulline): This dipeptide is a substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[3][4] This allows for specific cleavage of the linker and release of the cytotoxic payload within the target cell.

  • PABC (para-aminobenzyloxycarbonyl): This is a self-immolative spacer.[4][5] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC linker spontaneously decomposes, ensuring the efficient release of the active MMAE payload.[4][6]

  • MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Q2: What is the conjugation mechanism of this compound to an antibody?

A2: The conjugation process relies on the reaction between the maleimide (B117702) group of the linker and free thiol (sulfhydryl) groups on the antibody.[4][6] This is typically achieved by reducing the antibody's native interchain disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[7][8] The maleimide group then reacts with the generated thiols via a Michael addition reaction to form a stable thioether bond.[4][6]

Q3: What is "retro-Michael addition" and how does it affect my ADC?

A3: Retro-Michael addition is the reverse reaction of the maleimide-thiol conjugation.[9][10][11] This can lead to the premature release of the drug-linker from the antibody, especially in the presence of other thiol-containing molecules in plasma like albumin.[10][11][12] This deconjugation can result in off-target toxicity and reduced efficacy of the ADC.[6]

Q4: Why is the Drug-to-Antibody Ratio (DAR) important?

A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC as it directly impacts both its potency and therapeutic window.[13][14] An inconsistent or low DAR can lead to reduced efficacy, while a high DAR can increase hydrophobicity, leading to aggregation and faster clearance from circulation.[13][15][16]

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a common challenge. The following guide provides potential causes and solutions to troubleshoot this issue.

Potential Cause Recommended Action Verification Method
1. Incomplete Antibody Reduction Optimize the reduction step by adjusting the concentration of the reducing agent (TCEP or DTT), incubation time, and temperature. Ensure the antibody is in a suitable buffer for reduction.[7][15]Quantify the number of free thiols per antibody using Ellman's Assay before proceeding with conjugation.[15]
2. Maleimide Hydrolysis The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, which renders it inactive.[15][17][] Maintain a reaction pH between 6.5 and 7.5.[10][15] Use freshly prepared or properly stored this compound.Analyze the integrity of the drug-linker using Reversed-Phase HPLC (RP-HPLC) .
3. Poor Solubility of Drug-Linker The hydrophobic nature of MMAE can lead to poor solubility and aggregation in aqueous buffers.[16][19] Consider adding a small percentage (e.g., 5-10%) of a co-solvent like DMSO to the reaction, ensuring it does not negatively impact the antibody.Visually inspect the reaction mixture for precipitation. Use Size Exclusion Chromatography (SEC) to detect aggregates in the final product.[14]
4. Suboptimal Reaction Conditions - Low Antibody Concentration: Use an antibody concentration of at least 0.5 mg/mL for efficient conjugation.[15][20] - Insufficient Molar Excess of Drug-Linker: Increase the molar ratio of this compound to the antibody to drive the reaction to completion.[10][15]Determine the average DAR and distribution of different DAR species using Hydrophobic Interaction Chromatography (HIC) .[14][21]
5. Impure Antibody Ensure the antibody purity is >95%.[20] Impurities can compete with the conjugation reaction.[20] Remove interfering substances from the antibody buffer, such as primary amines (e.g., Tris) or other proteins (e.g., BSA).Assess antibody purity using SDS-PAGE or SEC .

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This method separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.

  • Column: A HIC column suitable for protein separations (e.g., Butyl-NPR).[14]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0).[22]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol).[22]

  • Procedure:

    • Equilibrate the column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).

    • Monitor the elution at 280 nm (for the antibody) and 248 nm (for the MMAE payload).[14]

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) to determine the relative distribution and calculate the average DAR.[13]

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.

  • Column: A size exclusion column suitable for antibodies (e.g., TSKgel G3000SWxl).[14]

  • Mobile Phase: A physiological buffer (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95).[14][21]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample.

    • Elute the sample isocratically.

    • Monitor the absorbance at 280 nm.

    • Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.

Ellman's Assay for Free Thiol Quantification

This colorimetric assay quantifies the number of free sulfhydryl groups on the antibody after reduction.

  • Reagent: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

  • Procedure:

    • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).

    • Add Ellman's Reagent to the reduced antibody sample and the standards.

    • Incubate at room temperature for a short period (e.g., 15 minutes).

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiols in the antibody sample based on the standard curve.

Visualizations

Conjugation_Workflow Figure 1. ADC Conjugation Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Antibody Monoclonal Antibody (mAb) with interchain disulfides Reducing_Agent Add Reducing Agent (e.g., TCEP) Antibody->Reducing_Agent Reduced_Antibody Reduced mAb with free thiols (-SH) Reducing_Agent->Reduced_Antibody Conjugation Michael Addition (pH 6.5 - 7.5) Reduced_Antibody->Conjugation Drug_Linker This compound Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Analysis Characterization (HIC, SEC, LC-MS) Purified_ADC->Analysis

Figure 1. ADC Conjugation Workflow

Troubleshooting_Tree Figure 2. Troubleshooting Low DAR Start Low Conjugation Efficiency (Low DAR) Check_Reduction Was antibody reduction confirmed? Start->Check_Reduction Check_Linker Is the drug-linker intact? Check_Reduction->Check_Linker Yes Optimize_Reduction Optimize reduction conditions: - [Reducing Agent] - Time - Temperature Check_Reduction->Optimize_Reduction No Check_Conditions Are reaction conditions optimal? Check_Linker->Check_Conditions Yes Use_Fresh_Linker Use fresh/properly stored drug-linker. Maintain pH 6.5-7.5. Check_Linker->Use_Fresh_Linker No Optimize_Reaction Optimize reaction: - Increase [Antibody] - Increase molar excess of linker - Add co-solvent (e.g., DMSO) Check_Conditions->Optimize_Reaction No Analyze_Antibody Check antibody purity (>95%). Perform buffer exchange. Check_Conditions->Analyze_Antibody Yes

Figure 2. Troubleshooting Low DAR

Cleavage_Mechanism Figure 3. Intracellular Cleavage Mechanism ADC ADC in Lysosome Cathepsin_B Cathepsin B Cleavage (Val-Cit) ADC->Cathepsin_B PABC_Cleavage Self-Immolation of PABC Cathepsin_B->PABC_Cleavage MMAE_Release Active MMAE Released PABC_Cleavage->MMAE_Release Tubulin_Inhibition Inhibition of Tubulin Polymerization MMAE_Release->Tubulin_Inhibition Apoptosis Cell Apoptosis Tubulin_Inhibition->Apoptosis

Figure 3. Intracellular Cleavage Mechanism

References

Technical Support Center: Preventing Aggregation of Ac-Lys-Val-Cit-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) utilizing the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation?

A1: The aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following the conjugation of the hydrophobic MMAE payload.[1][2][][4][5] Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased surface hydrophobicity, promoting intermolecular interactions that result in aggregation.[1][2][6]

  • Hydrophobic Payloads: Many potent cytotoxic payloads, such as MMAE, are inherently hydrophobic.[]

  • Suboptimal Formulation Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can lead to instability and aggregation.[2][7][8]

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, mechanical stress (e.g., vigorous mixing), and light can induce conformational changes and aggregation.[1][2][6][9]

  • Conjugation Process: High local concentrations of the linker-payload during the conjugation reaction can promote aggregation.[1]

Q2: How does the Drug-to-Antibity Ratio (DAR) quantitatively affect aggregation?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the propensity for aggregation. As the DAR increases, the overall surface hydrophobicity of the ADC molecule rises, leading to a greater tendency for self-association and the formation of high molecular weight species (HMWS).[1][6] This can negatively impact the ADC's solubility, stability, and pharmacokinetic profile.

Q3: What role do excipients play in preventing aggregation?

A3: Excipients are crucial for stabilizing ADCs in solution and minimizing aggregation.[] They can be categorized as follows:

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants reduce aggregation caused by mechanical stress and exposure to interfaces (e.g., air-water, container surfaces).[10][11]

  • Sugars/Polyols (e.g., Sucrose, Trehalose): These act as cryo- and lyoprotectants, stabilizing the protein structure during freeze-thaw cycles and long-term storage through a mechanism of preferential exclusion.[1][10]

  • Amino Acids (e.g., Arginine, Glycine, Histidine): Certain amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface, thereby increasing solubility and stability.[10][11]

  • Buffering Agents (e.g., Histidine, Citrate): Maintaining a stable pH is critical for ADC stability, as deviations from the optimal pH can lead to conformational changes and aggregation.[1]

Q4: What are the best practices for storing this compound ADCs?

A4: Proper storage is vital to maintain the integrity of your ADC. General guidelines include:

  • Temperature Control: Store ADCs at the recommended temperature, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles, as this is a major cause of aggregation.[2] If freezing is necessary, use a cryoprotectant and flash-freeze in single-use aliquots. Specialized stabilizing buffers can also be used for long-term storage at -20°C or below.[12][13]

  • Protection from Light: Protect the ADC from light exposure by using amber vials or storing it in the dark, as some payloads and linkers are photosensitive.[1][2]

  • Gentle Handling: Avoid vigorous shaking or stirring to minimize mechanical stress.[1]

Troubleshooting Guide: ADC Aggregation

This guide provides systematic steps to identify and mitigate ADC aggregation during and after the conjugation process.

Problem 1: Significant aggregation observed immediately after conjugation.

Potential CauseTroubleshooting StepRationale
High local concentration of hydrophobic linker-payload Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.[1]This prevents the formation of localized areas of high hydrophobicity that can initiate aggregation.
Suboptimal pH of the conjugation buffer Perform a pH scouting study to identify the optimal pH for both the conjugation reaction and antibody stability (typically between pH 6.0 and 8.0).[2]The pH of the reaction buffer can influence the reactivity of the conjugation sites and the conformational stability of the antibody.
Elevated reaction temperature Lower the temperature of the conjugation reaction. Typical temperatures range from 4°C to 25°C.[2]Higher temperatures can increase the rate of aggregation by promoting protein unfolding and hydrophobic interactions.
High shear stress during mixing Use gentle mixing methods (e.g., slow orbital shaking) instead of vigorous vortexing.[2]High shear forces can induce mechanical stress on the antibody, leading to denaturation and aggregation.
High DAR Optimize the stoichiometry of the linker-payload to antibody ratio to achieve a lower, more homogeneous DAR.A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1]

Problem 2: Aggregation increases over time during storage.

Potential CauseTroubleshooting StepRationale
Inappropriate formulation pH Conduct a pH stability study to determine the pH at which the ADC exhibits maximum stability (often in the range of pH 5.0-6.5 for IgGs).The storage pH is critical for maintaining the native conformation of the antibody and minimizing charge-related interactions that can lead to aggregation.[2]
Lack of stabilizing excipients Screen for and incorporate stabilizing excipients into the formulation, such as surfactants (e.g., polysorbate 20 or 80) and/or cryo/lyoprotectants (e.g., sucrose, trehalose).[1]Excipients can significantly enhance the long-term stability of the ADC by preventing surface adsorption, unfolding, and self-association.
Repeated freeze-thaw cycles Aliquot the ADC into single-use vials after purification to avoid multiple freeze-thaw cycles. If repeated use from a frozen stock is necessary, consider using a specialized ADC stabilizing buffer.[13]The process of freezing and thawing can induce significant stress on the ADC, leading to aggregation.
Exposure to light Store the ADC in amber vials or in a light-protected container.[1]Photosensitive components of the ADC can degrade upon light exposure, which may trigger aggregation.

Proactive Strategies for Aggregation Prevention

Proactive strategies can be implemented during ADC design and development to minimize aggregation.

StrategyDescriptionBenefit
Incorporate Hydrophilic Linkers/Spacers Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can effectively shield the hydrophobic payload.[1][][4][10]Reduces intermolecular hydrophobic interactions, thereby decreasing the propensity for aggregation.
Site-Specific Conjugation Technologies that allow for conjugation at specific, predefined sites on the antibody.[1][14][15]Leads to a more homogeneous product with a defined DAR, which can be more stable and less prone to aggregation.
"Lock-Release" Technology This approach involves immobilizing the antibody on a solid support during the conjugation reaction. The ADC is then released from the support under mild conditions.[1][7]Physical separation prevents intermolecular interactions and aggregation during the critical conjugation step.
Antibody Engineering Introducing mutations in the antibody sequence to replace aggregation-prone regions with more stable residues.[10]Can intrinsically improve the stability of the antibody scaffold and its tolerance to conjugation.

Quantitative Data Summary

Table 1: Common Excipients for ADC Formulation

Excipient ClassExampleTypical Concentration RangePrimary Function
Surfactant Polysorbate 20/800.01% - 0.1%Reduces aggregation caused by mechanical stress and exposure to interfaces.[1]
Cryo/Lyoprotectant Sucrose/Trehalose5% - 10%Stabilizes protein structure during freeze-thaw cycles and long-term storage.[1]
Amino Acid Arginine50 - 250 mMCan suppress aggregation by interacting with hydrophobic patches and improve solubility.[1]
Buffering Agent Histidine/Citrate10 - 50 mMMaintains a stable pH to ensure colloidal stability and prevent aggregation by keeping the ADC away from its isoelectric point.[1]

Table 2: Analytical Methods for Quantifying ADC Aggregation

Analytical MethodPrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[10]Quantifies the percentage of monomer, dimer, and higher-order aggregates.[9][14]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a light scattering detector.[10]Determines the absolute molar mass of the different species, providing more accurate characterization of aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[6]Provides information on the size distribution of particles in solution and can detect the presence of large aggregates.
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.[10]A highly sensitive method for detecting and quantifying different oligomeric states and aggregates.

Experimental Protocols

Protocol 1: Generic Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or similar.[9]

    • Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or equivalent.[9]

    • Mobile Phase: Prepare a suitable mobile phase, such as 150 mM sodium phosphate, pH 7.0.

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.

  • SEC Analysis:

    • Injection Volume: 20 µL.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

    • Run Time: Approximately 15-20 minutes.

  • Data Analysis:

    • Integrate the peaks corresponding to the high molecular weight species (aggregates), monomer, and any fragments.

    • Calculate the percentage of aggregates relative to the total peak area.

Protocol 2: Stress-Induced Aggregation Study

  • Sample Preparation:

    • Prepare aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.

  • Application of Stress:

    • Thermal Stress: Incubate the ADC samples at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1, 3, 7, and 14 days).[6]

    • Freeze-Thaw Stress: Subject the ADC samples to multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A typical cycle involves freezing at -80°C for at least 1 hour followed by thawing at room temperature.

    • Mechanical Stress: Place the ADC samples on an orbital shaker at a defined speed (e.g., 200 rpm) for a specific duration (e.g., 24 or 48 hours).

  • Analysis:

    • At each time point, analyze the stressed samples, along with a control sample stored at the recommended temperature, using SEC (as described in Protocol 1) to quantify the increase in aggregation.

Visualizations

Aggregation_Pathway cluster_causes Primary Causes cluster_process Aggregation Process Hydrophobicity Increased Hydrophobicity (MMAE Payload) Unfolded Partially Unfolded Intermediate Hydrophobicity->Unfolded Promotes Unfolding High_DAR High DAR High_DAR->Hydrophobicity Stress Environmental Stress (Temp, Mechanical) Stress->Unfolded Induces Unfolding Formulation Suboptimal Formulation (pH, Excipients) Formulation->Unfolded Fails to Stabilize Monomer Native ADC Monomer Monomer->Unfolded Aggregate Soluble & Insoluble Aggregates Unfolded->Aggregate Self-Association

Caption: Factors leading to ADC aggregation.

Troubleshooting_Workflow cluster_conjugation During/Post Conjugation cluster_storage During Storage Start Aggregation Observed Check_Timing When is aggregation occurring? Start->Check_Timing Optimize_Process Optimize Conjugation Process - Slow Addition - Lower Temperature - Gentle Mixing Check_Timing->Optimize_Process Immediately After Conjugation Optimize_Formulation Optimize Formulation - Adjust pH - Add Excipients Check_Timing->Optimize_Formulation Over Time During Storage Lower_DAR Reduce DAR Optimize_Process->Lower_DAR Control_Storage Control Storage Conditions - Avoid Freeze-Thaw - Protect from Light Optimize_Formulation->Control_Storage

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the Ac-Lys-Val-Cit-PABC-MMAE drug-linker to generate antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can we improve it?

A1: A low DAR is a common issue that can stem from several factors throughout the conjugation process. Below is a systematic guide to troubleshooting this problem.

Potential Causes & Solutions for Low DAR

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Antibody Reduction Verify the efficiency of the reducing agent (e.g., TCEP or DTT). Ensure the correct molar excess is used and that the incubation time and temperature are optimal. Confirm the presence of free thiols post-reduction using Ellman's reagent before proceeding with conjugation.[1]
Suboptimal Reaction pH The maleimide (B117702) group of the linker reacts most efficiently with sulfhydryl groups within a pH range of 6.5-7.5.[1] Operating outside this window can significantly decrease conjugation efficiency. Verify and adjust the pH of your reaction buffer.
Hydrolysis of Maleimide Group The maleimide group on the this compound linker is susceptible to hydrolysis, especially at higher pH values, rendering it inactive for conjugation. Prepare the drug-linker solution immediately before use and avoid prolonged storage in aqueous buffers.
Insufficient Molar Excess of Drug-Linker Increase the molar ratio of the this compound to the antibody. It is often necessary to perform empirical testing with a range of molar excesses to find the optimal ratio for your specific antibody and desired DAR.[2][3]
Low Antibody Concentration For efficient conjugation, a higher antibody concentration (typically >0.5 mg/mL) is recommended to drive the reaction forward.[1][4] If your antibody solution is too dilute, consider using an appropriate concentration method.
Interfering Buffer Components Ensure the antibody buffer is free from components that can interfere with the conjugation reaction, such as primary amines (e.g., Tris), sodium azide, or glycine.[4] A buffer exchange step into a suitable conjugation buffer (e.g., PBS) is highly recommended.
Impact of Organic Co-solvent The choice and percentage of organic co-solvent (e.g., DMSO, DMF) used to dissolve the drug-linker can impact the reaction. Some studies have shown that using DMF can slightly increase the average DAR compared to DMSO.[2][3] It may be beneficial to screen different solvents and their concentrations.

Q2: Our final ADC product shows a high level of aggregation. What are the contributing factors and how can we mitigate this?

A2: Aggregation of ADCs is a significant challenge, often driven by the increased hydrophobicity of the drug-linker conjugate.

Troubleshooting ADC Aggregation

Potential Cause Mitigation Strategies
High Drug-to-Antibody Ratio (DAR) A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[1] If aggregation is a persistent issue, aiming for a lower target DAR (e.g., 2 or 4) may be necessary.
Hydrophobic Nature of the Drug-Linker The PABC-MMAE component is inherently hydrophobic. While this is a characteristic of the payload, optimizing the formulation buffer with excipients like polysorbates can help to stabilize the ADC and prevent aggregation.
Improper Buffer Conditions The choice of buffer, its pH, and ionic strength can influence ADC stability. Perform buffer screening experiments to identify the optimal formulation for your specific ADC.
Over-reduction of the Antibody Excessive reduction can lead to the unfolding of the antibody and subsequent aggregation.[1] Carefully optimize the concentration of the reducing agent and the reaction conditions.
Mechanical Stress Avoid vigorous shaking or vortexing of the ADC solution, as this can induce aggregation.[5] Gentle mixing is recommended.
Thermal Stress Exposure to high temperatures can cause ADC aggregation.[5] Maintain appropriate storage and handling temperatures throughout the process.

Q3: How do we accurately determine the Drug-to-Antibody Ratio (DAR)?

A3: Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species. The most common methods are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

  • UV-Vis Spectroscopy: This is a straightforward method for determining the average DAR. It relies on measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the drug) and using the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.[6][7][][9][10] This method provides an average DAR for the entire ADC population.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[9] Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can separate species with different numbers of drugs (DAR 0, DAR 2, DAR 4, etc.). This allows for the determination of the drug load distribution and the calculation of the average DAR from the peak areas of the different species.[11][12]

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody

This protocol outlines a general procedure for conjugating the this compound drug-linker to an antibody via the interchain disulfide bonds.

1. Antibody Preparation:

  • Start with a purified antibody solution at a concentration of 1-10 mg/mL.

  • Perform a buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

2. Antibody Reduction:

  • Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-5 equivalents of TCEP per antibody is a good starting point.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).

3. Drug-Linker Conjugation:

  • Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Add the desired molar excess of the drug-linker solution to the reduced antibody.

  • Incubate the reaction mixture at room temperature for 1 hour. Protect the reaction from light.

4. Quenching:

  • To stop the reaction, add a quenching reagent like N-acetylcysteine (at a 10-fold molar excess over the drug-linker) to react with any unreacted maleimide groups.

  • Incubate for an additional 20 minutes.

5. Purification:

  • Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: DAR Determination by UV-Vis Spectroscopy

1. Obtain Extinction Coefficients:

  • Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug-linker at 280 nm (ε_Drug,280_) and at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_).

2. Measure Absorbance:

  • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at λ_max_ (A_λmax_).

3. Calculate Concentrations and DAR:

  • The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following equations based on the Beer-Lambert law:

    • [Ab] = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_

    • [Drug] = A_λmax_ / ε_Drug,λmax_

  • The average DAR is then calculated as:

    • DAR = [Drug] / [Ab]

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

1. HIC System and Column:

  • Use an HPLC or UPLC system suitable for HIC. A column such as a Butyl-NPR or TSKgel Butyl-NPR is commonly used.

2. Mobile Phases:

  • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

3. Gradient Elution:

  • Equilibrate the column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

4. Data Analysis:

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.), which will elute in order of increasing hydrophobicity (and thus, increasing DAR).

  • Calculate the percentage of each DAR species from the integrated peak areas.

  • The average DAR is calculated as follows:

    • Average DAR = Σ (DAR_i * %Area_i) / 100

    • Where DAR_i is the drug-to-antibody ratio of a specific peak and %Area_i is its corresponding peak area percentage.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Antibody_Prep Antibody Preparation Buffer_Ex Buffer Exchange Antibody_Prep->Buffer_Ex Reduction Antibody Reduction (with TCEP) Buffer_Ex->Reduction Conjugation Addition of This compound Reduction->Conjugation Quenching Quenching (with N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification DAR_Analysis DAR Analysis (HIC / UV-Vis) Purification->DAR_Analysis

Caption: Experimental workflow for ADC preparation and analysis.

troubleshooting_dar Start Low DAR Observed Check_Reduction Check Antibody Reduction? (Ellman's Assay) Start->Check_Reduction Check_pH Reaction pH 6.5-7.5? Check_Reduction->Check_pH Yes Optimize_Reduction Optimize TCEP conc. and incubation time Check_Reduction->Optimize_Reduction No Check_Ratio Increase Drug-Linker Ratio? Check_pH->Check_Ratio Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Buffer Composition Clean? (No Tris, Azide) Check_Ratio->Check_Buffer Yes Increase_Ratio Perform Molar Ratio Titration Check_Ratio->Increase_Ratio No Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Success DAR Optimized Check_Buffer->Success Yes Optimize_Reduction->Check_Reduction Adjust_pH->Check_pH Increase_Ratio->Check_Ratio Buffer_Exchange->Check_Buffer

Caption: Troubleshooting decision tree for low DAR.

References

how to improve stability of Ac-Lys-Val-Cit-PABC-MMAE ADCs in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the plasma stability of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of plasma instability for my Val-Cit-PABC-MMAE ADC?

The instability of ADCs featuring a valine-citrulline (Val-Cit) PABC linker in plasma is primarily attributed to three mechanisms:

  • Enzymatic Cleavage of the Val-Cit Linker: While the Val-Cit dipeptide is designed for efficient cleavage by lysosomal proteases like Cathepsin B inside target tumor cells, it is also susceptible to premature cleavage by certain enzymes present in circulating plasma.[1][2][3] This leads to the early, systemic release of the cytotoxic MMAE payload, which can cause off-target toxicity and reduce the ADC's therapeutic index.[4] Key plasma enzymes responsible include:

    • Carboxylesterase 1c (Ces1c): This enzyme is a major cause of Val-Cit linker instability in rodent (mouse and rat) plasma, which can complicate the interpretation of preclinical efficacy and toxicology studies.[1][5][6][7][8][9][10]

    • Neutrophil Elastase: In humans, this serine protease, released by neutrophils, can cleave the peptide bond between valine and citrulline.[1][11] This off-target cleavage is believed to contribute to hematological toxicities like neutropenia, a common dose-limiting side effect of Val-Cit-MMAE ADCs.[1][7][8]

  • Deconjugation via Retro-Michael Reaction: If the ADC is constructed using cysteine-maleimide conjugation, the resulting thiosuccinimide linkage is susceptible to instability. It can undergo a retro-Michael reaction in plasma, where the linker-drug detaches from the antibody.[12][13][14][15] This deconjugation can be exacerbated by exchange with other thiol-containing molecules in circulation, such as albumin.[5][16]

  • Hydrophobicity-Induced Aggregation: The MMAE payload and the Val-Cit-PABC linker are inherently hydrophobic.[11][17] ADCs with a high drug-to-antibody ratio (DAR) can be prone to aggregation, which may alter their pharmacokinetic properties and lead to faster clearance from circulation.[18][19]

Below is a diagram illustrating the primary pathways of ADC instability in plasma.

cluster_0 Intact ADC in Plasma cluster_1 Instability Pathways cluster_2 Degradation Products Intact_ADC Antibody-S-Succinimide-Linker-Payload Enzymatic_Cleavage Enzymatic Cleavage (e.g., Carboxylesterase, Elastase) Intact_ADC->Enzymatic_Cleavage Cleaves Val-Cit Retro_Michael Deconjugation (Retro-Michael Reaction) Intact_ADC->Retro_Michael Opens Thioether Bond Released_Payload Free Payload (MMAE) Enzymatic_Cleavage->Released_Payload Deconjugated_ADC Antibody-SH + Maleimide-Linker-Payload Retro_Michael->Deconjugated_ADC

Caption: Primary instability pathways for a Val-Cit-MMAE ADC in plasma.

Q2: My ADC shows significant instability in mouse plasma but seems more stable in human plasma. Why is there a discrepancy?

This is a well-documented phenomenon caused by species differences in plasma enzymes. Mouse and rat plasma contain high levels of Carboxylesterase 1c (Ces1c) , which efficiently hydrolyzes the Val-Cit-PABC linker.[1][5][6][9] This enzyme is not present or active at significant levels in the plasma of higher species like monkeys and humans.[6][20]

Therefore, an ADC that appears unstable in preclinical mouse models may exhibit the desired stability in humans.[3] This discrepancy can hinder the preclinical evaluation of ADCs.[1] To address this, researchers can either use Ces1c knockout mouse models for in vivo studies or, preferably, design linkers that are resistant to Ces1c cleavage.[5][20]

Q3: What strategies can I use to improve the stability of the Val-Cit linker itself?

Several linker modification strategies have been developed to enhance plasma stability while maintaining efficient cleavage within the lysosome.

  • Add a P3 Acidic Residue (EVCit Linker): Incorporating a glutamic acid (E) residue at the P3 position, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker, has been shown to markedly reduce susceptibility to Ces1c in rodent plasma.[7][10] This modification protects the linker from premature cleavage in mouse circulation without significantly compromising its cleavage by cathepsins.[9]

  • Modify the P2 Residue (EGCit Linker): While the EVCit linker improves stability in mouse plasma, it can show increased susceptibility to human neutrophil elastase.[7] To solve this, the P2 valine residue can be replaced with glycine (B1666218) (G), creating a glutamic acid-glycine-citrulline (EGCit) linker. This EGCit design shows high resistance to both mouse carboxylesterase and human neutrophil elastase.[7]

  • Utilize an "Exo-Linker" Design: This approach repositions the cleavable peptide linker to an "exo" position on the PABC self-immolative spacer.[11][17] This structural rearrangement appears to mask the peptide from nonspecific enzymatic degradation in the plasma, enhancing stability while allowing for effective payload release in the tumor.[21][22]

  • Implement Tandem-Cleavage Linkers: To further improve stability, a linker can be designed to require two sequential enzymatic cleavage events for payload release.[23] For example, a β-glucuronide moiety can be used to "protect" the dipeptide linker. This moiety is stable in circulation but is removed by lysosomal β-glucuronidase, which then exposes the dipeptide for subsequent cleavage by cathepsins.[23]

The diagram below outlines a decision-making process for linker modification.

Start Start: ADC shows plasma instability Check_Species Instability observed in which species? Start->Check_Species Mouse_Path Mouse / Rat Check_Species->Mouse_Path Mouse Human_Path Human Check_Species->Human_Path Human Both_Path Both Species Check_Species->Both_Path Both Sol_Mouse Primary Cause: Carboxylesterase (Ces1c) Solution: Use EVCit tripeptide linker Mouse_Path->Sol_Mouse Sol_Human Primary Cause: Neutrophil Elastase Solution: Use EGCit tripeptide linker Human_Path->Sol_Human Sol_Both Consider Advanced Strategies: - Exo-Linkers - Tandem-Cleavage Linkers Both_Path->Sol_Both

Caption: Troubleshooting guide for selecting a linker modification strategy.

Q4: My ADC uses cysteine-maleimide conjugation. How can I prevent deconjugation from the antibody?

The thiosuccinimide bond formed via maleimide (B117702) chemistry is prone to a retro-Michael reaction, leading to payload loss.[12][13][24] The most effective strategy to prevent this is to hydrolyze the succinimide (B58015) ring. This "ring-opening" creates a stable derivative that is no longer subject to the retro-Michael elimination.[13][14][24]

This can be achieved by:

  • Post-conjugation Hydrolysis: Treating the ADC under mild basic conditions after conjugation can drive the hydrolysis of the succinimide ring.[12][24]

  • Self-Hydrolyzing Maleimides: Incorporating a basic amino group (e.g., from diaminopropionic acid) adjacent to the maleimide can provide intramolecular catalysis, inducing rapid hydrolysis at neutral pH.[13][14]

Data Summary: Linker Stability Comparison

The following table summarizes the relative stability of different peptide linkers in the presence of key plasma enzymes, based on published findings.

Linker TypeP3 ResidueP2 ResidueP1 ResidueRelative Stability vs. Mouse Ces1cRelative Stability vs. Human Neutrophil ElastaseKey Reference
VCit -ValineCitrullineLowModerate[7]
EVCit Glutamic AcidValineCitrullineHigh Low[7][10]
EGCit Glutamic AcidGlycine CitrullineHigh High [7]

Table based on data from studies on linker susceptibility to specific enzymes. "High" stability indicates minimal degradation, while "Low" indicates significant degradation.

Experimental Protocols

Protocol: In Vitro ADC Plasma Stability Assay

This protocol outlines a general workflow for assessing the stability of an ADC in plasma by monitoring the release of free payload over time.

cluster_workflow Experimental Workflow A 1. Reagent Preparation - ADC Stock Solution (e.g., 1 mg/mL in PBS) - Pooled Plasma (Human, Mouse, Rat) - Quenching Solution (e.g., Acetonitrile (B52724) with Internal Standard) B 2. Incubation - Add ADC to plasma (final conc. ~50-100 µg/mL) - Incubate at 37°C - Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours) A->B C 3. Sample Processing - Immediately add aliquot to 3-4 volumes of cold Quenching Solution - Vortex to precipitate plasma proteins - Centrifuge at high speed (e.g., 14,000 rpm, 10 min, 4°C) B->C D 4. Analysis - Collect the supernatant - Analyze by LC-MS/MS to quantify the concentration of released payload (e.g., MMAE) C->D E 5. Data Interpretation - Plot free payload concentration vs. time - Calculate % payload release at each time point relative to the initial total conjugated payload D->E

Caption: Workflow for an in vitro plasma stability assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of your ADC in a suitable buffer (e.g., PBS).

    • Thaw frozen pooled plasma (e.g., human, mouse) at 37°C and centrifuge to remove any cryoprecipitate.

    • Prepare a quenching/protein precipitation solution, typically acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • Spike the ADC stock solution into the pre-warmed plasma to a final concentration relevant for your studies (e.g., 100 µg/mL).

    • Incubate the mixture in a water bath or incubator at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) for analysis.

  • Sample Quenching and Processing:

    • Immediately add the plasma aliquot to a tube containing 3-4 volumes of the cold quenching solution (e.g., 200 µL). This stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex the sample thoroughly.

    • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the released (free) payload.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload (MMAE).

  • Data Interpretation:

    • Calculate the percentage of released payload at each time point using the formula: % Release = ([Free Payload]t / [Initial Conjugated Payload]t0) * 100

    • Plot the % release versus time to generate a stability profile for the ADC in the tested plasma. Compare profiles between species to identify potential discrepancies.

References

Technical Support Center: Val-Cit-PABC Linker Stability in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering premature cleavage of Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linkers in mouse models.

Frequently Asked Questions (FAQs)

Q1: Why is my Val-Cit-PABC ADC showing instability and premature drug release in mouse models but appears stable in human plasma?

A: This is a well-documented species-specific difference. The instability in mouse plasma is primarily caused by the enzyme Carboxylesterase 1c (Ces1c), which is abundant in mouse plasma but not in human plasma.[1][2][3][4][5] This enzyme prematurely cleaves the Val-Cit linker, leading to off-target payload release, which can result in reduced efficacy and increased systemic toxicity in preclinical mouse studies.[1][3][4]

Q2: What is the intended cleavage mechanism for the Val-Cit-PABC linker?

A: The Val-Cit-PABC linker is designed to be stable in systemic circulation and cleaved intracellularly.[6] After an Antibody-Drug Conjugate (ADC) binds to its target antigen on a cancer cell, it is internalized and trafficked to the lysosome.[7] Inside the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the Val-Cit dipeptide.[8][][] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the active cytotoxic payload within the target cell.[8][11]

Q3: Besides mouse Ces1c, are there other enzymes that can cause premature cleavage of Val-Cit linkers?

A: Yes, human neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream.[3][12][13] This can contribute to off-target toxicities, particularly hematological ones like neutropenia.[3][5][13]

Q4: How does the drug-to-antibody ratio (DAR) affect the stability of my Val-Cit ADC?

A: A higher DAR, especially with hydrophobic payloads like MMAE, can increase the overall hydrophobicity of the ADC.[4][13] This can lead to a greater tendency for aggregation, which may affect the ADC's stability and pharmacokinetic properties, often resulting in faster clearance from circulation.[4][5] Balancing DAR, typically in the range of 2-4, is a common strategy to optimize efficacy and stability.[5]

Q5: Does the conjugation site on the antibody impact linker stability?

A: Absolutely. The specific site of drug conjugation significantly influences linker stability.[14][15] Linkers attached to more solvent-exposed sites on the antibody are often more susceptible to enzymatic degradation by plasma proteases like Ces1c.[1][5] Conversely, linkers conjugated at more shielded or sterically hindered sites tend to exhibit higher plasma stability.[1]

Troubleshooting Guide

Issue: High levels of off-target toxicity and/or poor in vivo efficacy are observed in mouse xenograft models.

This issue is frequently a result of premature payload release due to linker instability in mouse plasma.

Step 1: Diagnose the Instability

The first step is to confirm that the observed issues are due to linker cleavage.

  • Experimental Action: Conduct an in vitro plasma stability assay.

  • Procedure: Incubate the ADC in both mouse and human plasma at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 96 hours) and analyze for the percentage of intact ADC remaining.

  • Expected Outcome: If the ADC shows significantly faster degradation and payload release in mouse plasma compared to human plasma, Ces1c-mediated cleavage is the likely cause.[4]

Step 2: Implement Solutions

Once premature cleavage in mouse plasma is confirmed, several strategies can be employed to address the problem.

Option A: Modify the Linker Chemistry

This is the most common and effective approach.

  • Strategy 1: Add a P3 Residue. Modify the linker by adding a polar amino acid to the N-terminus of the valine. The most successful modification is the addition of a glutamic acid residue, creating a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker.[2][4][16]

    • Benefit: The EVCit linker demonstrates dramatically improved stability in mouse plasma by sterically hindering Ces1c, without compromising cleavage by Cathepsin B within the lysosome.[5][16] This modification has been shown to increase the ADC half-life in mice from ~2 days to ~12 days.[2]

  • Strategy 2: Explore Alternative Dipeptides. Consider replacing Val-Cit with sequences less susceptible to Ces1c, such as Valine-Alanine (Val-Ala).[4]

    • Benefit: The Val-Ala linker is less hydrophobic and can improve pharmacokinetic properties.[4]

  • Strategy 3: Use a Tandem-Cleavage Linker. Incorporate a dual-cleavage mechanism, such as a β-glucuronide moiety that masks the Val-Cit sequence.[3][17]

    • Benefit: The first enzyme (β-glucuronidase) unmasks the linker inside the cell, which is then cleaved by Cathepsin B. This provides an additional layer of stability in circulation.[3][17]

Option B: Modify the Experimental Model

If linker modification is not feasible, changing the mouse model is an alternative.

  • Strategy: Use a Ces1c knockout (Ces1c-/-) mouse model.

    • Benefit: In these mice, the primary enzyme responsible for premature cleavage is absent.[1] Pharmacokinetic studies in Ces1c-/- mice show no significant difference between total antibody and intact ADC profiles, demonstrating that the linker remains stable.[1]

    • Challenge: This approach may be limited by the availability of specific tumor models in a Ces1c knockout background.[18]

Logical Workflow for Troubleshooting```dot

// Node Definitions start [label="Observation:\nHigh toxicity or poor efficacy\nin mouse model", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is premature linker cleavage\nthe suspected cause?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; exp1 [label="Action: Perform in vitro\nplasma stability assay\n(Mouse vs. Human)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is ADC unstable\nin mouse plasma?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution A:\nModify Linker Chemistry\n(e.g., EVCit, Val-Ala)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution B:\nUse Ces1c Knockout\nMouse Model", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Proceed with optimized\nADC/model for in vivo studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Investigate other causes:\n- Target expression\n- Payload potency\n- ADC aggregation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> exp1 [label=" Yes "]; q1 -> other [label=" No "]; exp1 -> q2; q2 -> sol1 [label=" Yes "]; q2 -> sol2 [label=" Yes "]; q2 -> other [label=" No "]; sol1 -> end; sol2 -> end; }

Caption: Competing cleavage pathways for Val-Cit-PABC ADCs in mice.

References

minimizing off-target toxicity of Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system. Our goal is to help you minimize off-target toxicity and achieve reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
High background cytotoxicity in antigen-negative cell lines 1. Premature Payload Release: The Val-Cit linker can be susceptible to cleavage by extracellular proteases (e.g., neutrophil elastase) or plasma carboxylesterases (in rodent models), leading to the release of free MMAE.[1] 2. Non-Specific ADC Uptake: Healthy cells may take up the ADC through mechanisms like Fc-mediated uptake by immune cells or pinocytosis.[1][2][3] 3. Hydrophobicity and Aggregation: The hydrophobic nature of the Val-Cit-PABC-MMAE construct can lead to ADC aggregation, which increases non-specific uptake, particularly by the liver.[1]1. Assess Linker Stability: Perform an in vitro plasma stability assay to quantify payload release over time. Consider using plasma from the relevant species for your in vivo models. 2. Modify Experimental Conditions: For in vitro assays, use serum-free media or heat-inactivated serum to minimize protease activity. 3. Control for Non-Specific Uptake: Use an isotype control ADC (a non-targeting antibody with the same linker-payload) to quantify target-independent toxicity. 4. Antibody Engineering: Consider Fc-silencing mutations to reduce Fc-receptor-mediated uptake.[] 5. Linker Modification: Explore more stable linker technologies if premature cleavage is confirmed to be a significant issue.
Inconsistent results in in vivo rodent models 1. Linker Instability in Rodent Plasma: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), leading to rapid, off-target release of MMAE.[1][5] 2. High Drug-to-Antibody Ratio (DAR): High DAR ADCs can have poor pharmacokinetics and increased off-target toxicity.1. Select Appropriate Animal Models: Be aware of species-specific differences in plasma enzyme activity. Results from mouse models may not be directly translatable to higher species, including humans.[5][6] 2. Optimize DAR: Aim for a lower, more homogenous DAR during ADC conjugation to improve the therapeutic index. Site-specific conjugation methods can help achieve this.[7] 3. Alternative Linkers: For preclinical studies in rodents, consider using linkers that are more resistant to Ces1C cleavage.
Observed toxicity does not correlate with target expression levels 1. Bystander Effect in Healthy Tissues: The membrane-permeable MMAE, once released, can diffuse into and kill neighboring healthy cells that do not express the target antigen.[1] 2. "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.[8]1. Evaluate Bystander Effect: Conduct an in vitro co-culture bystander assay to understand the extent to which released MMAE affects antigen-negative cells. 2. Thorough Target Validation: Carefully profile the expression of your target antigen across a wide range of healthy tissues. 3. Consider a Less Permeable Payload: If bystander toxicity in healthy tissues is a major concern, an alternative payload with lower membrane permeability, such as MMAF, could be considered, though this may reduce efficacy against heterogeneous tumors.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of off-target toxicity for this compound?

The primary drivers of off-target toxicity are premature release of the MMAE payload in systemic circulation and non-specific uptake of the ADC by healthy tissues.[1] The Val-Cit linker, while designed for cleavage by lysosomal proteases like Cathepsin B within tumor cells, can also be cleaved by other proteases found in the bloodstream, such as human neutrophil elastase and, notably, carboxylesterase Ces1C in mice.[1] This premature release leads to systemic exposure to the potent cytotoxin MMAE, which can then indiscriminately kill healthy cells.

2. How does the "bystander effect" contribute to both efficacy and toxicity?

The bystander effect occurs when the membrane-permeable MMAE payload is released from the target cancer cell and diffuses into neighboring cells, killing them regardless of their antigen expression status.[9] This is advantageous for treating heterogeneous tumors where not all cells express the target antigen. However, if the payload is released prematurely in healthy tissues, this same bystander effect can lead to the killing of healthy cells, contributing to off-target toxicity.[1]

3. Why are my in vivo results in mice not predictive of what I might see in humans?

Mouse plasma contains a specific enzyme, carboxylesterase 1C (Ces1C), which is highly effective at cleaving the Val-Cit linker.[1][5] This leads to a much higher rate of premature payload release in mice compared to humans, whose plasma lacks this specific enzyme activity.[6] Consequently, ADCs with Val-Cit linkers often show greater instability and off-target toxicity in mouse models, which may not be representative of their clinical performance.

4. What is a good starting point for assessing the off-target toxicity of my ADC in vitro?

A good starting point is to perform a cytotoxicity assay on an antigen-negative cell line. This will give you a baseline for target-independent killing. Comparing the IC50 value of your ADC on this cell line to the IC50 on your target-positive cell line will provide an initial indication of your therapeutic window. Additionally, conducting an in vitro plasma stability assay will help you understand the rate of payload release in a simulated systemic environment.

5. How can I reduce the non-specific uptake of my ADC?

Several strategies can be employed to reduce non-specific uptake:

  • Antibody Engineering: Introducing mutations in the Fc region of the antibody can reduce its binding to Fc gamma receptors (FcγRs) on immune cells, thereby decreasing Fc-mediated uptake.[][7]

  • PEGylation: Adding polyethylene (B3416737) glycol (PEG) chains to the linker can increase the hydrophilicity of the ADC, which has been shown to reduce non-specific cellular uptake and improve tolerability.[10]

  • Optimizing Drug-to-Antibody Ratio (DAR): Using site-specific conjugation methods to create ADCs with a homogenous and lower DAR can reduce the hydrophobicity of the conjugate, leading to less aggregation and non-specific clearance.[7]

Quantitative Data Summary

Table 1: Comparative Plasma Stability of a vc-MMAE ADC

Plasma Source% MMAE Release after 6 days
Human< 1%
Cynomolgus Monkey< 1%
Rat> 4%
Mouse> 20%
Data adapted from a study on 15 different vc-MMAE ADCs, highlighting significant species-specific differences in linker stability.[11][12]

Table 2: Example In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget Antigen StatusADC (nM)Free MMAE (nM)
Cell Line APositive1.150.97
Cell Line BPositive15.530.99
Cell Line CNegative> 25000.099
This table illustrates a typical outcome where the ADC is highly potent against antigen-positive cells but shows significantly less activity against antigen-negative cells, which are still sensitive to the free payload. Data is illustrative and compiled from multiple sources.[13][14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

  • Your ADC construct

  • Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system for analysis

Procedure:

  • Pre-warm plasma from each species to 37°C.

  • Dilute your ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes for each species and time point.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to quantify the concentration of released MMAE.

  • Calculate the percentage of released drug relative to the total potential drug load at each time point.

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC to kill antigen-negative "bystander" cells in the presence of antigen-positive "target" cells.

Materials:

  • Antigen-positive target cell line

  • Antigen-negative bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • Your ADC construct and an isotype control ADC

  • 96-well plates

  • Flow cytometer or high-content imaging system

  • Viability dye (e.g., Propidium Iodide or DAPI)

Procedure:

  • Seed a mixture of antigen-positive and antigen-negative (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 50:50). Include monoculture wells of each cell line as controls.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of your ADC and the isotype control ADC in complete medium.

  • Remove the existing medium and add 100 µL of the diluted ADCs or vehicle control to the appropriate wells.

  • Incubate the plate for a period that allows for several cell doublings (e.g., 72-96 hours).

  • Stain the cells with a viability dye.

  • Analyze the plate using a flow cytometer or imaging system.

  • Quantify the percentage of viable bystander cells (GFP-positive) in the co-culture wells treated with the ADC, compared to the vehicle-treated and isotype control-treated co-culture wells. A significant decrease in the viability of bystander cells in the presence of target cells and your ADC indicates a bystander effect.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC ADC in Circulation Premature_Release Premature Payload Release (e.g., by plasma enzymes) ADC->Premature_Release Linker Instability Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Free_MMAE_Circulation Free MMAE Premature_Release->Free_MMAE_Circulation Healthy_Cell Healthy Cell Free_MMAE_Circulation->Healthy_Cell Non-specific Uptake Toxicity Off-Target Toxicity Healthy_Cell->Toxicity Off-Target Toxicity Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Payload_Release 4. Proteolytic Cleavage of Val-Cit Linker Lysosome->Payload_Release Free_MMAE_Tumor Free MMAE Payload_Release->Free_MMAE_Tumor Microtubule_Disruption 5. Microtubule Disruption Free_MMAE_Tumor->Microtubule_Disruption Apoptosis 6. Apoptosis (On-Target Efficacy) Microtubule_Disruption->Apoptosis Bystander_Effect_Workflow cluster_workflow In Vitro Bystander Effect Assay Workflow cluster_interpretation Interpretation start Co-culture Antigen-Positive and Antigen-Negative (GFP+) Cells treatment Treat with ADC, Isotype Control, Vehicle start->treatment incubation Incubate for 72-96h treatment->incubation staining Add Viability Dye (e.g., DAPI) incubation->staining analysis Analyze via Flow Cytometry or High-Content Imaging staining->analysis quantification Quantify Viable Bystander (GFP+) Cells analysis->quantification result Assess Reduction in Bystander Viability vs. Controls quantification->result high_bystander Significant decrease in viable bystander cells result->high_bystander low_bystander Minimal change in viable bystander cells result->low_bystander conclusion_high conclusion_high high_bystander->conclusion_high Indicates Potent Bystander Effect conclusion_low conclusion_low low_bystander->conclusion_low Indicates Limited Bystander Effect

References

solving solubility issues with Ac-Lys-Val-Cit-PABC-MMAE conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates (ADCs).

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the experimental process in a question-and-answer format.

Question 1: My ADC is precipitating during or immediately after the conjugation reaction. What are the potential causes and how can I resolve this?

Answer: Precipitation during or post-conjugation is a common issue, primarily driven by the formation of insoluble aggregates. The conjugation of the highly hydrophobic MMAE payload to the antibody increases the overall hydrophobicity of the resulting ADC, which can lead to aggregation and precipitation, especially at higher drug-to-antibody ratios (DAR).[][2][3]

Potential Causes & Solutions:

  • High Hydrophobicity of Linker-Payload: The this compound linker-payload itself can have poor solubility in aqueous buffers, reducing its availability to react with the antibody.[4]

    • Solution: Introduce a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the reaction to improve the solubility of the linker-payload.[4][5] Exercise caution, as high concentrations of organic solvents can denature the antibody.[4][6]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values significantly increase the hydrophobicity of the ADC, making it more prone to aggregation.[][2] Species with high DARs tend to precipitate preferentially.[2]

    • Solution: Optimize the molar ratio of the linker-payload to the antibody to target a lower average DAR. While a higher DAR can increase potency, a balance must be struck to maintain solubility and stability.[7]

  • Suboptimal Buffer Conditions: The pH and salt concentration of the conjugation buffer are critical. If the pH is near the antibody's isoelectric point (pI), its solubility will be at a minimum, promoting aggregation.[6]

    • Solution: Ensure the pH of the conjugation buffer is optimal for both the reaction chemistry and antibody stability (typically pH 6.5-7.5 for thiol-maleimide conjugation).[4] Avoid pH conditions that coincide with the antibody's pI.[6]

  • Reaction Kinetics: Longer reaction times or elevated temperatures, while potentially increasing conjugation efficiency, can also promote the formation of aggregates.[4]

    • Solution: Perform time-course and temperature optimization studies to find conditions that yield sufficient conjugation before significant aggregation occurs.

Question 2: I am observing a low yield of monomeric ADC after purification by Size Exclusion Chromatography (SEC). Could this be related to solubility?

Answer: Yes, a low yield of monomeric ADC is often directly linked to solubility and aggregation issues. Aggregated ADC species are typically removed during SEC purification, leading to a lower recovery of the desired monomeric product.[8] The hydrophobicity imparted by the MMAE payload is a primary driver of this aggregation.[][9]

Troubleshooting Steps:

  • Analyze All Fractions: Analyze the aggregate fractions from the SEC purification, as well as any visible precipitate, to confirm they contain the ADC.

  • Characterize by HIC: Use Hydrophobic Interaction Chromatography (HIC) to analyze the reaction mixture before purification. HIC separates ADC species based on hydrophobicity, which correlates with the DAR.[10] This will reveal if you are generating an excessive proportion of high-DAR species (e.g., DAR6, DAR8) that are more prone to aggregation.[2]

  • Consider Immobilized Conjugation: To prevent intermolecular aggregation, perform the conjugation reaction while the antibody is immobilized on a solid-phase support. This keeps the individual antibody molecules physically separated during the chemically sensitive steps.[6][8]

  • Optimize Purification Buffer: Ensure the buffer used for purification is optimized for ADC stability. This may involve adjusting the pH or adding stabilizing excipients.

Question 3: My final, purified ADC product shows instability, forming aggregates or precipitating during storage. How can I improve its formulation?

Answer: The stability of the final ADC formulation is critical. Aggregation during storage can compromise therapeutic efficacy and may increase the risk of an immunogenic response.[]

Formulation Strategies:

  • Buffer pH and Ionic Strength: The final formulation buffer should have a pH that ensures maximum stability for the ADC, which is often different from the optimal pH for conjugation. Conduct a pH screening study to identify the ideal pH for long-term storage.

  • Use of Stabilizing Excipients: The inclusion of excipients can significantly enhance the stability of the ADC and prevent aggregation.[8]

    • Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used as cryoprotectants and stabilizers.

    • Surfactants: Non-ionic surfactants such as polysorbate 20 (Tween-20) or polysorbate 80 can prevent surface-induced aggregation and stabilize the ADC in solution.

  • Hydrophilic Linker Modifications: If formulation adjustments are insufficient, the underlying hydrophobicity of the ADC may be too high. Consider re-engineering the ADC with more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains or specialized technologies like ChetoSensar™, which can help mask the payload's hydrophobicity.[][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of solubility problems with this compound ADCs? The primary cause is the highly hydrophobic nature of the cytotoxic payload, monomethyl auristatin E (MMAE).[] Covalently attaching multiple hydrophobic MMAE molecules to an antibody significantly increases the overall hydrophobicity of the conjugate, which can lead to aggregation and reduced solubility in aqueous solutions.[2][3]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the conjugate? The DAR has a direct and significant impact on solubility. As the DAR increases, more hydrophobic MMAE molecules are attached to the antibody, leading to a progressive increase in the overall hydrophobicity of the ADC.[10] This heightened hydrophobicity increases the propensity for self-association and aggregation, thereby decreasing the conjugate's solubility.[][2]

Q3: What is the function of the Val-Cit-PABC component in the linker? This component is a protease-cleavable linker system designed for controlled drug release inside the target cancer cell.

  • Val-Cit (Valine-Citrulline): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which are highly active in the acidic environment of the lysosome.[11][12]

  • PABC (p-aminobenzyl carbamate): This is a "self-immolative" spacer. Once Cathepsin B cleaves the Val-Cit peptide, the PABC unit becomes unstable and spontaneously decomposes, ensuring the release of the MMAE payload in its unmodified, fully potent form.[11][]

Q4: What are the key analytical techniques for assessing ADC solubility and aggregation? A suite of orthogonal analytical methods is crucial for proper characterization:

  • Size Exclusion Chromatography (SEC): This is the standard method for separating and quantifying high molecular weight species, such as dimers and larger aggregates, from the desired ADC monomer.[8][10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is an excellent tool for separating ADC species with different DAR values. Since hydrophobicity increases with DAR, HIC provides a detailed profile of the drug load distribution and overall hydrophobicity of the preparation.[10]

  • Dynamic Light Scattering (DLS): DLS is used to monitor the formation of aggregates in real-time and can provide information on the size distribution of particles in the solution.[11]

  • UV/Vis Spectroscopy: A simple and rapid method to determine the average DAR by measuring the absorbance of the antibody and the payload at different wavelengths.[2]

Section 3: Quantitative Data Summary

The following tables summarize key relationships between experimental parameters and the physicochemical properties of vc-MMAE ADCs.

Table 1: Illustrative Effect of Co-solvent on Linker-Payload & ADC Stability

Co-solvent (e.g., DMSO) Concentration Linker-Payload Solubility Potential Impact on Antibody Stability Recommendation
0% Poor, may be insoluble High Not recommended for hydrophobic payloads
1-5% Improved Minimal Often a good starting point for conjugation[4]
5-10% Good Moderate risk of conformational changes Use with caution; may require optimization

| >10% | Excellent | High risk of antibody denaturation/aggregation[4][6] | Generally not recommended |

Table 2: General Impact of DAR on vc-MMAE ADC Properties

Drug-to-Antibody Ratio (DAR) Relative Hydrophobicity (HIC Retention) Propensity for Aggregation (SEC) Solubility In Vivo Clearance
2 Low Low High Slower
4 Moderate Moderate Moderate Optimal (Typical Target)[14]
6 High High Low Faster[3]

| 8 | Very High | Very High | Very Low | Rapid[3] |

Section 4: Key Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

This protocol determines the thermodynamic solubility of an ADC in a given formulation buffer.

  • Preparation: Dispense a precise amount of lyophilized ADC into separate vials to create a concentration that exceeds its expected solubility (e.g., 2 mg/mL).

  • Buffer Addition: Add a defined volume of the test buffer (e.g., pH 6.0 phosphate (B84403) buffer with 5% sucrose) to each vial.

  • Equilibration: Place the vials on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C).[15]

  • Sampling: At various time points (e.g., 2, 8, 24, and 48 hours), carefully withdraw an aliquot from the supernatant.[15]

  • Separation: Immediately centrifuge the aliquot at high speed (e.g., 14,000 x g for 15 minutes) to pellet any undissolved ADC.[15]

  • Quantification: Accurately dilute the clarified supernatant and measure the protein concentration using a validated method (e.g., UV-Vis at 280 nm or a specific ELISA).

  • Determination: Equilibrium solubility is reached when the measured concentration remains constant over successive time points.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol quantifies the percentage of high molecular weight species (aggregates) in an ADC sample.

  • System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the ADC's formulation buffer) at a constant flow rate.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample if it contains visible particulates.[10]

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the column eluent using a UV detector at 280 nm.

  • Analysis: Integrate the peak areas of the resulting chromatogram. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates (dimers, trimers, etc.). Calculate the percentage of the aggregate peaks relative to the total peak area.

Protocol 3: Determination of DAR Profile by Hydrophobic Interaction Chromatography (HIC)

This protocol characterizes the distribution of different drug-loaded species in the ADC preparation.

  • System Preparation:

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Equilibrate a HIC column (e.g., Tosoh Butyl-NPR) with a high percentage of Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated column.

  • Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody elutes first, followed by DAR2, DAR4, etc.

  • Analysis: Identify and integrate the peaks corresponding to each DAR species. This provides a profile of the drug load distribution and a measure of the average DAR.

Section 5: Visualizations

Diagrams created with Graphviz to illustrate key workflows and mechanisms.

G start Observed Problem: Precipitation or Low Yield of ADC check_point1 Is precipitation occurring during/post conjugation? start->check_point1 check_point2 Is final product unstable during storage? start->check_point2 cause1 Potential Cause: High ADC Hydrophobicity check_point1->cause1 Yes cause2 Potential Cause: Suboptimal Buffer (e.g., pH = pI) check_point1->cause2 Yes cause3 Potential Cause: Inefficient Purification check_point1->cause3 Yes cause4 Potential Cause: Poor Formulation check_point2->cause4 Yes solution1a Solution: Reduce DAR by adjusting linker:Ab ratio cause1->solution1a solution1b Solution: Add minimal co-solvent (e.g., 1-5% DMSO) cause1->solution1b solution2 Solution: Adjust buffer pH away from pI. Optimize salt concentration. cause2->solution2 solution3 Solution: Analyze aggregates by SEC/HIC. Consider immobilized conjugation. cause3->solution3 solution4 Solution: Add stabilizing excipients (sugars, polysorbates). Perform buffer screen. cause4->solution4

Caption: Troubleshooting workflow for ADC solubility issues.

G cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) cleavage 5. Cathepsin B cleaves Val-Cit linker release 6. PABC spacer self-immolates, releasing MMAE cleavage->release tubulin 7. MMAE binds to tubulin, inhibiting polymerization release->tubulin internalization 3. Receptor-Mediated Endocytosis endosome 4. Trafficking to Lysosome internalization->endosome endosome->cleavage apoptosis 8. Cell Cycle Arrest & Apoptosis tubulin->apoptosis adc 1. ADC Circulates in Bloodstream binding 2. Antibody binds to specific antigen on cell surface adc->binding binding->internalization

Caption: Mechanism of action for a vc-MMAE ADC.

References

troubleshooting inconsistent results in cytotoxicity assays with Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ac-Lys-Val-Cit-PABC-MMAE in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a drug-linker conjugate used for creating Antibody-Drug Conjugates (ADCs). It consists of a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a linker system. This linker is designed to be stable in circulation but cleaved by specific enzymes inside a target cell.[1][][3]

The mechanism involves:

  • Targeting: An antibody conjugated with this molecule binds to a specific antigen on a cancer cell's surface.

  • Internalization: The ADC-antigen complex is internalized by the cell, often through endocytosis, and trafficked to the lysosome.[4]

  • Cleavage: Within the acidic environment of the lysosome, the enzyme Cathepsin B, which is often overexpressed in cancer cells, cleaves the Valine-Citrulline (Val-Cit) dipeptide in the linker.[4][5][6][7]

  • Drug Release: Cleavage of the Val-Cit bond initiates the self-immolation of the PABC (p-aminobenzyl carbamate) spacer, releasing the active MMAE payload into the cytoplasm.[8]

  • Cytotoxicity: The released MMAE disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[9][10]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the integrity of the conjugate. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.

Q3: Which type of cytotoxicity assay is most suitable for this compound?

Cell viability assays such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin (B115843) (e.g., alamarBlue) are commonly used to measure the cytotoxic effects of ADCs.[11][12][13] These assays measure the metabolic activity of living cells. It is also advisable to use an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay which measures membrane integrity, to confirm results.[11][14]

Q4: How long should I incubate the cells with the ADC?

For payloads that are tubulin inhibitors like MMAE, a longer incubation time of 72 to 96 hours is generally recommended.[12] This is because these agents induce cell cycle arrest, and the subsequent cell death is a delayed effect.[12] However, the optimal time can vary between cell lines.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of your compound. Below are common causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Optimize your cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[14]
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
Edge Effects in Plates Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Compound Precipitation Visually inspect the wells under a microscope after adding the compound. If precipitate is visible, you may need to adjust the solvent or concentration. Ensure the final solvent concentration is consistent and non-toxic across all wells.
Issue 2: Lower-Than-Expected Cytotoxicity (High IC50 Value)

If the ADC is not as potent as expected, it could be due to issues with the cells, the compound, or the assay itself.

Potential Cause Troubleshooting Steps
Low Target Antigen Expression Confirm the expression level of the target antigen on your cell line using flow cytometry or western blot.[15] Cell lines can lose antigen expression over time with increasing passage number.
Low Cathepsin B Activity The Val-Cit linker requires cleavage by Cathepsin B for MMAE release.[6][7] Different cancer cell lines have varying levels of this enzyme.[5][16] Measure the endogenous Cathepsin B activity in your cell line (see protocol below). Consider using a cell line known to have high Cathepsin B expression as a positive control.
Drug Efflux Cancer cells can overexpress efflux pumps like P-glycoprotein (MDR1) which actively remove cytotoxic drugs like MMAE, conferring resistance.[15][17] You can test for this by co-incubating the ADC with a known efflux pump inhibitor.
Inefficient ADC Internalization Confirm that your specific antibody is efficiently internalized by the target cells upon binding. This can be assessed using fluorescently labeled antibodies and microscopy or flow cytometry.[11]
Degraded Drug-Linker Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] As a control, test the cytotoxicity of free MMAE on your cell line to confirm the cells are sensitive to the payload itself.
Issue 3: Inconsistent Results Between Experiments

Reproducibility is key to reliable data. If you are seeing significant shifts in IC50 values between experiments, consider these factors.

Potential Cause Troubleshooting Steps
Cell Line Health & Passage Number Use cells from a consistent, low passage number range for all experiments. Monitor cell health and morphology. Perform regular testing for mycoplasma contamination.
Reagent Variability Use the same lot of serum, media, and assay reagents for a set of comparable experiments. Qualify new lots of reagents before use in critical studies.
Assay Incubation Time Ensure the incubation time with the compound and the final assay development time are kept consistent across all experiments.[14]
Incomplete Formazan (B1609692) Solubilization (MTT Assay) If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a common source of variability.[14]

Visualizing the Process

To better understand the experimental workflow and the compound's mechanism, refer to the diagrams below.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release MMAE Release Cleavage->Release Cytoplasm Cytoplasm Release->Cytoplasm Apoptosis Cell Death (Apoptosis) Cytoplasm->Apoptosis Microtubule Disruption

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) Allow cells to adhere seed_cells->incubate1 add_adc Add Serial Dilutions of ADC incubate1->add_adc incubate2 Incubate (72-96h) add_adc->incubate2 add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Read Absorbance on Plate Reader incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Cytotoxicity Results q_variability High variability between replicates? start->q_variability q_potency Lower potency than expected? start->q_potency No q_variability->q_potency No a_variability Check: - Cell Seeding - Pipetting - Edge Effects q_variability->a_variability Yes a_potency Check: - Antigen Expression - Cathepsin B Activity - Drug Efflux q_potency->a_potency Yes a_reproducibility Check: - Cell Passage Number - Reagent Lots - Incubation Times q_potency->a_reproducibility No

References

Technical Support Center: Optimization of Ac-Lys-Val-Cit-PABC-MMAE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Ac-Lys-Val-Cit-PABC-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of antibody-drug conjugates (ADCs) using this advanced linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound drug-linker?

A1: Each part of the this compound linker-payload plays a crucial role in the stability and efficacy of the resulting ADC:

  • Ac-Lys (Acetylated Lysine): The N-terminal acetyl group on lysine (B10760008) can influence the overall charge and solubility of the linker.

  • Val-Cit (Valine-Citrulline): This dipeptide is a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] This enzymatic cleavage allows for the specific release of the payload within the target cell.[2][3]

  • PABC (p-aminobenzyl carbamate): This is a self-immolative spacer.[1][4] Once the Val-Cit linker is cleaved by Cathepsin B, the PABC spontaneously decomposes, ensuring the release of the unmodified MMAE payload.[3][5]

  • MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[6][7]

Q2: What are the critical starting material quality attributes for a successful conjugation?

A2: The quality of your starting materials is paramount for a successful and reproducible conjugation. Key attributes to consider are:

  • Antibody Purity: The monoclonal antibody (mAb) should have a purity of >95% to avoid competing reactions from protein impurities.[8]

  • Antibody Concentration: A sufficient antibody concentration (typically >0.5 mg/mL) is recommended to ensure favorable reaction kinetics.[8]

  • Drug-Linker Purity: The this compound should be of high purity to ensure accurate stoichiometry and avoid introducing unknown variables into the reaction.

  • Buffer Composition: Ensure all buffers are prepared with high-purity water and reagents, and are degassed to prevent oxidation, especially when working with thiol-based conjugation.

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC?

A3: The optimal DAR is a balance between therapeutic efficacy and potential toxicity and is often antibody and target-dependent. Generally, for MMAE-based ADCs, a DAR of 2 to 4 is considered ideal.[9] Higher DAR values can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact the therapeutic window.[10][11]

Q4: How can I determine the DAR of my final ADC product?

A4: Several analytical techniques can be used to determine the average DAR and the distribution of different drug-loaded species:

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[12][13]

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): This technique can provide information on the molecular weight of the light and heavy chains, allowing for the calculation of the DAR.[3][13]

  • UV/Vis Spectroscopy: This method can be used for a quick estimation of the average DAR, but it is less precise than chromatographic methods and can be affected by interfering substances.[14]

Troubleshooting Guide

Low conjugation efficiency, ADC aggregation, and inconsistent results are common challenges during the optimization of conjugation reactions. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A lower-than-expected DAR is a frequent issue that can stem from various factors in the experimental workflow.

Potential Cause Troubleshooting Recommendations
Incomplete Antibody Reduction (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP or DTT). Insufficient reductant will not expose enough thiol groups for conjugation. Verify the number of free thiols per antibody using Ellman's assay before proceeding with the conjugation step.[8]
Inefficient Drug-Linker Reaction Ensure the this compound is not degraded and has been stored under the recommended conditions (typically -20°C or -80°C, protected from moisture). Optimize the reaction pH; for maleimide-thiol reactions, a pH of 6.5-7.5 is optimal.[8] Increase the molar excess of the drug-linker to the antibody to drive the reaction to completion.
Hydrolysis of Reactive Groups on the Linker If using a maleimide-functionalized linker, be aware that the maleimide (B117702) group can hydrolyze at higher pH, rendering it inactive. Maintain the recommended pH throughout the conjugation process.
Presence of Trisulfide Bonds in the Antibody Different batches of antibodies can have varying levels of trisulfide bonds, which can interfere with the reduction process and lead to inconsistent results. Consider pre-screening antibody batches for trisulfide content.
Low Antibody Concentration For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL.[8] If your antibody is too dilute, consider using an antibody concentration kit.
Suboptimal Reaction Kinetics Increase the incubation time for the conjugation reaction. While the reaction is often rapid, allowing it to proceed for a longer duration (e.g., 2 hours at 4°C or 30 minutes at room temperature) can improve efficiency.[8]

Issue 2: ADC Aggregation

Aggregation of the final ADC product is a significant concern as it can impact efficacy, pharmacokinetics, and immunogenicity.

Potential Cause Troubleshooting Recommendations
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[11] Optimize the stoichiometry of the linker-payload to the antibody ratio to achieve a lower, more homogeneous DAR.
Hydrophobicity of the Drug-Linker While maintaining antibody stability, a small percentage of an organic co-solvent (e.g., DMSO) can help to keep the hydrophobic drug-linker in solution. Work with lower concentrations of the antibody during conjugation to reduce the likelihood of intermolecular aggregation.
Improper Buffer Conditions Screen different buffer formulations for the final ADC product to identify conditions that enhance stability. The inclusion of excipients such as polysorbates or sugars can sometimes mitigate aggregation.
Physical Stress Avoid vigorous vortexing or shaking of the ADC solution; gentle mixing is recommended. Minimize the number of freeze-thaw cycles, as this can induce aggregation.
High Shear Stress During Mixing Use gentle mixing methods (e.g., slow orbital shaking or magnetic stirring) instead of rapid pipetting or vortexing, which can induce mechanical stress on the antibody.[11]

Experimental Protocols

Below are generalized protocols for the conjugation of this compound to an antibody via either cysteine or lysine residues. Note: These are starting points and will likely require optimization for your specific antibody and desired DAR.

Protocol 1: Cysteine-Based Conjugation

This protocol assumes the this compound has a maleimide group for reaction with free thiols.

1. Antibody Preparation:

  • Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

  • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

2. Antibody Reduction:

  • Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess will depend on the desired DAR.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours) to reduce the interchain disulfide bonds.

  • Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer (pH 6.5-7.5).[8]

3. Drug-Linker Conjugation:

  • Prepare a stock solution of this compound (with a maleimide group) in an organic solvent like DMSO.

  • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a set time (e.g., 1-2 hours).

4. Quenching the Reaction:

  • Add a quenching reagent, such as N-acetylcysteine, to react with any excess drug-linker.

5. Purification:

  • Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated drug-linker and any aggregates.

Protocol 2: Lysine-Based Conjugation

This protocol assumes the this compound has an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues.

1. Antibody Preparation:

  • Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).

  • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

2. Drug-Linker Preparation:

  • Dissolve the this compound (with an NHS ester) in an organic co-solvent such as DMSO.

3. Conjugation Reaction:

  • Add the dissolved drug-linker to the antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.

  • Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).

4. Purification:

  • Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated drug-linker and any aggregates.

Data Presentation

Table 1: Optimization of Molar Ratio for Cysteine Conjugation

Molar Ratio (Drug-Linker : Antibody)Average DAR (HIC)% Aggregation (SEC)
3:12.1< 1%
5:13.82.5%
8:15.58.1%
10:16.215.3%

Note: This is example data and will vary depending on the specific antibody and reaction conditions.

Table 2: Influence of pH on Lysine Conjugation Efficiency

Reaction pHAverage DAR (RPLC-MS)% Unconjugated Antibody
7.01.545%
7.52.815%
8.03.95%
8.54.1< 5%

Note: This is example data and will vary depending on the specific antibody and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis antibody Antibody (>95% Purity) reduction Antibody Reduction (if Cysteine Conjugation) antibody->reduction TCEP/DTT drug_linker This compound conjugation Conjugation (Optimized pH, Molar Ratio, Time) drug_linker->conjugation buffer Reaction Buffer (Degassed) buffer->reduction buffer->conjugation reduction->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (SEC / Protein A) quenching->purification dar_analysis DAR Analysis (HIC / RPLC-MS) purification->dar_analysis stability Stability Assessment (% Aggregation) purification->stability

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_low_dar Low DAR Troubleshooting cluster_aggregation Aggregation Troubleshooting start Low DAR or High Aggregation? check_reduction Verify Antibody Reduction (Ellman's Assay) start->check_reduction Low DAR optimize_dar Optimize for Lower DAR start->optimize_dar High Aggregation optimize_ratio Increase Drug-Linker Molar Ratio check_reduction->optimize_ratio check_ph Confirm Reaction pH (6.5-7.5 for Maleimide) optimize_ratio->check_ph increase_time Increase Reaction Time check_ph->increase_time use_cosolvent Use Organic Co-solvent (e.g., DMSO) optimize_dar->use_cosolvent gentle_mixing Gentle Mixing use_cosolvent->gentle_mixing optimize_buffer Screen Formulation Buffers gentle_mixing->optimize_buffer

Caption: Troubleshooting logic for common conjugation issues.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc ADC (this compound) receptor Tumor Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion cathepsin_b Cathepsin B lysosome->cathepsin_b mmae Free MMAE cathepsin_b->mmae Cleavage of Val-Cit Linker tubulin Tubulin Polymerization mmae->tubulin Inhibition apoptosis Apoptosis tubulin->apoptosis Leads to

Caption: Mechanism of action for a Val-Cit-PABC-MMAE ADC.

References

Technical Support Center: Navigating the Hydrophobicity of Ac-Lys-Val-Cit-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hydrophobicity of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary contributors to the hydrophobicity of this compound ADCs?

A1: The hydrophobicity of these ADCs primarily stems from the cytotoxic payload, monomethyl auristatin E (MMAE), and the linker system.[1][2][3] The p-aminobenzyl carbamate (B1207046) (PABC) component of the Val-Cit linker, in particular, contributes to its hydrophobic nature.[2] The overall hydrophobicity of the ADC is often proportional to the drug-to-antibody ratio (DAR), with higher DARs leading to increased hydrophobicity.[1][4]

Q2: What are the common consequences of high ADC hydrophobicity?

A2: High hydrophobicity in this compound ADCs can lead to several challenges during development and in vivo application. These include:

  • Aggregation: Increased hydrophobicity is a major driver of protein aggregation, which can lead to manufacturing difficulties, reduced product yield, and potential immunogenicity.[5][6][7][8]

  • Poor Pharmacokinetics: Hydrophobic ADCs, especially those with high DARs, tend to be cleared more rapidly from circulation, leading to reduced exposure and a narrower therapeutic index.[1][4][9]

  • Reduced Solubility and Stability: The hydrophobic nature of the payload can decrease the overall solubility and conformational stability of the ADC.[7][10][11]

  • Off-Target Toxicity: Increased non-specific binding and uptake by organs like the liver can occur with more hydrophobic ADCs.[4]

Q3: How does the drug-to-antibody ratio (DAR) affect the hydrophobicity and performance of vc-MMAE ADCs?

A3: The DAR is a critical parameter influencing ADC performance. While a higher DAR increases the in vitro potency, it also significantly increases the ADC's overall hydrophobicity.[1][4][12] This heightened hydrophobicity in high-DAR ADCs (e.g., DAR 8) can lead to faster plasma clearance and a lower therapeutic index compared to ADCs with lower DARs (e.g., DAR 2 or 4).[1][13] Therefore, optimizing the DAR is a crucial step in balancing efficacy and safety.

Troubleshooting Guides

Issue 1: ADC Aggregation Observed During or After Conjugation

This is a common issue driven by the increased hydrophobicity of the ADC compared to the parent antibody.

Potential Causes:

  • High Hydrophobicity of Payload-Linker: The inherent hydrophobicity of the MMAE payload and the vc-PABC linker system is a primary cause.[2][6]

  • High Drug-to-Antibody Ratio (DAR): Higher DARs lead to more hydrophobic molecules on the antibody surface, increasing the propensity for aggregation.[2]

  • Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of organic solvents used to dissolve the payload-linker can promote aggregation.[6]

Troubleshooting Workflow for ADC Aggregation

cluster_0 Problem Identification cluster_1 Investigation & Characterization cluster_2 Mitigation Strategies cluster_3 Verification Observe_Aggregation ADC Aggregation Detected (e.g., by SEC) Characterize_Aggregation Quantify Aggregates (SEC) Observe_Aggregation->Characterize_Aggregation Assess_Hydrophobicity Measure Hydrophobicity (HIC) Characterize_Aggregation->Assess_Hydrophobicity Optimize_DAR Optimize DAR (Aim for lower, e.g., 2 or 4) Assess_Hydrophobicity->Optimize_DAR Modify_Linker Modify Linker/Payload Assess_Hydrophobicity->Modify_Linker Formulation Optimize Formulation Assess_Hydrophobicity->Formulation Conjugation_Process Modify Conjugation Process Assess_Hydrophobicity->Conjugation_Process Re-evaluate Re-evaluate Aggregation & Hydrophobicity Optimize_DAR->Re-evaluate Modify_Linker->Re-evaluate Formulation->Re-evaluate Conjugation_Process->Re-evaluate cluster_causes Causes of Hydrophobicity cluster_consequences Consequences Payload Hydrophobic Payload (MMAE) Hydrophobicity Increased ADC Hydrophobicity Payload->Hydrophobicity Linker Hydrophobic Linker (vc-PABC) Linker->Hydrophobicity DAR High DAR DAR->Hydrophobicity Aggregation Aggregation Hydrophobicity->Aggregation Clearance Rapid Clearance Hydrophobicity->Clearance Solubility Decreased Solubility Hydrophobicity->Solubility TI Narrower Therapeutic Index Clearance->TI cluster_analysis Analytical Workflow cluster_outputs Outputs ADC_Sample ADC Sample SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC Cytotoxicity In Vitro Cytotoxicity Assay ADC_Sample->Cytotoxicity Aggregation_Data Aggregation Profile (% Monomer, % Aggregate) SEC->Aggregation_Data DAR_Data DAR Profile (Average DAR, Species Distribution) HIC->DAR_Data Potency_Data Potency (IC50) Cytotoxicity->Potency_Data

References

Technical Support Center: Strategies to Reduce Immunogenicity of ADCs with Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during experiments with antibody-drug conjugates (ADCs) featuring the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are the main components of the this compound ADC that can contribute to immunogenicity?

A1: Any part of the ADC can potentially elicit an immune response. The main components of concern are:

  • Monoclonal Antibody (mAb): Non-human or chimeric antibodies are more likely to be immunogenic. Even humanized or fully human antibodies can contain immunogenic epitopes.

  • Linker (Ac-Lys-Val-Cit-PABC): The linker, or neo-epitopes created by its conjugation to the antibody and payload, can be recognized as foreign by the immune system.[1]

  • Payload (MMAE): The cytotoxic payload, monomethyl auristatin E (MMAE), can act as a hapten, becoming immunogenic when conjugated to the larger antibody carrier.[1]

Q2: What is the typical immunogenicity profile observed for ADCs using the vc-MMAE linker-payload?

A2: Clinical data from multiple studies involving vc-MMAE ADCs indicate that the incidence of anti-drug antibodies (ADAs) generally falls within the range reported for therapeutic monoclonal antibodies.[2][3] A significant finding is that in most patients, the ADA response is primarily directed against the mAb component of the ADC, rather than the linker or payload.[2][3] This suggests that the hapten-like structure of the vc-MMAE component plays a minimal role in the overall immunogenicity of these ADCs in many cases.[4]

Q3: How can the drug-to-antibody ratio (DAR) affect the immunogenicity of a vc-MMAE ADC?

A3: The drug-to-antibody ratio is a critical parameter influencing the ADC's properties. Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to aggregation, which is a known risk factor for immunogenicity. Additionally, ADCs with higher DARs may exhibit faster plasma clearance and a lower maximum tolerated dose.[5] Optimizing the DAR is crucial; studies have shown that a lower drug loading (e.g., DAR of 2 or 4) can improve the therapeutic index compared to a higher loading (e.g., DAR of 8).[5] Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR.[6]

Q4: What are the primary strategies to reduce the immunogenicity of our vc-MMAE ADC?

A4: A multi-pronged approach is recommended:

  • Antibody Deimmunization: Utilize fully human or humanized antibodies. Computational and experimental methods can be used to identify and remove potential T-cell and B-cell epitopes from the antibody sequence.[7][8][9]

  • Linker-Payload Modification: While the vc-MMAE linker is widely used, subtle modifications can be explored. This includes introducing chemical changes to the linker to enhance its stability in plasma, which may reduce the premature release of the payload.[10][11] Developing more hydrophilic linkers can also mitigate aggregation-related immunogenicity.[12]

  • Payload Engineering: Novel auristatin derivatives with improved properties are being developed.[13] Another strategy is the co-administration of a payload-binding Fab fragment that sequesters free, unconjugated MMAE in circulation, thereby reducing off-target toxicity that could contribute to an immune response.[14]

  • DAR Optimization: Carefully select the DAR to balance potency with a favorable safety and pharmacokinetic profile.[5][6]

Troubleshooting Guides

This section provides guidance on common issues encountered during the immunogenicity assessment of vc-MMAE ADCs.

Issue 1: High background or false positives in Anti-Drug Antibody (ADA) screening assay (Bridging ELISA)
Potential Cause Troubleshooting Steps
Non-specific binding Optimize blocking buffer (e.g., try different blocking agents, increase concentration or incubation time). Increase the number of wash steps and/or the salt concentration in the wash buffer to reduce weak, off-target interactions.[15]
Poor reagent quality Ensure all reagents, including the conjugated ADC used for capture and detection, are of high quality and have been stored correctly. Use a new batch or lot of reagents if aggregation is suspected.[15]
Matrix effects Test different sample dilutions to minimize interference from components in the serum or plasma.[15]
Incorrect incubation times/temperatures Adhere strictly to the optimized protocol for incubation times and temperatures.[15]
Issue 2: Inconsistent or weak signal in ADA screening assay
Potential Cause Troubleshooting Steps
Suboptimal reagent concentration Titrate the capture and detection reagents (biotinylated and HRP-labeled ADC) to determine the optimal concentrations.
Inefficient antibody labeling Verify the conjugation efficiency of biotin (B1667282) and HRP to the ADC. Strictly follow labeling instructions and avoid substances that interfere with the reaction.[15]
Insufficient incubation time Ensure adequate incubation times for each step as per the validated protocol.
Improper plate coating Consider longer coating times, different coating buffers, or higher concentrations of the capture reagent.[15]
Issue 3: Difficulty in determining the domain specificity of the ADA response
Potential Cause Troubleshooting Steps
Lack of appropriate competitor reagents For the confirmatory and characterization steps, use the unconjugated mAb, a linker-drug conjugate, and potentially the free payload as competitors in the bridging ELISA to determine the target of the ADAs.
Insufficient assay sensitivity Optimize the confirmatory assay to ensure that a sufficient signal reduction can be observed upon competition.
Complex immune response The ADA response may be polyclonal, with antibodies targeting multiple domains. Analyze the competition data carefully to identify the predominant specificity.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of vc-MMAE ADCs.

Table 1: Clinical Immunogenicity of Eight vc-MMAE ADCs [2][3]

ADCIndicationNumber of PatientsADA Incidence (%)ADA Specificity (Predominantly against)
A Solid Tumors591.7mAb
B Solid Tumors280-
C Non-Hodgkin Lymphoma731.4mAb
D Solid Tumors482.1mAb
E Ovarian Cancer8731.0mAb
F Solid Tumors5335.8mAb
G Lung Cancer6716.4mAb
H Solid Tumors310-

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on In Vivo Antitumor Activity [5]

ADC Construct (cAC10-vc-MMAE)DARIn Vivo Antitumor Activity (at equal mAb dose)
E2 2Active, but required higher doses
E4 4Comparable to E8
E8 8Potent

Experimental Protocols

Protocol: Anti-Drug Antibody (ADA) Bridging ELISA

This protocol provides a general framework for a bridging ELISA to screen for ADAs.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated ADC

  • Horseradish Peroxidase (HRP)-labeled ADC

  • Patient/animal serum samples

  • Positive and negative control sera

  • Wash Buffer (e.g., PBST)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Capture: Add 100 µL of biotinylated ADC (at a pre-determined optimal concentration) to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature.[16]

  • Wash: Wash the plate three times with Wash Buffer.[16]

  • Blocking: Add 200 µL of Assay Diluent to each well and incubate for 1 hour to block non-specific binding sites.

  • Wash: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples (patient, positive control, negative control) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of HRP-labeled ADC (at a pre-determined optimal concentration) to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm.

For Confirmatory/Domain Specificity Assay: Before the "Sample Incubation" step, pre-incubate the serum samples with an excess of unconjugated ADC (for confirmation), the unconjugated mAb, or the linker-payload to identify the specific domain targeted by the ADAs.

Protocol: T-Cell Proliferation Assay

This assay assesses the potential of an ADC to induce a T-cell-dependent immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Complete RPMI medium

  • Test ADC, negative control (unconjugated mAb), positive control (e.g., KLH)

  • 96-well U-bottom plates

  • Flow cytometer

  • Antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label with CFSE: Label the PBMCs with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

  • Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Stimulation: Add the test ADC, negative control, and positive control to the wells at various concentrations. Culture the cells for 6-7 days at 37°C, 5% CO₂.

  • Staining: After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T-cell population and analyze the CFSE fluorescence histogram. A decrease in CFSE intensity indicates cell proliferation. The percentage of proliferating cells can be quantified.

Visualizations

immunogenicity_pathway cluster_0 ADC Administration & Processing cluster_1 T-Cell & B-Cell Activation ADC ADC APC Antigen Presenting Cell (e.g., Dendritic Cell) ADC->APC Uptake B_Cell B-Cell ADC->B_Cell BCR Recognition Internalization Internalization & Processing APC->Internalization Peptide_Presentation Peptide Presentation on MHC-II Internalization->Peptide_Presentation T_Helper_Cell CD4+ T-Helper Cell Peptide_Presentation->T_Helper_Cell TCR Recognition T_Helper_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation ADA Anti-Drug Antibodies (ADAs) Plasma_Cell->ADA Production ADA->ADC Binding & Neutralization

Caption: T-cell dependent immunogenicity pathway for ADCs.

experimental_workflow cluster_screening Tier 1: Screening cluster_confirmation Tier 2: Confirmation cluster_characterization Tier 3: Characterization Screen Screen Samples for ADAs (Bridging ELISA) Confirm Confirm Positive Samples (Competition ELISA) Screen->Confirm If Positive Titer Determine ADA Titer Confirm->Titer If Confirmed Specificity Determine Domain Specificity (mAb, Linker, Payload) Confirm->Specificity Neutralization Neutralizing Antibody (NAb) Assay (Cell-based or Ligand Binding) Confirm->Neutralization

Caption: Tiered approach for ADC immunogenicity testing.

References

mitigating the bystander effect in healthy tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mitigating the Bystander Effect in Healthy Tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for studying and mitigating the detrimental effects of bystander signaling on healthy cells during therapeutic interventions.

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of healthy tissues?

The bystander effect is a phenomenon where cells that are not directly damaged by a therapeutic agent (like radiation or a chemotherapy drug) exhibit signs of damage, such as DNA breaks, apoptosis, or senescence, after receiving signals from nearby treated cells.[1][2] While this can enhance the killing of cancer cells, it poses a significant risk to surrounding healthy tissues, potentially leading to unwanted side effects and long-term complications.[3][4] The primary goal is to protect normal tissue from these off-target effects without compromising the therapy's efficacy against the tumor.[1]

Q2: What are the principal mechanisms that transmit bystander signals to healthy cells?

Bystander signaling is primarily mediated through two interconnected pathways:

  • Gap Junction Intercellular Communication (GJIC): Direct cell-to-cell channels formed by connexin proteins allow the passage of small molecules (<1.2 kDa), including ions (e.g., Ca²⁺) and second messengers, from a damaged cell to its healthy neighbors.[5][6] This direct communication can propagate death signals efficiently through a tissue.

  • Soluble Factor Secretion: Damaged cells release a variety of signaling molecules into the extracellular environment.[1] These factors can diffuse and act on nearby (paracrine signaling) or distant healthy cells. Key mediators include reactive oxygen and nitrogen species (ROS/RNS), cytokines (e.g., IL-6, IL-8, IL-33), and growth factors like TGF-β1.[7][8][9]

Q3: What are the most common experimental models to study the bystander effect in vitro?

The most common in vitro models are:

  • Co-culture Assays: Directly damaged or "producer" cells are cultured together with "bystander" or "reporter" cells. This setup allows for the study of both GJIC and soluble factor-mediated effects.[5][10]

  • Conditioned Medium Transfer Assays: Medium is harvested from treated cells and transferred to a separate culture of untreated bystander cells. This method specifically isolates the effects of stable, secreted soluble factors.[5][11]

  • Transwell Assays: Producer and bystander cells are cultured in the same well but are separated by a microporous membrane. This allows the free passage of soluble factors but prevents direct cell-to-cell contact, thereby isolating paracrine signaling.[11]

Q4: What are the primary strategies for ?

Mitigation strategies aim to interrupt the transmission of damaging signals. The main approaches include:

  • Inhibition of Gap Junctions: Pharmacological agents like carbenoxolone (B1668346) (CBX), lindane, and octanol (B41247) can block GJIC, preventing the cell-to-cell transfer of toxic signals.[12][13][14]

  • Scavenging of Reactive Species: Antioxidants such as N-acetyl-L-cysteine (NAC) and dimethyl sulfoxide (B87167) (DMSO) can neutralize ROS and RNS, which are key soluble mediators of bystander damage.[3][12]

  • Targeting Signaling Pathways: Inhibitors of key signaling nodes, such as the COX-2/MAPK pathway (e.g., with NS-398 or PD 98059) or TGF-β signaling, can block the intracellular response of bystander cells to the damaging signals.[1][3][15]

Troubleshooting Experimental Assays

This guide addresses common issues encountered during in vitro bystander effect experiments.

Problem Possible Cause Solution Reference
Co-Culture Assays
High variability in bystander cell death between replicate wells.1. Inconsistent cell seeding density.2. Uneven distribution of producer and bystander cells.3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension. Use an automated cell counter and calibrated pipettes.2. After seeding, gently swirl the plate to ensure even distribution.3. Avoid using the outermost wells; fill them with sterile PBS to create a humidity barrier.[5]
No significant bystander killing is observed.1. Inefficient damage to producer cells.2. Bystander cells are resistant to the cytotoxic signals.3. Insufficient co-culture time.4. Lack of functional gap junctions or relevant receptors.1. Verify the efficacy of your primary treatment (e.g., radiation dose, drug concentration) on the producer cells alone.2. Confirm the sensitivity of the bystander cells to the specific cytotoxic agent in a separate experiment.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.4. Assess GJIC with a dye transfer assay. Verify receptor expression on bystander cells via Western blot or flow cytometry.[5]
Conditioned Medium Transfer Assays
Inconsistent results between different experiments.1. Variability in the production of bystander factors.2. Degradation of soluble factors during storage.3. Dilution of active factors below the effective concentration.1. Standardize conditions for generating the conditioned medium (cell density, treatment dose/duration, medium volume).2. Use conditioned medium immediately. If storage is needed, aliquot and store at -80°C to minimize freeze-thaw cycles.3. Avoid diluting the conditioned medium if possible. If necessary, perform a dilution series to find the optimal concentration.[5]
Gap Junction (Dye Transfer) Assays
High background fluorescence with Calcein AM.1. Spontaneous hydrolysis of Calcein AM.2. Incomplete removal of excess dye.3. "Leaky" cell lines.1. Prepare Calcein AM working solution fresh for each experiment and protect it from light.2. Increase the number of gentle washes after loading donor cells.3. Minimize incubation times with the dye and during the co-culture period.[5]
γH2AX Foci Staining
Weak or no γH2AX signal.1. Ineffective primary antibody.2. Insufficient DNA damage.3. Incorrect timing of cell fixation.1. Validate the primary antibody and use a positive control (e.g., cells treated with a known DNA damaging agent).2. Confirm that the initial treatment is causing double-strand breaks.3. Fix cells at the optimal time post-treatment (e.g., 30 minutes to 4 hours for peak signal).[2][16]
High, non-specific background staining.1. Insufficient blocking.2. Secondary antibody is binding non-specifically.3. Over-fixation of tissues.1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).2. Run a control without the primary antibody.3. Optimize fixation time and conditions.[16]

Quantitative Data on Bystander Effect Mitigation

The following tables summarize quantitative data from studies investigating strategies to reduce the bystander effect.

Table 1: Efficacy of Gap Junction Inhibitors

InhibitorConcentrationCell Line / ModelEndpoint Measured% Reduction in Bystander EffectReference
Octanol1 mM661W PhotoreceptorsApoptosis (SYTOX staining)Significant decrease in bystander apoptosis[14]
Quinine50 µM661W PhotoreceptorsApoptosis (SYTOX staining)Significant decrease in bystander apoptosis[14]
Meclofenamic Acid100 µM661W PhotoreceptorsApoptosis (SYTOX staining)Significant decrease in bystander apoptosis[14]
Lindane30 µMV79 cells (3D model)Cell Survival~50% protection of bystander cells[12]
Carbenoxolone (CBX)100 µMEndothelial CellsCa²⁺ Wave Propagation Speed>70% reduction[13]

Table 2: Efficacy of ROS/RNS Scavengers and Signaling Inhibitors

Inhibitor/ScavengerConcentrationCell Line / ModelEndpoint Measured% Reduction in Bystander EffectReference
Dimethyl Sulfoxide (DMSO)700 mMV79 cells (3D model)Cell Survival~30% protection of bystander cells[12]
L-NIO (NOS inhibitor)500 µMEndothelial CellsNitric Oxide (NO) Signal>70% reduction[13]
N-acetyl-L-cysteine (NAC)Not specifiedHuman breast cancer cellsDNA Damage (γH2AX foci)Significant attenuation of DNA damage[3]
PD 98059 (MEK-ERK inhibitor)25 µMHuman fibroblastsMicronucleus FormationAlmost complete inhibition[1]
Anti-TGF-β1 AntibodyNot specifiedT98G Glioma CellsNitric Oxide (NO) ProductionSignificant inhibition[8]

Visualizations: Pathways and Workflows

Bystander_Signaling_Pathways cluster_damaged Damaged Healthy Cell (e.g., by Radiation) cluster_bystander Bystander Healthy Cell cluster_mediation Mediation Pathways Damaged_Cell DNA Damage (DSBs) ATM ATM Activation Damaged_Cell->ATM ROS_RNS_Source ROS / RNS Production Damaged_Cell->ROS_RNS_Source GJIC Gap Junctions (Ca²⁺, small molecules) Damaged_Cell->GJIC GJIC NFkB NF-κB Pathway ATM->NFkB MAPK_damaged MAPK Pathway ATM->MAPK_damaged Cytokines Cytokine & COX-2 Gene Expression (IL-6, IL-8, TGF-β, COX-2) NFkB->Cytokines MAPK_damaged->Cytokines Soluble_Factors Secreted Soluble Factors (Cytokines, ROS, NO, TGF-β) ROS_RNS_Source->Soluble_Factors Cytokines->Soluble_Factors Receptors Cytokine / GF Receptors MAPK_bystander MAPK Pathway Receptors->MAPK_bystander Ca_Signal Ca²⁺ Signaling Receptors->Ca_Signal COX2 COX-2 Activation MAPK_bystander->COX2 iNOS iNOS Activation MAPK_bystander->iNOS Mitigate_MAPK Inhibit with PD 98059 MAPK_bystander->Mitigate_MAPK ROS_RNS_Bystander ROS / RNS Production COX2->ROS_RNS_Bystander Mitigate_COX2 Inhibit with NS-398 COX2->Mitigate_COX2 DNA_Damage_Bystander DNA Damage Apoptosis Senescence ROS_RNS_Bystander->DNA_Damage_Bystander iNOS->DNA_Damage_Bystander Ca_Signal->DNA_Damage_Bystander GJIC->Ca_Signal Mitigate_GJIC Block with CBX, Lindane GJIC->Mitigate_GJIC Soluble_Factors->Receptors Paracrine Signaling Mitigate_Soluble Scavenge with Antioxidants (NAC) Soluble_Factors->Mitigate_Soluble

Key signaling pathways in the radiation-induced bystander effect.

Experimental_Workflows cluster_coculture Co-Culture Assay cluster_medium_transfer Conditioned Medium Transfer Assay cluster_gjic Gap Junction (Dye Transfer) Assay A1 1. Seed Producer & Bystander Cells Together A2 2. Apply Treatment (e.g., Radiation, Drug) A1->A2 A3 3. Co-incubate (24-72h) A2->A3 A4 4. Measure Bystander Cell Endpoint (Viability, Apoptosis, DNA Damage) A3->A4 B1 1. Culture & Treat Producer Cells B2 2. Harvest Supernatant (Conditioned Medium) B1->B2 B3 3. Transfer Medium to Untreated Bystander Cells B2->B3 B4 4. Incubate (24-72h) B3->B4 B5 5. Measure Bystander Cell Endpoint B4->B5 C1 1. Load 'Donor' Cells with Calcein AM C2 2. Co-culture with 'Acceptor' Cells C1->C2 C3 3. Incubate to Allow Dye Transfer (2-4h) C2->C3 C4 4. Quantify Dye Transfer (Microscopy or Flow Cytometry) C3->C4

Common in vitro experimental workflows for studying bystander effects.

Detailed Experimental Protocols

Protocol 1: Conditioned Medium Transfer Assay for Bystander Effect

This protocol is used to assess the impact of soluble factors released by treated cells on bystander cells.

Materials:

  • Producer and bystander cell lines

  • Complete culture medium

  • Treatment agent (e.g., radiation source, chemotherapeutic drug)

  • Sterile centrifuge tubes and filters (0.22 µm)

  • Multi-well plates (e.g., 96-well) for bystander cell culture

  • Reagents for endpoint analysis (e.g., CellTiter-Glo® for viability, Caspase-Glo® for apoptosis)

Procedure:

  • Prepare Producer Cells: Seed producer cells in a T-75 flask or 10 cm dish and grow to ~80% confluency.

  • Treatment: Treat the producer cells with the desired agent (e.g., irradiate with 2 Gy or add a cytotoxic drug). Include an untreated control flask.

  • Generate Conditioned Medium: Incubate the treated cells for a predetermined period (e.g., 24 hours) to allow for the accumulation of bystander factors in the medium.

  • Harvest Conditioned Medium: Carefully collect the supernatant (medium) from the treated and control flasks into sterile centrifuge tubes.

  • Clarify Medium: Centrifuge the collected medium at 400 x g for 5 minutes to pellet any detached cells or debris.[11]

  • Sterilize Medium: Filter the supernatant through a 0.22 µm sterile filter to ensure no cells are transferred. This is your conditioned medium (CM).

  • Prepare Bystander Cells: One day prior, seed the bystander cells in a 96-well plate at a density that allows for growth over the assay period.

  • Apply Conditioned Medium: Remove the existing medium from the bystander cells and replace it with the harvested CM (from both treated and control producer cells).

  • Incubation: Incubate the bystander cells for 24-72 hours.

  • Endpoint Analysis: Measure the desired endpoint (e.g., cell viability, apoptosis, DNA damage) according to the manufacturer's protocol for your chosen assay. Compare the effect of CM from treated cells to CM from control cells.

Protocol 2: Gap Junction Intercellular Communication (GJIC) Dye Transfer Assay

This assay assesses the functionality of gap junctions by monitoring the transfer of a fluorescent dye between cells.[6]

Materials:

  • Calcein AM (cell-permeant, becomes fluorescent in live cells)

  • DiI or DiD (lipophilic membrane stain, does not pass through gap junctions)

  • Donor and acceptor cell lines

  • Fluorescence microscope or flow cytometer

  • Complete culture medium and PBS

Procedure:

  • Prepare Donor Cells: Harvest and resuspend the donor cell population. Add Calcein AM to a final concentration of 10 µM and incubate at 37°C for 10-15 minutes. This will label the cytoplasm green.

  • Prepare Acceptor Cells: Harvest and resuspend the acceptor cell population. Add DiI to a final concentration of 2.5 µM and incubate similarly. This will label the cell membrane red.

  • Wash Cells: After incubation, wash both cell populations three times with sterile PBS to remove excess dye.

  • Co-culture: Mix the labeled donor and acceptor cells at a 1:1 ratio and plate them in a multi-well plate or on a glass-bottom dish. Allow them to adhere and form junctions.

  • Incubation for Dye Transfer: Incubate the co-culture for 2-4 hours to allow for the transfer of Calcein from donor to acceptor cells.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. Acceptor cells that are in contact with donor cells and have functional gap junctions will appear dual-positive (red membrane and green cytoplasm).

    • Flow Cytometry (Quantitative): Harvest the co-cultured cells and analyze using a flow cytometer. Quantify the percentage of DiI-positive cells that have also become Calcein-positive. This percentage represents the extent of GJIC.[5]

Protocol 3: Clonogenic Survival Assay for Bystander Cytotoxicity

This assay measures the ability of single cells to proliferate and form colonies after exposure to bystander signals, providing a measure of long-term cell survival.[17][18]

Materials:

  • Producer and bystander cell lines

  • 6-well or 10 cm culture plates

  • Treatment agent

  • Conditioned medium (prepared as in Protocol 1)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Prepare Bystander Cells: Harvest and count bystander cells, preparing a single-cell suspension.

  • Cell Seeding: Perform serial dilutions and seed a precise, low number of bystander cells (e.g., 200-1000 cells) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity.

  • Apply Bystander Stimulus: Replace the standard medium with conditioned medium (from treated and control producer cells) 24 hours after seeding.

  • Incubation: Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 7-14 days, or until visible colonies (typically >50 cells) have formed.

  • Fix and Stain Colonies:

    • Aspirate the medium and gently wash the plates with PBS.

    • Add a fixative (e.g., 10% formalin or ice-cold methanol) for 10-15 minutes.

    • Remove the fixative and add crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count Colonies: Count the number of colonies in each well.

  • Calculate Surviving Fraction: The surviving fraction is calculated as: (Number of colonies formed after treatment / Number of cells seeded) / (Number of colonies formed in control / Number of cells seeded). A decrease in the surviving fraction for cells treated with conditioned medium from damaged cells indicates bystander-induced cytotoxicity.

Disclaimer: This technical support center provides generalized information and protocols. Researchers should optimize all experimental conditions, including cell seeding densities, reagent concentrations, and incubation times, for their specific cell lines and experimental systems.

References

Technical Support Center: Optimizing Ac-Lys-Val-Cit-PABC-MMAE ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs) and strategies to improve their pharmacokinetic (PK) properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor pharmacokinetic profile of Val-Cit-MMAE ADCs?

A1: The primary factors influencing the pharmacokinetic profile of Val-Cit-MMAE ADCs include:

  • Linker Instability: The valine-citrulline (Val-Cit) linker is susceptible to premature cleavage in the systemic circulation, particularly in mouse models, leading to off-target release of the cytotoxic payload.[1] This premature cleavage can also be mediated by human neutrophil elastase, raising concerns about potential off-target toxicities.[2][3][4][5]

  • Hydrophobicity: The this compound linker-drug is inherently hydrophobic. Increased hydrophobicity of the ADC can lead to aggregation and accelerated clearance from circulation, primarily through uptake by the liver.[1][6]

  • High Drug-to-Antibody Ratio (DAR): While a higher DAR can enhance potency, it also increases the overall hydrophobicity of the ADC. This often results in faster clearance, lower tolerability, and a narrower therapeutic index.[7][8][9] ADCs with a high DAR (e.g., 8 or more) have been shown to have significantly higher clearance rates compared to those with lower DARs (e.g., 2 or 4).[7][10]

Q2: How can we improve the stability of the Val-Cit linker in preclinical mouse models?

A2: A common issue in preclinical studies is the rapid cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[1][11] To address this, consider the following strategies:

  • Linker Modification: Incorporating a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker has been demonstrated to significantly enhance stability in mouse plasma by reducing susceptibility to Ces1c cleavage.[1][12]

  • Alternative Dipeptides: Exploring alternative dipeptide linkers, such as valine-alanine (Val-Ala), which is less hydrophobic than Val-Cit, can also improve plasma stability.[1]

Q3: What are the analytical methods recommended for characterizing the pharmacokinetic properties of our ADC?

A3: A comprehensive pharmacokinetic characterization of an ADC involves quantifying three key components in biological matrices:

  • Total Antibody: Measures all antibody species, conjugated and unconjugated.

  • Antibody-Conjugated MMAE (acMMAE): Represents the intact ADC.

  • Unconjugated (Free) MMAE: Quantifies the prematurely released cytotoxic payload.[13]

Commonly used bioanalytical methods include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and high-throughput method for quantifying total antibody and acMMAE.[14][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides detailed information and is highly sensitive for quantifying both the antibody and the unconjugated cytotoxic drug.[14]

Q4: How does the Drug-to-Antibody Ratio (DAR) impact the ADC's pharmacokinetic profile?

A4: The DAR is a critical parameter that significantly influences the PK of ADCs. Generally, a higher DAR leads to:

  • Increased Hydrophobicity: This can result in a greater propensity for aggregation and faster clearance.[7][8]

  • Accelerated Clearance: Studies have shown that ADCs with higher DAR values have a faster systemic clearance and a shorter half-life.[7][9][10]

  • Lower Tolerability: Higher DAR ADCs are often associated with lower tolerability and a narrower therapeutic index.[7][9]

Optimizing the DAR is crucial to strike a balance between potency and a favorable pharmacokinetic profile. A DAR of 3-4 is often considered a good balance for maytansinoid ADCs.[9]

Troubleshooting Guides

Issue 1: Rapid Clearance and Poor Exposure of the ADC in a Mouse Xenograft Model

Possible Causes:

  • Linker Instability in Mouse Plasma: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1][11]

  • High Hydrophobicity: The linker-payload combination can increase the ADC's hydrophobicity, leading to rapid clearance by the liver.[1]

  • High Drug-to-Antibody Ratio (DAR): A high DAR increases hydrophobicity and can accelerate clearance.[1]

  • Aggregation: Increased hydrophobicity can lead to the formation of aggregates, which are rapidly cleared from circulation.

Troubleshooting Strategies:

  • Assess Linker Stability:

    • Experiment: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma.

    • Expected Outcome: A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.

  • Modify the Linker:

    • Action: Synthesize the ADC with a more stable linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker.[1][12]

    • Rationale: The addition of glutamic acid at the P3 position has been shown to significantly increase stability in mouse plasma.[12]

  • Reduce Hydrophobicity:

    • Action 1: Switch to a more hydrophilic linker, such as the Val-Ala linker.[1]

    • Action 2: Incorporate hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), into the linker design.[17]

    • Action 3: If possible, select a less hydrophobic cytotoxic payload.[1]

  • Optimize the Drug-to-Antibody Ratio (DAR):

    • Action: Aim for a lower, more homogeneous DAR (e.g., 2 or 4).

    • Rationale: A lower DAR generally reduces hydrophobicity-driven clearance.[7][8][9]

  • Characterize Aggregation:

    • Experiment: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.

    • Action: If aggregation is high, consider formulation development to identify buffer conditions that minimize aggregation.

Issue 2: High Levels of ADC Aggregation Detected

Possible Causes:

  • Hydrophobicity of the Linker-Payload: The Val-Cit-PABC-MMAE construct is hydrophobic and can promote self-association of ADC molecules.

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity and the likelihood of aggregation.[1]

  • Inappropriate Formulation: The buffer conditions (e.g., pH, excipients) may not be optimal for maintaining ADC stability.

Troubleshooting Strategies:

  • Quantify Aggregation:

    • Experiment: Perform size-exclusion chromatography (SEC) to determine the percentage of aggregates.

  • Reduce Hydrophobicity:

    • Action 1: Utilize a more hydrophilic linker, such as Val-Ala.[1]

    • Action 2: Incorporate hydrophilic spacers (e.g., PEG) into the linker.[17]

    • Action 3: Consider using a more hydrophilic cytotoxic payload if the project allows.

  • Optimize the DAR:

    • Action: Produce ADCs with a lower average DAR and characterize the impact on aggregation and efficacy.

  • Formulation Development:

    • Action: Screen different buffer formulations by varying pH and including excipients known to reduce protein aggregation.

Issue 3: Concerns about Off-Target Toxicity

Possible Causes:

  • Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of free MMAE in the bloodstream.[2][3][4][5] This can cause damage to healthy cells, particularly hematopoietic cells, leading to toxicities like neutropenia.[3][5]

  • "Bystander Effect" in Healthy Tissues: If the membrane-permeable MMAE is released prematurely, it can diffuse into and kill healthy bystander cells.

Mitigation Strategies:

  • Enhance Linker Stability:

    • Action: Employ more stable linkers, such as the Glu-Val-Cit tripeptide linker, which has shown increased resistance to cleavage by non-target proteases.[18]

  • Payload Selection:

    • Action: For applications where a bystander effect is not desired or to limit off-target effects, consider a less membrane-permeable payload.

  • Consider Non-Cleavable Linkers:

    • Action: If compatible with the mechanism of action of the payload, a non-cleavable linker can be used. These linkers release the payload only after the lysosomal degradation of the antibody, minimizing off-target release.

Data Presentation

Table 1: Impact of Linker Modification on ADC Stability in Mouse Plasma

LinkerRelative Stability in Mouse Plasma (Compared to Val-Cit)Reference
Val-Cit1x[12]
Glu-Val-CitSignificantly Increased[12]

Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Clearance

ADCAverage DARClearance (Relative to Low DAR ADC)Reference
Anti-CD30-vc-MMAE2 or 41x[7]
Anti-CD30-vc-MMAE83-4x Higher[7][10]
Maytansinoid ADC< 61x[8][9]
Maytansinoid ADC9-10~5x Higher[8][9]

Table 3: Comparative Pharmacokinetic Parameters of Clinically Approved vc-MMAE ADCs

ParameterBrentuximab VedotinPolatuzumab VedotinReference
Antibody-Conjugated MMAE (acMMAE) [13]
Cmax (µg/mL)~30~30[13]
AUC (µg*day/mL)~100~100[13]
t1/2 (days)~4-6~6-8[13]
Total Antibody [13]
t1/2 (days)~20~12[13]
Unconjugated MMAE [13]
Cmax (ng/mL)~5~4[13]
Tmax (days)~2~2[13]

Note: Values are approximate and can vary depending on the specific study and patient population.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., mouse, rat, monkey, human).

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Processing: At each time point, immediately stop the reaction by adding 3 volumes of a cold protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard) to the plasma aliquot.

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the released payload using a validated LC-MS/MS method.

    • Alternatively, analyze the intact ADC in the plasma samples using an appropriate method like ELISA or Hydrophobic Interaction Chromatography (HIC).[1]

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of the released payload against time.

    • Calculate the half-life (t½) of the ADC in the plasma of each species. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like Ces1c.[1]

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

Methodology:

  • System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector. A bio-inert system is recommended to prevent sample adsorption.[19]

  • Column: Select a size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[20]

  • Mobile Phase: An aqueous mobile phase is typically used. For hydrophobic ADCs, the addition of an organic modifier (e.g., 15% isopropanol (B130326) or acetonitrile) may be necessary to prevent non-specific interactions with the stationary phase and improve peak shape.[19][20]

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluate at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregation.

Visualizations

Experimental_Workflow_for_ADC_PK_Assessment cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Study cluster_bioanalysis Bioanalytical Methods cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis plasma_stability In Vitro Plasma Stability Assay (Mouse, Rat, Monkey, Human) animal_model Select Animal Model (e.g., Mouse Xenograft) plasma_stability->animal_model informs aggregation_analysis Size-Exclusion Chromatography (SEC) for Aggregation aggregation_analysis->animal_model informs dosing ADC Administration (e.g., Intravenous) animal_model->dosing sampling Serial Blood/Tissue Sampling dosing->sampling bioanalysis Bioanalytical Quantification sampling->bioanalysis elisa ELISA (Total Ab, acMMAE) bioanalysis->elisa lcms LC-MS/MS (Free MMAE, Total Ab, acMMAE) bioanalysis->lcms pk_modeling PK Modeling and Simulation elisa->pk_modeling lcms->pk_modeling exposure_response Exposure-Response Analysis (Efficacy and Toxicity) pk_modeling->exposure_response

Caption: Workflow for preclinical pharmacokinetic assessment of an ADC.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Tumor Cell ADC This compound ADC receptor Target Antigen ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Receptor-Mediated Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking tubulin Tubulin Dimers lysosome->tubulin 4. Linker Cleavage by Cathepsin B & MMAE Release microtubules Microtubules tubulin->microtubules 5. Inhibition of Polymerization apoptosis Apoptosis microtubules->apoptosis 6. Cell Cycle Arrest (G2/M) & Induction of Apoptosis

Caption: Signaling pathway of MMAE from ADC internalization to apoptosis induction.

References

Technical Support Center: Scaling Up Ac-Lys-Val-Cit-PABC-MMAE ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up this compound ADC production?

Scaling up the production of this compound ADCs presents several challenges rooted in the complexity of these molecules.[1][2][3][4][5] Key difficulties include:

  • Maintaining a consistent Drug-to-Antibody Ratio (DAR): Achieving a specific and narrow DAR distribution is crucial for the ADC's efficacy and safety.[6][][8] Variations in reaction conditions can lead to either under-conjugation, reducing potency, or over-conjugation, which can increase toxicity and aggregation.[6][]

  • Controlling Aggregation: The hydrophobic nature of the MMAE payload and the linker can induce the ADC to aggregate.[9][10][11][12][13] Aggregation is a critical quality attribute to control as it can impact efficacy, safety, and stability.[13][14]

  • Ensuring Efficient and Scalable Purification: The purification process must effectively remove unreacted antibody, free drug-linker, residual solvents, and aggregates.[11][15] Standard purification methods may need significant optimization for larger scales.[11]

  • Formulation and Long-Term Stability: ADCs are often less stable than their parent monoclonal antibodies (mAbs) and are susceptible to degradation through aggregation or deconjugation.[2][16][17] Developing a stable formulation, often requiring lyophilization, is critical for ensuring shelf-life.[2][16][17][18][19]

Q2: What is a typical Drug-to-Antibody Ratio (DAR) for vc-MMAE ADCs and why is it important?

For most vc-MMAE ADCs, the target average DAR is typically between 2 and 4.[] This range is considered optimal to balance therapeutic efficacy with potential toxicity and manufacturing challenges.[6][8] The DAR is a critical quality attribute because it directly influences the ADC's potency and therapeutic index.[8] Inconsistent DAR can lead to variability in clinical outcomes.[6]

Q3: Why is aggregation a significant concern for this compound ADCs?

Aggregation is a major concern due to the hydrophobicity of the MMAE payload.[9][10][11] When multiple hydrophobic drug-linkers are attached to the antibody, they can create hydrophobic patches on the protein surface, leading to self-association and aggregation.[11][12] Aggregates can reduce the therapeutic efficacy of the ADC and have the potential to be immunogenic in patients.[13]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: My average DAR is consistently below the target range (e.g., <3.5). What are the potential causes and how can I increase it?

Potential Cause Troubleshooting Steps & Solutions
Incomplete Antibody Reduction Verify Reduction Efficiency: Use Ellman's reagent to quantify the number of free sulfhydryl groups per antibody after the reduction step. An insufficient number of free thiols will directly lead to a lower DAR. Optimize Reduction Conditions: Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Optimize the incubation time and temperature. Be cautious, as over-reduction can lead to antibody fragmentation and aggregation.
Drug-Linker Instability/Degradation Use Freshly Prepared Drug-Linker: The maleimide (B117702) group on the linker is susceptible to hydrolysis. Ensure that the drug-linker solution is prepared fresh before each conjugation reaction. Control pH: Maintain the pH of the conjugation reaction between 6.5 and 7.5 for optimal maleimide-thiol reaction. pH values outside this range can increase the rate of maleimide hydrolysis.[1]
Insufficient Molar Excess of Drug-Linker Increase Drug-Linker Ratio: Systematically increase the molar ratio of the this compound to the antibody in small increments. Monitor the impact on DAR and aggregation levels.
Suboptimal Reaction Kinetics Optimize Reaction Time and Temperature: While the maleimide-thiol reaction is generally fast, ensure sufficient reaction time (e.g., 1-2 hours). The reaction can be performed at room temperature or 4°C. Lower temperatures may require longer reaction times but can help to minimize aggregation.[20]
Inaccurate Concentration Measurements Verify Protein and Drug-Linker Concentrations: Use accurate methods to determine the concentrations of your antibody and drug-linker stock solutions. Inaccuracies in these initial measurements will lead to incorrect molar ratios in the conjugation reaction.
Issue 2: High Levels of Aggregation

Question: I am observing a high percentage of aggregates (>5%) in my ADC product by SEC analysis. What are the common causes and how can I mitigate this?

Potential Cause Troubleshooting Steps & Solutions
High DAR Optimize DAR: A higher DAR increases the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[6][9] If aggregation is an issue, consider targeting a slightly lower average DAR (e.g., 3.5 instead of 4).
Hydrophobic Nature of the Payload/Linker Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants like polysorbate 20/80, sugars, or amino acids) to identify a formulation that minimizes aggregation.[12] Immobilization during Conjugation: Consider immobilizing the antibody on a solid support during the conjugation reaction to prevent intermolecular interactions that lead to aggregation.[12]
Unfavorable Conjugation Conditions Control pH: Avoid pH values near the isoelectric point (pI) of the antibody during conjugation, as this can reduce solubility and promote aggregation.[12] Minimize Organic Solvent: While a co-solvent like DMSO is often necessary to dissolve the drug-linker, use the minimum amount required. High concentrations of organic solvents can denature the antibody and cause aggregation.[12] Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[20]
Shear Stress During Processing Gentle Mixing: Use gentle mixing methods during conjugation and subsequent purification steps. Avoid vigorous stirring or vortexing. Optimize TFF Parameters: During tangential flow filtration, use optimal feed flow rates and transmembrane pressures to minimize shear stress on the ADC.[21]
Freeze-Thaw Cycles Controlled Freezing and Thawing: If the ADC needs to be frozen, use a controlled-rate freezer to minimize cryo-concentration effects that can lead to aggregation.[17] Avoid multiple freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol outlines a general method for determining the drug-to-antibody ratio of a vc-MMAE ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the column temperature to 25-30°C.

    • Set the flow rate to 0.5-1.0 mL/min.

    • Set the UV detector to 280 nm.

  • Injection and Gradient:

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)-HPLC

This protocol provides a general method for quantifying aggregates in an ADC sample.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • HPLC Setup:

    • Equilibrate the SEC column with the mobile phase.

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.5-1.0 mL/min.

    • Set the UV detector to 280 nm.

  • Injection and Isocratic Elution:

    • Inject 10-20 µL of the prepared ADC sample.

    • Run the mobile phase isocratically for 15-20 minutes.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments. Aggregates will elute first, followed by the monomer, and then fragments.

    • Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Quantitative Data Summary

ParameterTypical Target Range/ValueAnalytical Method
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC-HPLC, RP-HPLC-MS
High Molecular Weight Species (Aggregates) < 5% (ideally < 2%)SEC-HPLC
Purity (Monomer) > 95%SEC-HPLC
Residual Free Drug-Linker < 1 µg/mg of ADCRP-HPLC, ELISA
Antibody Concentration for Conjugation 5 - 20 mg/mLUV-Vis (A280)
Molar Ratio of Reducing Agent to mAb 2-5 fold molar excessN/A
Molar Ratio of Drug-Linker to mAb 4-8 fold molar excessN/A
Conjugation Reaction pH 6.5 - 7.5pH meter
Conjugation Reaction Temperature 4 - 25 °CThermometer

Visualizations

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation cluster_downstream Downstream Processing mAb_Production mAb Production Reduction Antibody Reduction mAb_Production->Reduction Conjugation_Reaction Conjugation Reaction Reduction->Conjugation_Reaction DrugLinker_Prep Drug-Linker Preparation DrugLinker_Prep->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching Purification Purification (TFF/Chromatography) Quenching->Purification Formulation Formulation Purification->Formulation Lyophilization Lyophilization Formulation->Lyophilization Final_Product Final ADC Product Lyophilization->Final_Product Troubleshooting_Tree Start ADC Production Issue Low_DAR Low DAR? Start->Low_DAR High_Aggregation High Aggregation? Start->High_Aggregation Impurity_Issue Purification Issue? Start->Impurity_Issue Check_Reduction Check Reduction Efficiency (Ellman's) Low_DAR->Check_Reduction Yes Check_DAR_Level Is DAR too high? High_Aggregation->Check_DAR_Level Yes Check_Free_Drug High Free Drug? Impurity_Issue->Check_Free_Drug Yes Check_Linker Verify Drug-Linker Quality & Molar Ratio Check_Reduction->Check_Linker Optimize_Kinetics Optimize Reaction Time/Temp Check_Linker->Optimize_Kinetics Optimize_Formulation Optimize Buffer/Excipients Check_DAR_Level->Optimize_Formulation Control_Process Control Temp & Minimize Shear Optimize_Formulation->Control_Process Optimize_TFF Optimize TFF Diafiltration Check_Free_Drug->Optimize_TFF Add_Chromo_Step Consider HIC/SEC Polishing Step Optimize_TFF->Add_Chromo_Step

References

Addressing Batch-to-Batch Variability in Ac-Lys-Val-Cit-PABC-MMAE Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and manage batch-to-batch variability in the synthesis of Ac-Lys-Val-Cit-PABC-MMAE, a critical component in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.

Issue 1: Incomplete Coupling of Amino Acids, Particularly N-Acetyl-Lysine

Question: My analytical results (e.g., HPLC, Mass Spectrometry) show the presence of deletion sequences, indicating incomplete coupling of an amino acid. How can I resolve this?

Answer: Incomplete coupling is a common challenge in solid-phase peptide synthesis (SPPS) and can lead to significant impurities.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Steric Hindrance Bulky amino acid side chains or the growing peptide chain itself can block access to the N-terminus. Extend coupling times (e.g., 2-4 hours or overnight). Perform a "double coupling" by repeating the coupling step with fresh reagents. Consider gentle heating (e.g., 35-40°C), but monitor for potential racemization.
Peptide Aggregation The peptide chain can fold on the resin, making the N-terminus inaccessible. Use chaotropic salts like LiCl (0.5 M) in the coupling reaction to disrupt secondary structures. Switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF and DCM.
Inadequate Reagent Activation The coupling reagents may not be sufficiently reactive. Switch to a more potent activating agent like HATU, HCTU, or PyBOP. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the activated amino acid.
Poor Resin Swelling Incomplete swelling of the resin can limit reagent access. Ensure the resin is adequately swelled in the reaction solvent (e.g., DMF) for at least 30 minutes before the first coupling step.
Issue 2: Formation of Side Products

Question: I am observing unexpected peaks in my HPLC chromatogram and masses in my MS analysis that do not correspond to my target product or simple deletion sequences. What are these and how can I prevent them?

Answer: Side reactions can occur at various stages of peptide synthesis and are a major source of batch-to-batch variability.

Common Side Reactions and Prevention Strategies:

Side ReactionDescriptionPrevention Strategies
Racemization Loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. This is particularly a risk for amino acids like Cysteine and Histidine.Use coupling reagents known to suppress racemization, such as those with additives like HOBt or Oxyma. Avoid prolonged exposure to strong bases.
Aspartimide Formation The side chain carboxyl group of Aspartic acid can form a cyclic imide, which can then reopen to form a mixture of alpha and beta-peptides.Add HOBt to the piperidine (B6355638) solution used for Fmoc deprotection. Use protecting groups on the Aspartic acid side chain that are less prone to this rearrangement.
Guanidinylation The unprotected N-terminus of the peptide can react with uronium/aminium-based coupling reagents (like HATU) to form a guanidinium (B1211019) group, terminating the peptide chain.Pre-activate the amino acid with the coupling reagent before adding it to the resin.
Acetylation of Lysine Side Chain If the epsilon-amino group of Lysine is not properly protected, it can be acetylated during the N-terminal acetylation step.Ensure the use of an appropriate orthogonal protecting group for the Lysine side chain (e.g., Boc) that is stable during the N-terminal acetylation.
Issue 3: Difficulties in Purification

Question: I am struggling to achieve high purity of my final this compound product using reverse-phase HPLC. What can I do to improve the separation?

Answer: The complex and hydrophobic nature of this molecule can make purification challenging.

Purification Optimization Strategies:

StrategyDescription
Optimize HPLC Gradient A shallow gradient of the organic solvent (e.g., acetonitrile) can improve the resolution of closely eluting impurities. For example, a gradient of 2-90% acetonitrile (B52724) over 30 minutes is a common starting point.
Adjust Mobile Phase Additives Trifluoroacetic acid (TFA) at 0.1% is a standard additive. In some cases, using formic acid may provide different selectivity.
Column Selection Ensure you are using a high-quality C18 column with an appropriate particle size (e.g., 5 µm) for preparative HPLC.
Sample Loading Avoid overloading the column, as this will lead to poor separation. Perform a loading study to determine the optimal sample amount for your column.

Quantitative Data Summary

The following tables provide expected values for the synthesis and characterization of this compound. These are estimates and can vary based on the specific reagents, equipment, and techniques used.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆₆H₁₀₈N₁₂O₁₄
Molecular Weight1293.64 g/mol

Table 2: Estimated Yields and Purity

Synthesis StageEstimated YieldExpected Purity (by HPLC)
Solid-Phase Peptide Synthesis (Crude Peptide)60-80%50-70%
Coupling with PABC-MMAE70-85%40-60%
Final Product after Purification30-50% (overall)>95%

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-Lys-Val-Cit-Peptide

This protocol outlines the manual synthesis of the peptide sequence on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell Rink Amide resin (0.5-1.0 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Coupling (Citrulline, Valine):

    • Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DI(i)PEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.[1]

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 2 and 3 for Fmoc-Val-OH.

  • N-Acetyl-Lysine Coupling:

    • After deprotection of the N-terminal Valine, couple Fmoc-Lys(Boc)-OH using the same procedure as in step 3.

  • N-Terminal Acetylation:

    • After deprotection of the Fmoc group from Lysine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DI(i)PEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours.[2]

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Coupling of Peptide with PABC-MMAE
  • Dissolution: Dissolve the crude peptide (1.1 eq) and Fmoc-Val-Cit-PABC-PNP activated MMAE (1.0 eq) in anhydrous DMF.[3]

  • Coupling: Add HOBt (1.0 eq) and pyridine (B92270) to the solution and stir at room temperature.[3]

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC.

  • Purification: Upon completion, purify the crude product by semi-preparative RP-HPLC.[3]

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 3: Analytical Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 2-90% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 1294.65).

    • Fragmentation Analysis (MS/MS): Can be used to confirm the peptide sequence and identify sites of modification or side reactions.

Visualizations

Troubleshooting Workflow for Batch-to-Batch Variability start Start: Batch Synthesis of this compound check_purity Analyze Batch by HPLC and MS start->check_purity pass Purity and Yield Meet Specifications? check_purity->pass end End: Batch Approved pass->end Yes troubleshoot Initiate Troubleshooting pass->troubleshoot No incomplete_coupling Incomplete Coupling Issues (Deletion Sequences) troubleshoot->incomplete_coupling side_products Presence of Side Products (Unexpected Peaks/Masses) troubleshoot->side_products purification_issues Purification Difficulties (Poor Resolution) troubleshoot->purification_issues optimize_coupling Optimize Coupling: - Extend time - Double couple - Stronger reagents - Add chaotropes incomplete_coupling->optimize_coupling optimize_synthesis Optimize Synthesis: - Use racemization suppressors - Add HOBt to deprotection - Pre-activate coupling reagents side_products->optimize_synthesis optimize_purification Optimize Purification: - Adjust HPLC gradient - Change mobile phase additive - Check column health purification_issues->optimize_purification optimize_coupling->check_purity optimize_synthesis->check_purity optimize_purification->check_purity

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Synthesis Pathway of this compound cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution Phase Coupling resin Rink Amide Resin cit Couple Fmoc-Cit-OH resin->cit val Couple Fmoc-Val-OH cit->val lys Couple Fmoc-Lys(Boc)-OH val->lys ac N-terminal Acetylation lys->ac cleavage Cleavage from Resin ac->cleavage peptide Crude Ac-Lys(Boc)-Val-Cit-Peptide cleavage->peptide coupling Couple Peptide and PABC-MMAE peptide->coupling pabc_mmae Val-Cit-PABC-MMAE (Activated) pabc_mmae->coupling crude_product Crude this compound coupling->crude_product purification RP-HPLC Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis pathway for this compound.

References

Validation & Comparative

Validating Cathepsin B Cleavage of Ac-Lys-Val-Cit-PABC-MMAE In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability and cleavage characteristics of linkers in antibody-drug conjugates (ADCs) are critical determinants of efficacy and safety. The Ac-Lys-Val-Cit-PABC-MMAE drug-linker represents a widely utilized paradigm, leveraging the tumor-associated protease cathepsin B for targeted payload release. This guide provides a comparative analysis of this linker's in vitro validation, supported by experimental data and protocols.

The this compound conjugate employs a valine-citrulline (Val-Cit) dipeptide sequence specifically designed for recognition and cleavage by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells.[][2][3] Upon cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer, a self-immolative cascade is initiated, leading to the release of the potent cytotoxic agent, monomethyl auristatin E (MMAE).[3][4][5]

Comparative Performance of Cathepsin B-Cleavable Linkers

The selection of the dipeptide sequence within the linker significantly influences both the rate of enzymatic cleavage and the stability of the ADC in systemic circulation. While Val-Cit is a well-established motif, several alternatives have been investigated to optimize performance.

Linker MotifRelative Cathepsin B Cleavage RatePlasma StabilityKey Characteristics
Ac-Lys-Val-Cit-PABC HighStable in human plasma, but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to poor in vivo stability in murine models.[6][7] A conventional Val-Cit-PABC-MMAE ADC lost 20% of its payload when incubated in rat plasma for one week.[8]The "gold standard" for cathepsin B-cleavable linkers, but with noted limitations in preclinical mouse studies.
Glu-Val-Cit-PABC Comparable to Val-CitSignificantly increased stability in mouse plasma due to reduced susceptibility to Ces1c.[6][9]The addition of a glutamic acid residue at the P3 position enhances stability in murine models, addressing a key drawback of the Val-Cit linker.[6][9]
Val-Ala-PABC Lower than Val-CitImproved hydrophilicity and can lead to better pharmacokinetics, especially with lipophilic payloads.[6]A viable alternative to reduce hydrophobicity-driven aggregation and potentially improve the drug-to-antibody ratio (DAR).[6]
Phe-Lys-PABC 30-fold faster than Val-Cit with cathepsin B aloneDemonstrates excellent stability in human plasma.[2]Offers a significantly faster release of the payload upon cathepsin B cleavage.[2]
Lys-Lys-PABC Higher rates of hydrolysis and selectivity towards Cathepsin B compared to Val-Cit.Unstable in human and mouse serum as a standalone molecule, but stability is dramatically improved upon conjugation to a larger molecule like an antibody.Shows promise as an alternative with potentially faster and more selective payload release.

Visualizing the Cleavage Mechanism and Workflow

To better understand the process of linker cleavage and the experimental procedures used for its validation, the following diagrams are provided.

Mechanism of Cathepsin B Cleavage of this compound ADC Antibody-Drug Conjugate (this compound) Lysosome Tumor Cell Lysosome (Acidic Environment) ADC->Lysosome Internalization Cleavage Cleavage of Val-Cit Linker ADC->Cleavage CathepsinB Cathepsin B Lysosome->CathepsinB Activation CathepsinB->Cleavage Intermediate Unstable Intermediate (p-aminobenzyl alcohol) Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation of PABC Spacer Intermediate->SelfImmolation MMAE Released MMAE (Active Drug) SelfImmolation->MMAE In Vitro Cathepsin B Cleavage Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - ADC solution - Recombinant Cathepsin B - Assay Buffer (pH 5.0-6.0 with DTT) Activation Activate Cathepsin B Reagents->Activation Incubation Incubate ADC with activated Cathepsin B at 37°C Activation->Incubation Timepoints Collect samples at various time points Incubation->Timepoints Quench Quench reaction Timepoints->Quench LCMS Analyze samples by LC-MS Quench->LCMS Quantify Quantify released MMAE LCMS->Quantify Comparison of ADC Linker Cleavage Mechanisms cluster_cathepsin Protease-Cleavable cluster_pH pH-Sensitive cluster_redox Reducible cluster_other_enzyme Other Enzymatic Cathepsin Cathepsin B in Lysosome ValCit Val-Cit Linker Cathepsin->ValCit Cleaves Acid Low pH in Endosome/Lysosome Hydrazone Hydrazone Linker Acid->Hydrazone Hydrolyzes Glutathione High Glutathione (Intracellular) Disulfide Disulfide Linker Glutathione->Disulfide Reduces OtherEnzyme Specific Enzymes (e.g., Sulfatase) OtherLinker Specific Substrate Linker OtherEnzyme->OtherLinker Cleaves

References

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: The Case for Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of Ac-Lys-Val-Cit-PABC-MMAE with other major classes of cleavable linkers—pH-sensitive and glutathione-sensitive linkers—supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in the evaluation of ADCs with different linker technologies.

Mechanisms of Cleavage: A Tale of Three Triggers

Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.

  • Protease-Sensitive Linkers: These linkers incorporate peptide

A Head-to-Head Comparison of Ac-Lys-Val-Cit-PABC-MMAE and SMCC-DM1 Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker and payload is paramount to therapeutic success. This guide provides a detailed comparison of two widely utilized ADC platforms: the cleavable Ac-Lys-Val-Cit-PABC-MMAE system and the non-cleavable SMCC-DM1 conjugate. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data that underpins our current understanding.

At a Glance: Key Differences

FeatureThis compoundSMCC-DM1
Linker Type Enzymatically cleavable (Val-Cit)Non-cleavable (SMCC)
Payload Monomethyl auristatin E (MMAE)Mertansine (DM1)
Mechanism of Action Tubulin polymerization inhibitorTubulin polymerization inhibitor
Payload Release Intracellular cleavage by Cathepsin BLysosomal degradation of the antibody
Bystander Effect Yes (cell-permeable MMAE)Minimal to none (charged metabolite)
Plasma Stability Generally stable, potential for premature cleavage in rodent modelsHighly stable

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two ADC platforms lies in their linker technology, which dictates the payload release mechanism and subsequent biological activity.

This compound: Targeted Release and Bystander Killing

The Ac-Lys-Val-Cit-PABC linker is a sophisticated system designed for controlled, intracellular drug release. Upon internalization of the ADC into the target cancer cell, the dipeptide Valine-Citrulline (Val-Cit) is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This cleavage triggers the self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, releasing the unmodified and highly potent cytotoxic agent, MMAE.[1][2][]

MMAE, a synthetic analog of dolastatin 10, is a potent inhibitor of tubulin polymerization.[4][5] By disrupting microtubule dynamics, it induces G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[6][7] A key feature of this system is that the released MMAE is cell-permeable, enabling it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage in treating solid tumors with heterogeneous antigen expression.[1][6]

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Internalization Internalization via Endocytosis ADC->Internalization 1. Binding to Target Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage 2. Fusion with Lysosome Release MMAE Release Cleavage->Release 3. PABC Self-Immolation Tubulin Tubulin Polymerization Inhibition Release->Tubulin 4. Cytosolic Diffusion Bystander Bystander Killing of Neighboring Cells Release->Bystander 5. Diffusion out of cell Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis

Mechanism of this compound ADC

SMCC-DM1: Stability and Contained Cytotoxicity

In contrast, the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is non-cleavable.[8][9] This design ensures high stability in systemic circulation, minimizing off-target toxicity from premature drug release. The release of the cytotoxic payload, DM1 (a maytansinoid derivative), occurs only after the ADC has been internalized by the target cell and the entire antibody component has been degraded within the lysosome.[]

This process liberates the DM1 payload with a linker remnant and an amino acid (typically lysine), resulting in a charged metabolite (Lys-SMCC-DM1).[8][] This charged nature significantly limits its ability to cross cell membranes.[8] Consequently, the cytotoxic effect is largely confined to the antigen-positive cell that internalized the ADC, resulting in a minimal bystander effect.[11][12] DM1, like MMAE, is a potent tubulin inhibitor that leads to cell cycle arrest and apoptosis.[8][13]

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC SMCC-DM1 ADC Internalization Internalization via Endocytosis ADC->Internalization 1. Binding to Target Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation 2. Fusion with Lysosome Release Lys-SMCC-DM1 Release Degradation->Release 3. Proteolytic Degradation Tubulin Tubulin Polymerization Inhibition Release->Tubulin 4. Cytosolic Action Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis

Mechanism of SMCC-DM1 ADC

Comparative Efficacy Data

The in vitro and in vivo efficacy of these two ADC platforms is influenced by their distinct mechanisms of action.

In Vitro Cytotoxicity

The cytotoxic potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC50) in cancer cell lines.

Cell Line (Cancer Type)ADC PayloadIC50 (ng/mL)Reference
CFPAC-1 (Pancreatic)MMAE1.19[14]
MDA-MB-468 (Breast)MMAE0.28[14]
HCC1954 (Breast)SMCC-DM117.2 nM[15]
MDA-MB-468 (Breast)SMCC-DM149.9 nM[15]
N87 (Gastric)H32-VCMMAELower than H32-DM1[16]
SK-BR-3 (Breast)H32-VCMMAELower than H32-DM1[16]
BT474 (Breast)H32-VCMMAELower than H32-DM1[16]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including the antibody, target antigen, and cell line. One study directly comparing an anti-HER2 antibody conjugated to either VCMMAE or DM1 found the VCMMAE conjugate to be more potent in vitro across multiple HER2-positive cell lines.[16]

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living system.

Xenograft ModelADCDosingOutcomeReference
NCI-N87 (High HER2)T-DM13.6 mg/kgTumor growth inhibition[17]
JIMT-1 (Low HER2)Trastuzumab-DM1-Less effective than a DAR 4 MMAE conjugate[18]
A549 (Lung)Erbitux-vc-PAB-MMAE-Effective tumor growth inhibition[7]

Studies have shown that co-administration of a carrier dose of unconjugated antibody with T-DM1 can improve tissue penetration and efficacy in high-antigen expressing tumors.[17][18] The bystander effect of MMAE-based ADCs is thought to contribute significantly to their efficacy in solid tumors, where antigen expression can be heterogeneous.[1]

Pharmacokinetic Profiles

The pharmacokinetic (PK) properties of an ADC, which describe its absorption, distribution, metabolism, and excretion, are critical to its overall performance.

ParameterThis compoundSMCC-DM1
Plasma Half-life Generally long, similar to the antibodyLong, highly stable
Clearance Primarily through target-mediated drug disposition and catabolismPrimarily through catabolism
Free Payload in Plasma Low levels of unconjugated MMAE detectedVery low levels of free DM1 or its metabolites
Metabolites Free, cell-permeable MMAECharged, cell-impermeable Lys-SMCC-DM1

A study analyzing eight different vc-MMAE ADCs found that their pharmacokinetic profiles were remarkably similar, with the antibody-conjugated MMAE (acMMAE) being the most relevant analyte for exposure-response relationships.[19][20] The high stability of the SMCC linker results in very low levels of circulating free payload, which is thought to contribute to its favorable safety profile.[8][21]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance.

dot

cluster_workflow ADC Efficacy Evaluation Workflow InVitro In Vitro Assays InVivo In Vivo Xenograft Models InVitro->InVivo Promising candidates PK Pharmacokinetic Analysis InVivo->PK Tox Toxicology Studies PK->Tox Data Data Analysis & Comparison Tox->Data

Experimental workflow for ADC comparison

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add to the cells in triplicate. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration.[14]

Bystander Effect Co-Culture Assay
  • Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for identification.

  • Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate for a period sufficient to observe cytotoxicity.

  • Analysis: Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or flow cytometry. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1][4][22]

In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment intravenously.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Survival curves can also be generated.[5][7][23]

Pharmacokinetic Analysis
  • Dosing: Administer a single dose of the ADC to animals (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-dose.

  • Sample Processing: Process blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Use validated immunoassays (e.g., ELISA) to quantify the concentrations of total antibody, antibody-conjugated payload, and free payload in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.[24][25][26]

Conclusion

The choice between an this compound and an SMCC-DM1 ADC is a strategic one that depends on the specific therapeutic context. The cleavable vc-MMAE system offers the potential for enhanced efficacy through its bystander effect, making it particularly attractive for treating solid tumors with heterogeneous antigen expression. However, this comes with a potential for off-target toxicities if the linker shows instability. The non-cleavable SMCC-DM1 platform provides high plasma stability and a more contained cytotoxic effect, which may translate to a wider therapeutic window and a better safety profile, especially for hematological malignancies or tumors with uniform antigen expression. A thorough understanding of the target biology and the tumor microenvironment is crucial for selecting the optimal linker-payload combination for a given cancer indication.

References

A Comparative Guide to the In Vivo Stability of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by ensuring the cytotoxic payload remains attached to the antibody in systemic circulation and is only released at the tumor site. This guide provides an objective comparison of the in-vous vivo stability of two commonly used dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). The information presented is supported by experimental data to aid researchers in making informed decisions during ADC design and development.

Executive Summary

Both Val-Cit and Val-Ala are cathepsin B-cleavable linkers designed for payload release within the lysosome of target cancer cells. However, their in vivo stability profiles, particularly in preclinical mouse models, show notable differences. Val-Ala linkers generally exhibit enhanced stability and a lower propensity for aggregation compared to Val-Cit linkers. This is primarily attributed to the susceptibility of the Val-Cit linker to premature cleavage by the mouse carboxylesterase 1c (Ces1c) and its higher hydrophobicity.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the in vivo stability and related properties of Val-Cit and Val-Ala linkers.

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
In Vivo Half-Life (Mouse Serum) 11.2 hours (for a small molecule drug conjugate)23 hours (for a small molecule drug conjugate)Val-Ala linked conjugate demonstrates a longer half-life in mouse serum, suggesting greater stability.[1]
Aggregation (High DAR ADCs) 1.80% increase in aggregationNo obvious increase in aggregationVal-Ala linkers show a lower tendency to cause aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR).[2]
Performance with Hydrophobic Payloads Prone to precipitation and aggregation, making high DARs difficult to achieve.Allows for DARs up to 7.4 with limited aggregation (<10%).[3]The lower hydrophobicity of Val-Ala makes it more suitable for use with lipophilic payloads.[3][4]

Mechanism of Cleavage and Instability

The differential stability of Val-Cit and Val-Ala linkers in vivo, especially in murine models, is rooted in their susceptibility to different enzymatic cleavage pathways.

Comparative Cleavage Pathways of Val-Cit and Val-Ala Linkers cluster_val_cit Val-Cit Linker cluster_val_ala Val-Ala Linker Val-Cit_ADC Val-Cit ADC in Circulation Cathepsin_B_VC Cathepsin B (Tumor Lysosome) Val-Cit_ADC->Cathepsin_B_VC Intended Cleavage Ces1c Carboxylesterase 1c (Mouse Plasma) Val-Cit_ADC->Ces1c Off-Target Cleavage (in mice) Payload_Release_VC_Target Payload Release (On-Target) Cathepsin_B_VC->Payload_Release_VC_Target Payload_Release_VC_Off_Target Premature Payload Release (Off-Target) Ces1c->Payload_Release_VC_Off_Target Val-Ala_ADC Val-Ala ADC in Circulation Cathepsin_B_VA Cathepsin B (Tumor Lysosome) Val-Ala_ADC->Cathepsin_B_VA Intended Cleavage Payload_Release_VA_Target Payload Release (On-Target) Cathepsin_B_VA->Payload_Release_VA_Target

Cleavage pathways for Val-Cit and Val-Ala linkers.

As illustrated, the Val-Cit linker is susceptible to off-target cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release in circulation. This phenomenon is not observed in humans, posing a translational challenge in preclinical studies. The Val-Ala linker is more resistant to this off-target cleavage, contributing to its superior stability in mouse models.

Experimental Protocols

A robust assessment of in vivo linker stability is crucial for ADC development. The following is a representative protocol for an in vivo stability study in mice using an immunocapture LC-MS/MS assay.

In Vivo Stability Assessment in Mice

Objective: To determine the pharmacokinetic profile and linker stability of an ADC in vivo.

Materials:

  • ADC constructs (e.g., Trastuzumab-Val-Cit-MMAE and Trastuzumab-Val-Ala-MMAE)

  • Female immunodeficient mice (e.g., SCID or NSG)

  • Anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Protein A or anti-human IgG magnetic beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Enzymatic digestion reagents (e.g., papain for conjugated payload analysis, trypsin for total antibody analysis)

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) bolus dose of the ADC to the mice.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Immunocapture of ADC:

    • Incubate plasma samples with protein A or anti-human IgG magnetic beads to capture the ADC and total antibody.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured antibody species from the beads using an elution buffer and immediately neutralize the eluate.

  • Sample Preparation for LC-MS/MS:

    • For Drug-to-Antibody Ratio (DAR) Analysis: Analyze the intact eluted ADC by LC-MS.

    • For Conjugated Payload Analysis: Treat the eluted ADC with an enzyme (e.g., papain) to cleave the linker and release the payload for quantification by LC-MS/MS.

    • For Total Antibody Analysis: Digest the eluted antibody with trypsin and quantify a signature peptide by LC-MS/MS.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to determine the concentrations of the intact ADC (for DAR), released payload, and total antibody.

  • Data Analysis: Calculate the pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), for each analyte. Determine the change in DAR over time to assess linker stability.

Experimental Workflow for In Vivo ADC Stability Assessment cluster_prep LC-MS Sample Preparation Dosing 1. ADC Administration (IV Bolus in Mice) Sampling 2. Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep 3. Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Immunocapture 4. Immunocapture (Protein A/G Beads) Plasma_Prep->Immunocapture Elution 5. Elution & Neutralization Immunocapture->Elution LCMS_Prep 6. Sample Preparation for LC-MS Elution->LCMS_Prep Intact_ADC Intact ADC (for DAR) LCMS_Prep->Intact_ADC Payload Enzymatic Release of Payload LCMS_Prep->Payload Total_Ab Tryptic Digest (for Total Ab) LCMS_Prep->Total_Ab LCMS_Analysis 7. LC-MS/MS Analysis Data_Analysis 8. Pharmacokinetic & Stability Analysis LCMS_Analysis->Data_Analysis Intact_ADC->LCMS_Analysis Payload->LCMS_Analysis Total_Ab->LCMS_Analysis

Workflow for in vivo ADC stability assessment.

Conclusion

The choice between Val-Cit and Val-Ala linkers has significant implications for the in vivo stability and developability of an ADC. While both are effective in mediating lysosomal payload release, the Val-Ala linker offers distinct advantages in terms of enhanced stability in mouse models and reduced aggregation, particularly with hydrophobic payloads and high DARs. Researchers should carefully consider these factors in the context of their specific ADC design and preclinical development strategy. The use of robust in vivo stability assays, such as the immunocapture LC-MS/MS method detailed above, is essential for a thorough characterization and selection of the optimal linker for a given ADC candidate.

References

A Comparative Guide to HIC-HPLC for Purity Validation of Ac-Lys-Val-Cit-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography-High Performance Liquid Chromatography (HIC-HPLC) with other analytical techniques for the purity validation of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs). The presented data and protocols are intended to assist in the selection and implementation of appropriate analytical methods for ADC characterization.

Introduction to ADC Analysis

Antibody-drug conjugates (ADCs) are a complex class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The this compound is a common drug-linker conjugate where Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is linked to the antibody via a protease-cleavable linker.[1][2][3] A critical quality attribute of ADCs is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody and significantly impacts both efficacy and safety.[4][5] HIC-HPLC has emerged as a gold standard for determining the DAR and assessing the purity of ADCs due to its ability to separate species with different drug loads under native conditions.[6][7][8]

HIC-HPLC: The Method of Choice for DAR Analysis

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[8] In the context of ADCs, the conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity.[9] Therefore, HIC can effectively separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) of a cysteine-linked ADC.[4][6] The non-denaturing conditions of HIC analysis are a key advantage, as they preserve the native structure of the ADC during separation.[5][8]

Experimental Workflow for HIC-HPLC Analysis

The following diagram illustrates a typical workflow for the validation of ADC purity using HIC-HPLC.

HIC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Buffer_Exchange Buffer Exchange (if necessary) ADC_Sample->Buffer_Exchange Dilution Dilution to Working Concentration Buffer_Exchange->Dilution HPLC_System HIC-HPLC System (e.g., Agilent 1260) Dilution->HPLC_System Inject Sample HIC_Column HIC Column (e.g., Tosoh Butyl-NPR) HPLC_System->HIC_Column Gradient_Elution Gradient Elution (Decreasing Salt Concentration) HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Raw Data Peak_Integration Peak Integration (DAR Species) Chromatogram->Peak_Integration DAR_Calculation Average DAR Calculation & Purity Assessment Peak_Integration->DAR_Calculation

References

Confirming Ac-Lys-Val-Cit-PABC-MMAE Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. For ADCs utilizing the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system, mass spectrometry (MS) stands as the gold standard for confirming successful conjugation, determining the drug-to-antibody ratio (DAR), and identifying conjugation sites. This guide provides a comparative overview of key mass spectrometry-based techniques, complete with experimental protocols and data presentation, to aid researchers in the comprehensive analysis of these complex biotherapeutics.

Core Mass Spectrometry Techniques for ADC Analysis

A multi-faceted approach combining intact mass analysis, subunit analysis, and peptide mapping is essential for a thorough characterization of ADC heterogeneity.[1] Each technique provides a different level of structural insight, from a global overview of drug load distribution to the precise localization of conjugation sites.

Intact Mass Analysis

Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[1] This analysis can be performed under both denaturing and native conditions.

Data Presentation: Intact Mass Analysis

ParameterDescriptionTypical Data for this compound ADC
Average DAR The average number of drug-linker molecules conjugated to an antibody.3.5
Drug Load Distribution The relative abundance of different DAR species (e.g., DAR 0, 2, 4, 6, 8).A distribution of species, with DAR 4 often being the most abundant.
Mass of Unconjugated Antibody The molecular weight of the naked antibody, serving as a reference.~148 kDa
Mass of ADC Species The molecular weights of the antibody conjugated with varying numbers of drug-linkers.Each MMAE conjugation adds approximately 1327 Da.

Experimental Protocol: Denaturing Intact Mass Analysis via RP-LC-MS

This method is well-suited for lysine-conjugated ADCs.[1]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.5 mg/mL using 25 mM ammonium (B1175870) bicarbonate, pH 7.9.[1]

    • For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[1][2]

  • LC-MS System:

    • LC System: Agilent 1290 Infinity LC System or equivalent.[1]

    • Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[2]

    • Gradient: A suitable gradient to elute the ADC.

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 75°C.[2]

  • Mass Spectrometry System:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[2][3]

    • Ion Source: Electrospray Ionization (ESI).

    • Ion Spray Voltage: 5000 V.[1][2]

    • Source Temperature: 400°C.[1][2]

    • Mass Range: 900–4000 m/z.[1][2]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.[1]

    • Calculate the average DAR by determining the weighted average of the different drug-loaded species.[2]

Subunit Analysis

Subunit analysis involves breaking the ADC into its constituent light and heavy chains, or into smaller fragments using enzymes like IdeS, followed by MS analysis. This reduces the complexity of the mass spectra and allows for a more detailed characterization of drug distribution on each subunit.

Data Presentation: Subunit Analysis (Reduced)

ParameterSubunitTypical Data for this compound ADC
Mass of Unconjugated Subunit Light Chain (LC)~25 kDa
Heavy Chain (HC)~50 kDa
Mass of Conjugated Subunit Light Chain (LC)~25 kDa + n * ~1327 Da
Heavy Chain (HC)~50 kDa + n * ~1327 Da
Drug Distribution per Subunit Light Chain (LC)Average DAR on LC
Heavy Chain (HC)Average DAR on HC

Experimental Protocol: Reduced Subunit Analysis

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5).[1]

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 1.0 mM.[1]

    • Incubate at 37°C for 20 minutes.[1]

    • Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.[1]

  • LC-MS System:

    • Utilize a reversed-phase LC-MS system as described for denaturing intact mass analysis.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated drugs.

    • Calculate the drug distribution on each chain.

Peptide Mapping

Peptide mapping is a powerful technique for the detailed structural characterization of ADCs, providing information on the precise location of drug conjugation sites.[3][4] This "bottom-up" approach involves digesting the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

Data Presentation: Peptide Mapping

ParameterDescriptionTypical Data for this compound ADC
Identified Conjugation Sites Specific lysine (B10760008) residues where the drug-linker is attached.A list of identified lysine residues (e.g., K30, K45 on the light chain).
Site Occupancy The relative abundance of conjugation at a specific site.Percentage of a specific lysine residue that is conjugated.
Sequence Coverage The percentage of the antibody sequence identified by the analysis.>95%

Experimental Protocol: Peptide Mapping

Traditional tryptic peptide mapping protocols often need to be optimized for ADCs due to the hydrophobic nature of the linker-payload.[5]

  • Sample Preparation:

    • Denaturation and Reduction: Denature the ADC in a buffer containing a denaturant like guanidine (B92328) hydrochloride (e.g., 2.7 M) to improve the recovery of hydrophobic peptides.[5] Reduce disulfide bonds with DTT.

    • Alkylation: Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Digestion: Digest the ADC with an enzyme such as trypsin. A 3-hour incubation at 37°C with a 1:10 (w/w) enzyme-to-ADC ratio is a good starting point.[5]

  • LC-MS/MS System:

    • LC System: A high-resolution liquid chromatography system.

    • Column: A C18 column suitable for peptide separations.

    • Mobile Phases: Standard mobile phases for peptide separations (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) capable of fragmentation techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD).[6][7]

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the antibody sequence to identify peptides.

    • Identify peptides with a mass shift corresponding to the this compound linker-payload.

    • The MS/MS fragmentation pattern will confirm the peptide sequence and the site of modification.

Alternative and Complementary Techniques

Beyond the core three, other techniques offer valuable, often orthogonal, information.

TechniquePrincipleKey Advantages for ADC Analysis
Native Mass Spectrometry Analysis of the ADC in its non-denatured, folded state.[3][8]Preserves non-covalent interactions, providing a more accurate representation of the drug load distribution.[9]
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape in the gas phase.[8][10]Can resolve isomeric and isobaric species, providing an additional dimension of separation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[11]Can separate different DAR species, providing an orthogonal method to MS for DAR determination.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.[9][11]Useful for detecting and quantifying aggregates and fragments.

Visualizing the Analysis and Conjugate Structure

Mass_Spectrometry_Workflow_for_ADC_Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_output Data Output ADC_Sample This compound ADC Intact_Prep Dilution / Deglycosylation ADC_Sample->Intact_Prep Subunit_Prep Reduction (DTT) or IdeS Digestion ADC_Sample->Subunit_Prep Peptide_Prep Denaturation, Reduction, Alkylation, Trypsin Digestion ADC_Sample->Peptide_Prep Intact_MS Intact Mass Analysis (LC-MS) Intact_Prep->Intact_MS Subunit_MS Subunit Analysis (LC-MS) Subunit_Prep->Subunit_MS Peptide_MS Peptide Mapping (LC-MS/MS) Peptide_Prep->Peptide_MS DAR_Distribution Average DAR & Drug Load Distribution Intact_MS->DAR_Distribution Subunit_DAR Drug Distribution on Subunits Subunit_MS->Subunit_DAR Conjugation_Sites Conjugation Site Identification & Occupancy Peptide_MS->Conjugation_Sites

Caption: Workflow for Mass Spectrometry Analysis of ADCs.

Linker_Payload_Structure cluster_linker Linker cluster_payload Payload Ac_Lys Ac-Lys Val Val Ac_Lys->Val Amide Bond Cit Cit Val->Cit Amide Bond (Cathepsin B Cleavage Site) PABC PABC Cit->PABC Amide Bond MMAE MMAE PABC->MMAE Carbamate Bond Antibody Antibody Lysine Residue Antibody->Ac_Lys Conjugation

Caption: Structure of the this compound Conjugate.

References

A Head-to-Head Comparison of Ac-Lys-Val-Cit-PABC-MMAE and MC-MMAF in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which offer the promise of targeted cytotoxicity to tumor cells while minimizing systemic side effects. The choice of the linker and payload components of an ADC is critical to its therapeutic success. This guide provides a comprehensive comparison of two widely utilized drug-linker systems in cancer research: Ac-Lys-Val-Cit-PABC-MMAE (a cleavable linker-drug conjugate) and MC-MMAF (a non-cleavable linker-drug conjugate). This analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for their ADC design. While the specific "Ac-Lys" modification on the valine-citrulline linker is a less common variation, this guide will focus on the fundamental comparison between the broadly studied Val-Cit-PABC (vc) cleavable linker with MMAE and the maleimidocaproyl (mc) non-cleavable linker with MMAF, as the core differences in their performance are dictated by the linker and payload combination.

Mechanism of Action: A Tale of Two Linkers and Payloads

Both drug-linker systems utilize potent auristatin derivatives, MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F), as their cytotoxic payloads. These auristatins function as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][2]

The fundamental difference between this compound and MC-MMAF lies in their linker technology, which dictates the mechanism of payload release and subsequent biological activity.

This compound (Cleavable Linker System):

This system employs a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker.[3] The linker is designed to be stable in the bloodstream.[3] Upon internalization of the ADC into a cancer cell, the Val-Cit motif is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[3] This cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified, cell-permeable MMAE payload into the cytoplasm.[3]

MC-MMAF (Non-Cleavable Linker System):

In contrast, the MC-MMAF conjugate utilizes a non-cleavable maleimidocaproyl (mc) linker.[4] This linker forms a stable thioether bond with cysteine residues on the antibody.[5] The release of the cytotoxic payload is not dependent on enzymatic cleavage of the linker itself. Instead, after the ADC is internalized and trafficked to the lysosome, the entire antibody is degraded by lysosomal proteases. This degradation releases the MMAF payload still attached to the linker and the conjugating amino acid (cysteine), forming a charged metabolite (cys-mc-MMAF).[4]

Data Presentation: Quantitative Comparison of Performance

The choice between a cleavable and non-cleavable linker system, along with the specific auristatin payload, has profound implications for the ADC's in vitro and in vivo performance. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50)

Cell LineADC TargetThis compound (or vc-MMAE) IC50 (ng/mL)MC-MMAF IC50 (ng/mL)Reference
Karpas 299 (Anaplastic Large Cell Lymphoma)CD30Potently cytotoxicPotently cytotoxic[6]
DoHH2 (Non-Hodgkin Lymphoma)CD2220Not Reported in this study[7]
Granta 519 (Mantle Cell Lymphoma)CD22284Not Reported in this study[7]
NCI-N87 (Gastric Carcinoma, HER2+)HER20.09 nM (T-vc-MMAE)Not Reported in this study[8]
SK-BR-3 (Breast Adenocarcinoma, HER2+)HER2410.54 nM (vc-MMAE construct)Not Reported in this study[9]

Note: Direct head-to-head IC50 values for both conjugates from a single study are limited. The data presented illustrates the general high potency of auristatin-based ADCs.

Table 2: Bystander Effect Comparison

FeatureThis compoundMC-MMAFReference
Payload Released Unmodified, cell-permeable MMAECharged, cell-impermeable cys-mc-MMAF[4]
Bystander Killing PotentMinimal to none[4][6]

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelADC TargetThis compound (or vc-MMAE) EfficacyMC-MMAF EfficacyReference
Ramos (NHL)CD22Significant tumor growth inhibitionSignificant tumor growth inhibition[10]
DoHH2 (NHL)CD22Complete, durable tumor remission in all mice (single 7.5 mg/kg dose)Not Reported in this study[7]
Granta 519 (NHL)CD22Complete, durable tumor remission in 90% of mice (single 7.5 mg/kg dose)Not Reported in this study[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HER2-positive NCI-N87 or CD30-positive Karpas 299) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound and MC-MMAF ADCs. Add the diluted ADCs to the respective wells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[9]

In Vitro Bystander Killing Co-Culture Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Genetically engineer an antigen-negative cell line (e.g., MCF7 for HER2) to express a fluorescent protein like GFP for easy identification.

  • Co-Culture Seeding: Seed a co-culture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with various concentrations of the this compound and MC-MMAF ADCs for 72-96 hours.

  • Viability Assessment: Use flow cytometry or high-content imaging to quantify the viability of the GFP-positive (antigen-negative) cell population.

  • Data Analysis: A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[11][12][13]

Plasma Stability Assay (LC-MS Method)

Objective: To assess the stability of the ADC and the premature release of the payload in plasma.

Methodology:

  • Incubation: Incubate the this compound and MC-MMAF ADCs in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunocapture: At each time point, use an anti-human Fc antibody conjugated to magnetic beads to capture the ADC from the plasma sample.[14][15][16]

  • Elution and Reduction: Elute the captured ADC and, for analysis of the conjugated antibody, reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.[14][15][16][17][18]

  • Free Payload Quantification: The plasma supernatant after immunocapture can be analyzed by LC-MS/MS to quantify the concentration of prematurely released free payload.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action Diagrams

Mechanism_of_Action

Caption: Mechanism of Action of vc-MMAE and mc-MMAF ADCs.

Apoptosis_Pathway

Caption: Apoptosis signaling cascade induced by auristatins.

Experimental Workflow Diagram

Experimental_Workflow

Caption: Workflow for the comparative evaluation of ADCs.

Conclusion

The selection between this compound and MC-MMAF represents a critical decision in ADC design, with each system offering distinct advantages and disadvantages.

  • This compound is characterized by its cleavable linker and the release of a cell-permeable MMAE payload. This property enables a potent bystander effect , which can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4][6] However, the release of a membrane-permeable toxin also carries a higher risk of off-target toxicity to healthy tissues.[8]

  • MC-MMAF , with its non-cleavable linker, results in the release of a charged, cell-impermeable cys-mc-MMAF metabolite upon antibody degradation.[4] This largely confines the cytotoxic activity to the antigen-positive target cells, minimizing the bystander effect but potentially offering a wider therapeutic window and reduced systemic toxicity .[4] This makes it a suitable candidate for treating hematological malignancies or solid tumors with homogenous antigen expression.

Ultimately, the optimal choice will depend on the specific biological context of the intended cancer target, including the level and homogeneity of antigen expression, the nature of the tumor microenvironment, and the desired balance between efficacy and safety. This guide provides a foundational framework and the necessary experimental approaches to aid researchers in making a data-driven decision for the development of the next generation of effective and safe antibody-drug conjugates.

References

Assessing the Therapeutic Window of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The Ac-Lys-Val-Cit-PABC-MMAE linker-payload system represents a widely utilized platform in ADC development. This guide provides an objective comparison of its performance, supported by experimental data, to inform researchers and drug development professionals in their assessment of its therapeutic window.

Mechanism of Action: A Multi-Step Process for Targeted Cytotoxicity

The therapeutic action of an this compound ADC is a sequential process that begins with specific targeting and culminates in the induction of apoptosis in cancer cells. The valine-citrulline (Val-Cit) linker is designed for controlled, intracellular drug release triggered by specific enzymes.[1]

Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis.[1] The internalized ADC is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes, such as Cathepsin B, cleave the Val-Cit linker.[2] This cleavage releases the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[3] Free MMAE then disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]

A key feature of MMAE is its ability to permeate cell membranes, which allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cells.[4] This phenomenon, known as the "bystander effect," is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[4]

Comparative Performance Analysis

The choice of linker and payload significantly impacts an ADC's therapeutic window, which is the range between the minimum effective dose and the maximum tolerated dose (MTD). Below is a comparison of the Val-Cit-MMAE system with other common ADC platforms based on preclinical data.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Linker-Payload SystemTarget Cell LineIC50 (nM)Reference
mil40-Cys-linker-MMAE BT-474 (HER2+)0.29[6]
mil40-Cys-linker-MMAE HCC1954 (HER2+)1.15[6]
mil40-Cys-linker-MMAE NCI-N87 (HER2+)0.23[6]
Free MMAE BT-474 (HER2+)0.45[6]
Free MMAE HCC1954 (HER2+)0.43[6]
Free MMAE NCI-N87 (HER2+)0.35[6]
Anti-human TF-vc-MMAE High TF-expressing pancreatic cancer cells1.15[7]
Free MMAE Pancreatic cancer cell lines~1[7]
T-MMAE (Val-Cit) SKBR30.056 - 0.15[8]
Free MMAE SKBR30.060[8]

Note: This table presents a selection of reported IC50 values. Direct comparison between studies should be made with caution due to variations in experimental conditions.

In Vivo Efficacy and Tolerability

Preclinical in vivo studies using xenograft models are crucial for assessing the anti-tumor activity and toxicity profile of ADCs. Key parameters include Tumor Growth Inhibition (TGI) and the Maximum Tolerated Dose (MTD).

ADC PlatformTumor ModelDose (mg/kg)OutcomeReference
Anti-CD79b-RKAA-MMAE (Site-specific) XenograftHalf the payload dose of Polatuzumab vedotinEqual antitumor efficacy[9]
Anti-CD79b-RKAA-MMAE (Site-specific) XenograftEqual MMAE concentration as Polatuzumab vedotinGreater TGI, longer duration of response[9]
Polatuzumab vedotin (vc-MMAE) Rat toxicology study-HNST D of 10 mg/kg[9]
Anti-CD79b-RKAA-MMAE (Site-specific) Rat toxicology study-HNST D of 30 mg/kg (3-fold higher than PV)[9]
Maytansinoid ADCs (DAR 2-6) Preclinical models-Better therapeutic index than high DAR ADCs[10]
Maytansinoid ADCs (DAR 9-10) Preclinical models-Decreased efficacy, likely due to faster clearance[10]

HNSTD: Highest Non-Severely Toxic Dose. TGI: Tumor Growth Inhibition. DAR: Drug-to-Antibody Ratio.

Neutropenia is a common dose-limiting toxicity for ADCs containing the vc-MMAE linker-payload system.[11] This is thought to be due to the instability of the valine-citrulline linker in plasma or the rapid clearance of higher drug-loaded species, leading to systemic release of free MMAE.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e-g., HER2-positive N87 or HER2-negative MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted solutions to the wells and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692).

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Line Selection: Choose an antigen-positive cell line (e.g., HER2-positive N87) and an antigen-negative cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.

  • Co-Culture Setup: Seed the antigen-positive and antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.

  • Analysis: After a set incubation period, quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Xenograft Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADC (and controls) via an appropriate route (e.g., intravenously).

  • Efficacy Evaluation: Measure tumor volume and mouse body weight regularly. At the end of the study, calculate the tumor growth inhibition (TGI).

  • Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, perform histopathological analysis of major organs. The highest dose that does not cause significant toxicity is determined as the Maximum Tolerated Dose (MTD).

Visualizing the Mechanisms

Diagrams illustrating the key processes involved in the action of this compound ADCs can aid in understanding their therapeutic window.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage 3. Enzymatic Action MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin MMAE_release->Tubulin 4. Target Engagement Bystander_Cell Neighboring Cancer Cell (Bystander Effect) MMAE_release->Bystander_Cell 6. Diffusion Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 5. Cell Death

Mechanism of Action of an this compound ADC

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway MMAE MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MMAE-Induced Apoptosis Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Model Development Cytotoxicity->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Efficacy Efficacy Study (TGI) Xenograft->Efficacy Toxicity Toxicity Study (MTD) Xenograft->Toxicity TherapeuticWindow Therapeutic Window Assessment Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Experimental Workflow for ADC Therapeutic Window Assessment

References

A Comparative Study of Cytotoxic Payloads with the Val-Cit-PABC Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PABC linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a stable linkage in circulation and efficient cleavage by lysosomal proteases within target tumor cells. The choice of cytotoxic payload conjugated to this linker is a critical determinant of the ADC's overall efficacy, potency, and therapeutic window. This guide provides an objective comparison of different payloads—Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and Duocarmycin—when combined with the Val-Cit-PABC linker, supported by experimental data and detailed protocols.

Mechanism of Action: The Val-Cit-PABC Linker

The valine-citrulline (Val-Cit) dipeptide linker is engineered for selective cleavage by Cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment.[1] Upon ADC internalization and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This initiates a self-immolative cascade, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[1]

Comparative Data Presentation

The following tables summarize the in vitro and in vivo performance of ADCs constructed with the Val-Cit-PABC linker and different cytotoxic payloads. It is important to note that the efficacy of ADCs is highly dependent on the specific antibody, the drug-to-antibody ratio (DAR), and the antigen expression level on the target cells.

In Vitro Cytotoxicity
PayloadCell LineTarget AntigenIC50 (nM)Reference
MMAE BxPC-3 (Pancreatic)Tissue Factor0.97[2]
PSN-1 (Pancreatic)Tissue Factor0.99[2]
Capan-1 (Pancreatic)Tissue Factor1.10[2]
Panc-1 (Pancreatic)Tissue Factor1.16[2]
NCI-N87 (Gastric)HER2~1-10[3]
SK-BR-3 (Breast)HER2~0.1-1[3]
MMAF J1MT-1 (Resistant)HER20.213[4]
MDAMB361DYT25T40.166[5]
Duocarmycin (seco-DUBA) SK-BR-3 (Breast)HER2<1[6]
SK-OV-3 (Ovarian)HER2<1[6]
SW620 (Colorectal)HER2 (Negative)>100[6]
In Vivo Efficacy in Xenograft Models
PayloadXenograft ModelDosingOutcomeReference
MMAE NCI-N87 (Gastric)2.5 mg/kg, weeklySignificant tumor growth inhibition[7]
MMAF J1MT-1 (Resistant)3 mg/kg, single doseComparable efficacy to MMAE in sensitive models[4]
Duocarmycin (SYD985) BT-474 (Breast)1 mg/kg, single doseComplete tumor regression[8]
Comparison of Bystander Effect
PayloadBystander EffectRationaleReference
MMAE PotentHigh membrane permeability allows diffusion to neighboring antigen-negative cells.[9][10]
MMAF MinimalNegatively charged at physiological pH, leading to low membrane permeability.[9][10]
Duocarmycin PotentDNA alkylating agents can induce apoptosis and release signals that affect nearby cells.[]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ADCs.

Materials:

  • Cancer cell lines (adherent or suspension)

  • 96-well microplates

  • Complete cell culture medium

  • ADCs (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]

  • ADC Treatment: Remove the medium and add fresh medium containing serial dilutions of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.[1]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP)

  • 96-well microplates

  • Complete cell culture medium

  • ADCs

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Co-culture Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate and allow them to adhere overnight.[12]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.

  • Incubation: Incubate the plate for a period of 72-120 hours.

  • Quantification of Bystander Killing: Measure the viability of the Ag- (GFP-positive) cell population at different time points using fluorescence microscopy or a plate reader.[12]

  • Data Analysis: Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[12]

Visualization of Mechanisms and Workflows

experimental_workflow Experimental Workflow for ADC Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (IC50) bystander Bystander Effect Assay xenograft Xenograft Model Efficacy cytotoxicity->xenograft bystander->xenograft start ADC with Val-Cit-PABC Linker + Different Payloads start->cytotoxicity start->bystander mechanism_of_action Mechanism of Action of Val-Cit-PABC ADCs cluster_cell Target Cancer Cell cluster_payload_action Payload-Specific Action internalization 1. ADC Internalization lysosome 2. Lysosomal Trafficking internalization->lysosome cleavage 3. Cathepsin B Cleavage of Linker lysosome->cleavage release 4. Payload Release cleavage->release tubulin MMAE/MMAF: Tubulin Polymerization Inhibition release->tubulin dna Duocarmycin: DNA Alkylation release->dna apoptosis 5. Apoptosis tubulin->apoptosis dna->apoptosis signaling_pathways Payload-Induced Apoptotic Signaling Pathways cluster_auristatin Auristatins (MMAE/MMAF) cluster_duocarmycin Duocarmycin tubulin_inhibition Tubulin Polymerization Inhibition mitotic_arrest G2/M Mitotic Arrest tubulin_inhibition->mitotic_arrest caspase_activation_a Caspase-3 Activation mitotic_arrest->caspase_activation_a parp_cleavage_a PARP Cleavage caspase_activation_a->parp_cleavage_a apoptosis_a Apoptosis parp_cleavage_a->apoptosis_a dna_alkylation DNA Minor Groove Alkylation dna_damage DNA Damage Response dna_alkylation->dna_damage p53_activation p53 Activation dna_damage->p53_activation caspase_activation_d Caspase-9/3 Activation p53_activation->caspase_activation_d apoptosis_d Apoptosis caspase_activation_d->apoptosis_d

References

Unveiling the Bystander Effect: A Comparative Validation of Ac-Lys-Val-Cit-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potent Anti-Tumor Efficacy of MMAE-Based Antibody-Drug Conjugates

The therapeutic efficacy of an antibody-drug conjugate (ADC) is not solely defined by its ability to eliminate antigen-expressing cancer cells. The "bystander killing effect," a phenomenon where the cytotoxic payload of an ADC eradicates adjacent antigen-negative tumor cells, is a critical attribute for achieving profound and durable anti-tumor responses, particularly in the context of heterogeneous tumors. This guide provides a comprehensive validation of the bystander effect mediated by the Ac-Lys-Val-Cit-PABC-MMAE drug-linker, offering a comparative analysis with other prominent ADC platforms, supported by experimental data and detailed methodologies.

The this compound system is designed for controlled, intracellular release of its potent tubulin-destabilizing payload, monomethyl auristatin E (MMAE). The valine-citrulline (Val-Cit) dipeptide within the linker is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment. This enzymatic cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, ensuring the release of unmodified, highly membrane-permeable MMAE. This high permeability is the cornerstone of the bystander effect, allowing the payload to diffuse from the targeted antigen-positive cell and exert its cytotoxic activity on neighboring antigen-negative cells.[1][2][3]

Comparative Analysis of Bystander Killing Efficacy

The capacity of an ADC to induce bystander killing is fundamentally dictated by the physicochemical properties of its payload and the design of the linker. Here, we present a comparative overview of the bystander effect potential of various ADC payloads.

FeatureThis compoundvc-MMAFSMCC-DM1Topoisomerase I Inhibitors (e.g., DXd, SN-38)
Linker Type Cleavable (Enzymatic)Cleavable (Enzymatic)Non-cleavableCleavable
Payload Permeability HighLow (charged)Low (released as a charged amino acid conjugate)High
Bystander Effect PotentMinimal to NoneNonePotent
Supporting Evidence The lipophilic nature of MMAE facilitates its diffusion across cellular membranes, a prerequisite for the bystander effect.[2][4]MMAF is negatively charged at physiological pH, which significantly restricts its ability to traverse cell membranes and induce bystander killing.[4]The payload is released with a linker remnant and an amino acid, resulting in a charged molecule that cannot efficiently cross cell membranes.[2]Payloads such as deruxtecan (B607063) (DXd) and SN-38 are highly membrane-permeable and have demonstrated significant bystander killing capabilities.[2][]

Quantitative Assessment of In Vitro Bystander Killing

The in vitro co-culture assay is a foundational method for quantifying the bystander effect. This assay typically involves co-culturing antigen-positive and antigen-negative cancer cells and assessing the viability of the antigen-negative population following ADC treatment.

ADC Target & PayloadAntigen-Positive Cell LineAntigen-Negative Cell LineKey Findings
Trastuzumab-vc-MMAEN87 (HER2-positive)GFP-MCF7 (HER2-negative)A significant increase in the killing of GFP-MCF7 cells was observed in co-culture with N87 cells upon treatment with Trastuzumab-vc-MMAE, demonstrating a potent bystander effect. The extent of bystander killing correlated with the ratio of antigen-positive to antigen-negative cells.[1]
Anti-CD30-vc-MMAECD30-positive cellsCD30-negative cellsEnhanced killing of CD30-negative cells was observed in a 50:50 co-culture with CD30-positive cells when treated with brentuximab vedotin (anti-CD30-vc-MMAE).[1]
Trastuzumab-DM1 (T-DM1)SKBR3 (HER2-positive)MCF7 (HER2-negative)T-DM1, which utilizes a non-cleavable linker and the less permeable payload DM1, did not induce significant killing of MCF7 cells in co-culture with SKBR3 cells.[6]
DS-8201a (Trastuzumab deruxtecan)SKBR3 (HER2-positive)MCF7 (HER2-negative)DS-8201a, with its cleavable linker and highly permeable topoisomerase I inhibitor payload, demonstrated a strong bystander effect, leading to the death of HER2-negative MCF7 cells in co-culture.[6]

Experimental Protocols

In Vitro Co-Culture Bystander Assay

This protocol outlines the steps to quantitatively assess the bystander killing effect of an ADC in a co-culture system.

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen for the ADC being tested (e.g., HER2-positive N87 or SKBR3 cells for a HER2-targeting ADC).

  • Antigen-Negative (Ag-) Cells: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MCF7 cells). To facilitate analysis, the Ag- cell line should be engineered to express a fluorescent reporter, such as Green Fluorescent Protein (GFP).[1][2]

2. Co-Culture Seeding:

  • Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[2]

  • Include monocultures of both Ag+ and Ag- cells as controls.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

3. ADC Treatment:

  • Prepare serial dilutions of the test ADC (e.g., this compound conjugated to a relevant antibody) and control ADCs (e.g., an isotype control ADC and an ADC with a non-permeable payload).

  • Treat the co-cultures and monocultures with the ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct toxicity to the Ag- monoculture.[1]

4. Incubation and Analysis:

  • Incubate the plates for a predetermined period (e.g., 72-96 hours).

  • Quantify the viability of the Ag- cell population using a method that specifically detects the fluorescently labeled cells, such as flow cytometry or high-content imaging.[7]

  • A significant reduction in the viability of the Ag- cells in the co-culture treated with the test ADC, compared to controls, indicates a bystander effect.

In Vivo Admixed Tumor Model

This in vivo model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

1. Cell Preparation and Implantation:

  • Prepare a suspension of a mixture of Ag+ and Ag- tumor cells, often at a 1:1 ratio. The Ag- cells may be engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.[2][7]

  • Subcutaneously implant the cell mixture into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9]

2. Tumor Growth and Treatment:

  • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups and administer the test ADC, control ADCs, and a vehicle control, typically via intravenous injection.[10]

3. Monitoring and Analysis:

  • Monitor tumor volume regularly using calipers.

  • If using luciferase-expressing Ag- cells, perform in vivo bioluminescence imaging at specified time points to track the viability of the bystander cell population.[7]

  • At the end of the study, excise the tumors and perform immunohistochemistry (IHC) to visualize the distribution of Ag+ and Ag- cells and assess markers of apoptosis.[10]

  • A significant reduction in tumor growth and/or luciferase signal in the group treated with the test ADC, compared to controls, validates the in vivo bystander killing effect.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the validation of the bystander effect, the following diagrams illustrate the signaling pathway and experimental workflow.

MMAE_Bystander_Effect Mechanism of MMAE-Mediated Bystander Killing cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC_Binding 1. ADC Binding to Antigen-Positive Cell Internalization 2. Internalization via Endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage by Cathepsin B Lysosome->Cleavage MMAE_Release 5. MMAE Release Cleavage->MMAE_Release Tubulin_Disruption_Ag_Pos 6. Tubulin Disruption & Apoptosis MMAE_Release->Tubulin_Disruption_Ag_Pos MMAE_Diffusion 7. MMAE Diffusion out of Cell MMAE_Release->MMAE_Diffusion MMAE_Uptake 8. MMAE Uptake by Bystander Cell MMAE_Diffusion->MMAE_Uptake Tubulin_Disruption_Ag_Neg 9. Tubulin Disruption & Apoptosis MMAE_Uptake->Tubulin_Disruption_Ag_Neg

Caption: Mechanism of MMAE-Mediated Bystander Killing.

Bystander_Assay_Workflow In Vitro Co-Culture Bystander Assay Workflow Start Start Cell_Selection 1. Select Antigen-Positive (Ag+) & Fluorescent Antigen-Negative (Ag-) Cells Start->Cell_Selection Seeding 2. Co-culture Ag+ and Ag- Cells (and monoculture controls) Cell_Selection->Seeding Treatment 3. Treat with Test & Control ADCs Seeding->Treatment Incubation 4. Incubate for 72-96 hours Treatment->Incubation Analysis 5. Quantify Viability of Fluorescent Ag- Cells Incubation->Analysis Result Significant Decrease in Ag- Viability? Analysis->Result Conclusion_Positive Bystander Effect Validated Result->Conclusion_Positive Yes Conclusion_Negative No Significant Bystander Effect Result->Conclusion_Negative No

Caption: In Vitro Co-Culture Bystander Assay Workflow.

Conclusion

The validation of the bystander killing effect is a critical step in the preclinical development of antibody-drug conjugates. For drug-linker systems such as this compound, the inherent properties of the cleavable linker and the highly membrane-permeable MMAE payload strongly predict a potent bystander killing capability. The experimental frameworks provided in this guide offer a robust methodology for confirming and quantifying this effect, enabling a comprehensive comparison with other ADC platforms. A thorough understanding and validation of the bystander effect are paramount for the strategic development of next-generation cancer therapeutics with enhanced efficacy in treating heterogeneous tumors.

References

Preclinical Efficacy of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Antibody-Drug Conjugates (ADCs) utilizing the Ac-Lys-Val-Cit-PABC-MMAE drug-linker system. While direct head-to-head comparisons of ADCs differing only by this specific linker are not extensively available in public literature, this document synthesizes data from various preclinical studies on closely related Val-Cit-PABC-MMAE ADCs to offer a comprehensive overview of their efficacy. The data presented herein is intended to serve as a benchmark for researchers developing novel ADCs with this linker-payload combination.

Mechanism of Action: Targeted Cytotoxicity

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] The this compound system leverages a monoclonal antibody (mAb) to selectively bind to a tumor-associated antigen on the cancer cell surface.[2] Upon binding, the ADC-antigen complex is internalized, and the cytotoxic payload, Monomethyl Auristatin E (MMAE), is released to induce cell death.[2]

The linker, Ac-Lys-Val-Cit-PABC, is a critical component that ensures the stability of the ADC in circulation and facilitates the release of MMAE within the target cell. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells.[3] Following cleavage of the Val-Cit linker, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes self-immolation to release the active MMAE payload. MMAE is a potent anti-mitotic agent that disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[4]

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC ADC (this compound) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking MMAE_release MMAE Release Lysosome->MMAE_release 4. Linker Cleavage (Cathepsin B) Microtubule Microtubule Disruption MMAE_release->Microtubule 5. Payload Action Apoptosis Apoptosis Microtubule->Apoptosis 6. Cell Death

Figure 1: Mechanism of action of a Val-Cit-PABC-MMAE ADC.

In Vitro Cytotoxicity Comparison

The in vitro potency of ADCs is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for different ADCs utilizing the Val-Cit-PABC-MMAE linker-payload system, targeting different antigens.

ADC TargetCell LineAntigen ExpressionIC50 (ng/mL)IC50 (pM)Reference
Anti-HER2 NCI-N87 (Gastric)High95.3~635[5]
Anti-HER2 SK-BR-3 (Breast)High-270-340[5]
Anti-HER2 BT-474 (Breast)High-58-63[5]
Anti-CD30 Karpas-299 (Lymphoma)High-16-34[6]
Anti-CD20 CD20+ Lymphoma LinesHighPotentSub-nanomolar[7]
Integrin αvβ6 DX3puroβ6 (Melanoma)High-58[8][9]
Integrin αvβ6 BxPC-3 (Pancreatic)Medium-65,100[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation time and cell density.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is assessed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. Efficacy is measured by tumor growth inhibition (TGI) or tumor regression.

ADC TargetXenograft ModelDosing ScheduleTumor Growth Inhibition/RegressionReference
Anti-HER2 NCI-N87 (Gastric)10 mg/kg, twice a week for 3 weeksSignificant tumor regression[5]
Anti-MUC16 OVCAR-3 (Ovarian)Single doseEfficacious, comparable to heterogeneous ADC[10]
Anti-CD30 Karpas-299 (Lymphoma)0.5 or 1 mg/kg, single doseImproved efficacy over clinical comparator[6]
Anti-CD20 CD20+ LymphomaDoses as low as 1 mg/kgEfficacious in two stringent models[7]

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of an ADC are crucial for its efficacy and safety. PK studies typically measure the concentration of the total antibody, the antibody-conjugated MMAE (acMMAE), and the unconjugated (free) MMAE in plasma over time. A comparative summary of key pharmacokinetic parameters for two clinically approved vc-MMAE ADCs, Brentuximab Vedotin and Polatuzumab Vedotin, is provided as a benchmark.

ParameterBrentuximab VedotinPolatuzumab Vedotin
acMMAE Clearance (mL/day/kg) 49.336.5
acMMAE Central Volume of Distribution (L) 3.163.01
Total Antibody Clearance (mL/day/kg) 28.523.9
Total Antibody Central Volume of Distribution (L) 3.122.94
Unconjugated MMAE Cmax (ng/mL) 4.676.84
Unconjugated MMAE AUC (ng·h/mL) 442741

Data adapted from publicly available information and should be considered as representative.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of preclinical data. Below are outlines of standard protocols for key experiments.

In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed Seed cancer cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with serial dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 AddReagent Add viability reagent (e.g., CellTiter-Glo®) Incubate2->AddReagent Measure Measure luminescence/ absorbance AddReagent->Measure Calculate Calculate IC50 values Measure->Calculate End End Calculate->End

Figure 2: Workflow for a typical in vitro cytotoxicity assay.
  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.

  • Incubation: Cells are incubated with the ADCs for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value.

In Vivo Xenograft Efficacy Study

Xenograft_Workflow Start Start Implant Implant tumor cells/fragments subcutaneously in mice Start->Implant TumorGrowth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer ADC, vehicle control, and other comparators Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue until endpoint (e.g., tumor size, study duration) Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze End End Analyze->End

Figure 3: Workflow for a typical in vivo xenograft study.
  • Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Grouping and Dosing: Mice are randomized into treatment and control groups. ADCs are typically administered intravenously.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Pharmacokinetic Analysis
  • Animal Models: Typically, rats or cynomolgus monkeys are used for preclinical PK studies.

  • ADC Administration: A single intravenous dose of the ADC is administered.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentrations of total antibody, antibody-conjugated MMAE (acMMAE), and unconjugated MMAE are quantified using validated methods such as ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, Cmax, and AUC are calculated using appropriate software.

References

Evaluating the Impact of Drug-to-Antibody Ratio (DAR) on the Efficacy of Ac-Lys-Val-Cit-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC) that significantly influences its therapeutic index. Optimizing the DAR is a key challenge in ADC development, as it directly impacts potency, pharmacokinetics, and toxicity. This guide provides a comparative analysis of the efficacy of ADCs utilizing the Ac-Lys-Val-Cit-PABC-MMAE drug-linker system at different DAR values, supported by experimental data and detailed methodologies.

The Balancing Act: Potency vs. Pharmacokinetics

The this compound system combines a potent anti-mitotic agent, monomethyl auristatin E (MMAE), with a cleavable valine-citrulline (vc) linker.[1][] This linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal enzymes like cathepsin B.[3] The number of MMAE molecules conjugated to each antibody, or the DAR, dictates the payload delivery capacity.

Generally, a higher DAR is associated with increased in vitro cytotoxicity.[4] However, this often comes at the cost of suboptimal pharmacokinetic properties. ADCs with high DAR values can exhibit faster clearance from circulation, potentially due to increased hydrophobicity and aggregation, which can lead to reduced tumor accumulation and a narrower therapeutic window.[5][6] Conversely, a low DAR may result in insufficient potency to achieve the desired therapeutic effect.[7] Therefore, identifying an optimal DAR that balances potent anti-tumor activity with favorable pharmacokinetic and safety profiles is paramount.

Comparative Efficacy Data

While direct head-to-head comparative studies for this compound ADCs with a wide range of DARs are not extensively published in a single source, data from various studies on vc-MMAE ADCs illustrate the impact of DAR on efficacy. The following tables summarize representative data compiled from multiple sources to facilitate comparison.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against target cancer cell lines. A lower IC50 value indicates higher potency. As depicted in the table below, there is a general trend of increasing potency (lower IC50) with a higher DAR.

Cell LineTarget AntigenADC (Antibody-vc-MMAE)DARIC50 (ng/mL)Reference
N87HER2Trastuzumab4~13-43[8]
BT474HER2Trastuzumab4~13-43[8]
HCC1954HER2Trastuzumab4<173[8]
MDA-MB-361-DYT2HER2Trastuzumab<3.51500-60000[8]
MDA-MB-361-DYT2HER2Trastuzumab>3.525-80[8]
NCI-N87HER2Trastuzumab4(Qualitative)[9]

Note: The data presented are illustrative and may vary depending on the specific antibody, cell line, and experimental conditions.

In Vivo Efficacy

In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting. The following data from a study on a trastuzumab-MMAU ADC (a derivative of MMAE) with a stabilized glycopeptide linker provides a compelling example of how DAR can influence tumor growth inhibition. In this study, the DAR 4 ADC demonstrated superior anti-tumor activity compared to the DAR 8 ADC at equivalent payload doses.

Xenograft ModelADCDARDose (mg/kg)Tumor Growth InhibitionReference
NCI-H522Trastuzumab-mavg-MMAU81Increased tumor growth inhibition[10]
NCI-H522Trastuzumab-mavg-MMAU42Best anti-tumor activity[10]
NCI-H522Trastuzumab-mpvc-MMAE420Greater tumor growth inhibition than trastuzumab[10]

Note: This table presents a summary of findings. For detailed graphical data, refer to the source publication.

Pharmacokinetics

The pharmacokinetic profile of an ADC is a critical determinant of its overall efficacy and safety. Key parameters include clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Studies have consistently shown that ADCs with higher DARs tend to have faster clearance. For instance, the clearance of an anti-c-kit ADC (cAC10-vc-MMAE) with a DAR of 8 was found to be 3-4 fold higher than that of ADCs with DARs of 2 or 4.[5]

ADC AnalyteADC (Antibody-vc-MMAE)DARKey Pharmacokinetic FindingsReference
Total AntibodycAC10-vc-MMAE83-4 fold higher clearance compared to DAR 2 and 4[5]
Total AntibodycAC10-vc-MMAE2, 4Similar clearance to unconjugated antibody[5]
Antibody-conjugated MMAE (acMMAE)Multiple vc-MMAE ADCs~3-4PK profiles were comparable across eight different ADCs at 2.4 mg/kg[11][12]
Unconjugated MMAEMultiple vc-MMAE ADCs~3-4Plasma concentrations were low relative to acMMAE[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight to allow for cell attachment.[4][14]

  • ADC Treatment: Prepare serial dilutions of the this compound ADCs with varying DARs and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-144 hours, depending on the cell line and the cytotoxic mechanism of MMAE, which often requires cell cycle progression for its anti-mitotic effect.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][14]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Add ADCs (Varying DARs) A->B C Incubate (48-144h) B->C D Add MTT Reagent C->D E Incubate (1-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Tumor Growth Inhibition

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of ADCs.[15][16][17]

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice.[18]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADCs with different DARs). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the extent of tumor growth inhibition.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Workflow A Implant Tumor Cells in Mice B Allow Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer ADCs (Varying DARs) C->D E Measure Tumor Volume Regularly D->E F Analyze Tumor Growth Inhibition E->F

Caption: General workflow for an in vivo tumor growth inhibition study.

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs.[19]

Protocol:

  • ADC Administration: Administer a single dose of the ADC with a specific DAR to animals (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentrations of different ADC analytes in the plasma/serum using validated bioanalytical methods such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS).[20] Key analytes include:

    • Total antibody (conjugated and unconjugated)

    • Antibody-conjugated drug (the ADC itself)

    • Unconjugated (free) drug

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

PK_Analysis_Workflow cluster_workflow Pharmacokinetic Analysis Workflow A Administer ADC B Collect Blood Samples A->B C Process to Plasma/Serum B->C D Quantify Analytes (ELISA/LC-MS) C->D E Calculate PK Parameters D->E

Caption: A streamlined workflow for the pharmacokinetic analysis of ADCs.

Conclusion

The drug-to-antibody ratio is a critical parameter that profoundly influences the efficacy of this compound ADCs. While a higher DAR can lead to enhanced in vitro potency, it may compromise the ADC's pharmacokinetic profile, leading to faster clearance and potentially reduced in vivo efficacy. The optimal DAR for a given ADC is a delicate balance between these competing factors and must be empirically determined for each specific antibody and target indication. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADCs with varying DARs, enabling researchers to identify candidates with the most promising therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Ac-Lys-Val-Cit-PABC-MMAE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ac-Lys-Val-Cit-PABC-MMAE, a potent cytotoxic agent-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). The active component, monomethyl auristatin E (MMAE), is a highly effective tubulin polymerization inhibitor, necessitating stringent handling and disposal procedures to ensure personnel safety and environmental protection. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound and materials contaminated with it are classified as hazardous cytotoxic waste. The high potency of MMAE requires all handling to be conducted within a designated containment area, such as a certified chemical fume hood or biological safety cabinet, to prevent inhalation of aerosols or dust.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if contaminated.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Respiratory Protection: For handling powders or when aerosol generation is possible, a properly fitted N95 or higher-level respirator is necessary.

Waste Segregation and Collection

Proper segregation of cytotoxic waste at the point of generation is the first and most critical step in the disposal process. All waste contaminated with this compound must be kept separate from regular laboratory trash.

  • Sharps Waste: Needles, syringes, scalpels, and glass vials must be placed directly into a rigid, puncture-proof, and leak-proof sharps container clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol.[1]

  • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, plasticware (e.g., pipette tips, tubes), and cleaning materials must be collected in thick, leak-proof plastic bags or containers.[1][2] These containers must also be clearly labeled as "Cytotoxic Waste." It is recommended to use double bagging for enhanced safety.

  • Liquid Waste: Aqueous solutions containing this compound, including unused stock solutions, cell culture media, and the first rinse from cleaning contaminated glassware, must be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste: Cytotoxic - this compound" and kept securely closed when not in use.

Disposal Procedures: On-site Management and Licensed Disposal

The standard and most recommended procedure for the disposal of this compound is through a licensed hazardous waste management service. Chemical inactivation may be an alternative but requires a thoroughly validated in-house protocol.

Procedure 3.1: Standard Disposal via Licensed Vendor (Recommended)

  • Packaging: Ensure all waste containers (sharps, solid, liquid) are sealed securely. Wipe the exterior of the containers with a suitable decontamination solution (e.g., 70% alcohol) before removing them from the containment area.[2]

  • Labeling: All containers must be labeled in accordance with local, state, and federal regulations. Labels should include the waste generator's details, the chemical name ("this compound"), and the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until collection by a licensed hazardous waste disposal company. This storage area should have secondary containment to manage potential spills.

  • Documentation: Maintain a detailed log of all cytotoxic waste generated, including quantities and dates of generation and pickup.

Procedure 3.2: Framework for Developing a Chemical Inactivation Protocol (For Advanced Facilities)

Disclaimer: The following is a conceptual framework. No specific, universally validated chemical inactivation protocol for this compound is publicly available. Any facility choosing this route must perform a comprehensive, in-house validation to ensure complete degradation of the cytotoxic payload.

Experimental Protocol: Validation of a Chemical Inactivation Method

  • Selection of Inactivation Reagents: Based on the chemical properties of MMAE, potential inactivation reagents include strong oxidizing agents (e.g., sodium hypochlorite), strong acids, or strong bases, as these are listed as incompatible materials in safety data sheets.[3]

  • Protocol Development:

    • Prepare a known concentration of this compound in a relevant buffer (e.g., PBS).

    • Treat the solution with the selected inactivation reagent at various concentrations (e.g., 1%, 5%, 10% final concentration of bleach) and for different contact times (e.g., 1, 4, 12, 24 hours).

    • Include positive controls (untreated this compound) and negative controls (buffer only).

  • Verification of Inactivation:

    • After the designated contact time, neutralize the inactivation reagent if necessary (e.g., with sodium thiosulfate (B1220275) for bleach).

    • Analyze the treated samples for the presence of residual MMAE. The preferred analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity for detecting trace amounts of the molecule.

    • The inactivation is considered successful only when the concentration of MMAE is below the established limit of detection (LOD) of the analytical method.

  • Documentation and SOP Generation: Once a reliable and reproducible inactivation protocol is established, it must be formally documented as a Standard Operating Procedure (SOP). This SOP should detail the specific concentrations, contact times, and verification methods.

Data Presentation: Chemical and Stability Information

The following table summarizes key chemical information relevant to the handling and potential inactivation of this compound.

PropertyData / InformationRelevance to Disposal
Active Cytotoxin Monomethyl Auristatin E (MMAE)The primary hazardous component that must be inactivated or contained.
Mechanism of Action Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.Indicates high potency and the need for stringent containment.
Solubility Soluble in DMSO and ethanol.Informs solvent choices for cleaning and potential solubilization for inactivation.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.These categories of chemicals are candidates for degradation studies.
Linker Stability The Val-Cit linker is designed to be cleaved by lysosomal proteases (e.g., Cathepsin B).Suggests that extreme pH or enzymatic action could potentially degrade the conjugate.
Thermal Stability Data on thermal degradation is not readily available. Incineration is a common final disposal method for cytotoxic waste.High-temperature incineration by a licensed facility is an effective final destruction method.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Segregation cluster_packaging Packaging & Labeling cluster_disposal_path Disposal Pathway Decision cluster_final_disposal Final Disposal Start Waste Generated (Contaminated with this compound) Sharps Sharps Waste (Needles, Vials) Start->Sharps Solid Solid Waste (PPE, Plasticware) Start->Solid Liquid Liquid Waste (Solutions, Media) Start->Liquid PackSharps Place in Labeled, Puncture-Proof 'Cytotoxic Sharps' Container Sharps->PackSharps PackSolid Place in Labeled, Leak-Proof 'Cytotoxic Waste' Bag/Container Solid->PackSolid PackLiquid Collect in Labeled, Leak-Proof 'Hazardous Liquid Waste' Container Liquid->PackLiquid Decision Validated In-House Inactivation Protocol Available? PackSharps->Decision PackSolid->Decision PackLiquid->Decision LicensedVendor Store for Pickup by Licensed Hazardous Waste Vendor Decision->LicensedVendor No Inactivation Perform Validated Chemical Inactivation Protocol Decision->Inactivation Yes Verify Verify Complete Degradation (e.g., via LC-MS/MS) Inactivation->Verify Verify->LicensedVendor Unsuccessful Drain Dispose as Non-Hazardous Waste (per local regulations) Verify->Drain Successful

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。